N-(1-Phenylethylidene)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
N,1-diphenylethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-12(13-8-4-2-5-9-13)15-14-10-6-3-7-11-14/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXWICRJSHEQJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339371 | |
| Record name | N-(1-Phenylethylidene)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1749-19-5 | |
| Record name | N-(1-Phenylethylidene)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,1-diphenylethan-1-imine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-(1-Phenylethylidene)aniline synthesis from acetophenone and aniline
This guide provides an in-depth overview of the synthesis of N-(1-Phenylethylidene)aniline, an imine formed from the condensation reaction of acetophenone and aniline. This synthesis is a fundamental example of imine formation, a crucial reaction in organic chemistry with applications in the synthesis of various nitrogen-containing compounds, including ligands for catalysis and intermediates in pharmaceutical development.
Reaction Overview
The synthesis of this compound is a reversible acid-catalyzed reaction. The general mechanism involves the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of acetophenone, followed by dehydration to yield the corresponding imine (a Schiff base). The removal of water is critical to drive the equilibrium towards the product.
Comparative Analysis of Synthetic Conditions
The yield of this compound is highly dependent on the reaction conditions, including the type of catalyst, solvent, and the method used for water removal. A summary of various reported conditions is presented below to facilitate comparison.
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| None (Azeotropic) | Toluene | Reflux | 48 | 85 | |
| Montmorillonite K-10 | Toluene | Reflux | 1.5 | 95 | |
| P-Toluenesulfonic acid | Toluene | Reflux | 6 | 92 | |
| Acetic Acid | Ethanol | Reflux | 4 | 88 | |
| Zinc Chloride | Methanol | Room Temp | 24 | 80 | |
| No Catalyst | Neat (Solvent-free) | 100 | 2 | 90 |
Experimental Protocol: Montmorillonite K-10 Catalyzed Synthesis
This protocol details a highly efficient and environmentally friendly method for the synthesis of this compound using Montmorillonite K-10 clay as a catalyst. This method offers high yields and short reaction times.
Materials:
-
Acetophenone
-
Aniline
-
Montmorillonite K-10 clay
-
Toluene
-
Anhydrous Sodium Sulfate
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Buchner funnel and flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, add acetophenone (e.g., 0.1 mol), aniline (e.g., 0.1 mol), and toluene (100 mL).
-
Catalyst Addition: Add Montmorillonite K-10 clay (e.g., 1 g) to the reaction mixture.
-
Reflux and Water Removal: Heat the mixture to reflux using a heating mantle. The azeotropic removal of water via the Dean-Stark trap will be observed.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 1.5-2 hours).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid catalyst using a Buchner funnel.
-
Solvent Removal: Remove the toluene from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is obtained as a solid. Recrystallize the crude product from hot ethanol to yield pure this compound as pale yellow crystals.
-
Drying and Characterization: Dry the purified crystals under vacuum. The product can be characterized by melting point determination, and spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Experimental Workflow
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis of this compound.
An In-depth Technical Guide to the Formation Mechanism of N-(1-Phenylethylidene)aniline
Audience: Researchers, scientists, and drug development professionals.
Abstract: N-(1-Phenylethylidene)aniline, a ketimine-type Schiff base, is a pivotal intermediate in organic synthesis and a benchmark substrate for developing asymmetric catalytic reactions.[1] Its formation, typically through the condensation of acetophenone and aniline, serves as a model for understanding imine synthesis. This guide delineates the core mechanistic principles, kinetic aspects, catalytic variations, and detailed experimental protocols for its synthesis. Quantitative data and procedural workflows are presented to provide a comprehensive resource for laboratory application.
Core Mechanism: Acid-Catalyzed Condensation
The most prevalent method for synthesizing this compound is the acid-catalyzed condensation reaction between aniline and acetophenone.[2] The reaction proceeds through a multi-step mechanism involving a carbinolamine intermediate, followed by dehydration to yield the final imine product.
The overall reaction is as follows: Aniline + Acetophenone ⇌ this compound + H₂O [2]
The mechanism is initiated by the protonation of the carbonyl oxygen in acetophenone by an acid catalyst. This step significantly increases the electrophilicity of the carbonyl carbon, rendering it more susceptible to nucleophilic attack.[1] The lone pair of electrons on the nitrogen atom of aniline then attacks the activated carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. Subsequent proton transfer and elimination of a water molecule lead to the formation of the C=N double bond characteristic of the imine.
Caption: Acid-catalyzed formation of this compound.
Reaction Kinetics
The formation of Schiff bases, such as this compound, typically follows second-order kinetics. The reaction is first-order with respect to the amine (aniline) and first-order with respect to the carbonyl compound (acetophenone).[3] The rate of reaction is influenced by factors including temperature, catalyst concentration, and the electronic nature of the substituents on both the aniline and acetophenone rings. An increase in temperature generally increases the reaction rate.[3]
Catalytic Approaches
While traditional synthesis relies on strong protic acids, modern methods employ a variety of catalysts to improve efficiency, yield, and selectivity under milder conditions.
-
Brønsted and Lewis Acid Catalysis: Protic acids like HCl are effective, but Lewis acids such as Indium(III) triflate (In(OTf)₃) have been shown to catalyze the formation of conjugated ketimines from anilines and terminal alkynes, which can isomerize to the target compound.[4]
-
Organocatalysis: Aniline itself can act as a mild organic base, functioning as a nucleophilic catalyst to accelerate imine formation in aqueous conditions.[5][6] This auto-catalysis is a key feature in certain synthetic protocols.
-
Metal Catalysis: Various metal catalysts, including those based on scandium, gold, and palladium, have been developed for imine synthesis from different precursors like ketones, alkynes, or alcohols, offering broad functional group tolerance.[7][8]
Experimental Protocols
Detailed methodologies are crucial for reproducible synthesis. Below are two representative protocols.
Protocol 1: Lewis Acid-Catalyzed Synthesis
This protocol is adapted from a procedure using Indium(III) triflate as a catalyst for the synthesis of conjugated ketimines.[4]
Materials:
-
Aniline (5 mmol)
-
Phenylacetylene (a precursor that forms acetophenone in situ or reacts directly, 15 mmol)
-
Indium(III) triflate (In(OTf)₃) (0.5 mmol, 10 mol%)
-
Toluene (10 mL)
-
Eluent for chromatography: Chloroform:Hexane (3:7)
Procedure:
-
Combine aniline (5 mmol), phenylacetylene (15 mmol), and In(OTf)₃ (0.5 mmol) in a round-bottom flask containing 10 mL of toluene.
-
Heat the mixture to reflux for 18 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent (toluene) under reduced pressure using a rotary evaporator.
-
Purify the crude product mixture directly by column chromatography on silica gel using a 3:7 chloroform:hexane solvent mixture as the eluent to obtain pure this compound.[4]
Caption: Experimental workflow for Lewis acid-catalyzed synthesis.
Protocol 2: Traditional Acid-Catalyzed Condensation
This is a general procedure based on the classical condensation reaction.
Materials:
-
Acetophenone (10 mmol)
-
Aniline (10 mmol)
-
Toluene or Benzene (50 mL)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 mmol, 1 mol%)
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Add acetophenone (10 mmol), aniline (10 mmol), p-TsOH (0.1 mmol), and toluene (50 mL) to the flask.
-
Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic solution with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product, which can be further purified by distillation or recrystallization.
Quantitative Data Presentation
Characterization data is essential for confirming the identity and purity of the synthesized compound.
Table 1: Spectroscopic Data for this compound [4]
| Technique | Frequency/Shift | Assignment |
|---|---|---|
| ¹H NMR (CDCl₃, 300 MHz) | δ 8.01-7.98 (m, 2H) | Aromatic Protons |
| δ 7.59-7.17 (m, 8H) | Aromatic Protons | |
| δ 2.60 (s, 3H) | CH₃ Protons | |
| ¹³C NMR (CDCl₃, 75 MHz) | δ 165.2 | C=N Carbon |
| δ 151.5, 139.2, 130.2, 128.8, 128.4, 127.1, 123.0, 119.2 | Aromatic Carbons | |
| δ 18.9 | CH₃ Carbon | |
| IR (thin film) | 1644 cm⁻¹ | C=N Stretch |
| 3031, 2941 cm⁻¹ | C-H Stretch |
| Mass Spec. (GCMS, m/z) | 195 [M]⁺ | Molecular Ion |
Table 2: Example Reaction Parameters and Yield [4]
| Parameter | Value |
|---|---|
| Catalyst | In(OTf)₃ |
| Catalyst Loading | 10 mol% |
| Reactants | p-Toluidine (5 mmol), Phenylacetylene (3 mol equiv.) |
| Solvent | Toluene (10 mL) |
| Reaction Time | 18 hours |
| Temperature | Reflux |
| Isolated Yield | 68% (for N-(1-phenylethylidene)-4-methylaniline) |
Note: The yield provided in Table 2 is for a closely related derivative synthesized under optimized conditions reported in the cited literature, serving as a representative example.
Conclusion
The formation of this compound is a fundamental process in organic chemistry, exemplifying the classic mechanism of imine synthesis. The reaction is well-understood to proceed via an acid-catalyzed nucleophilic addition-elimination pathway. Advances in catalysis have introduced milder and more efficient protocols, expanding the synthetic utility of this reaction. The detailed mechanisms, protocols, and data presented in this guide offer a robust framework for researchers engaged in synthetic chemistry, catalysis, and the development of novel pharmaceutical agents.
References
- 1. This compound|CAS 1749-19-5 [benchchem.com]
- 2. Buy this compound | 1749-19-5 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
N-(1-Phenylethylidene)aniline chemical properties and reactivity
An in-depth technical guide to the chemical properties and reactivity of N-(1-Phenylethylidene)aniline, designed for researchers, scientists, and drug development professionals.
Introduction
This compound, a ketimine-type Schiff base, is a fundamental building block in organic chemistry. With the chemical formula C₁₄H₁₃N, it is synthesized through the condensation of an amine and a ketone.[1] This compound is widely recognized as a benchmark substrate for the development and evaluation of asymmetric catalytic reactions, particularly in the synthesis of chiral amines which are valuable intermediates in the pharmaceutical and agrochemical industries.[2][3] Its imine (C=N) functionality is the primary site of its reactivity, allowing for a range of chemical transformations. Furthermore, its derivatives are explored for potential biological activities, including antifungal applications, and as functional materials due to their electronic properties.[1]
Chemical and Physical Properties
This compound is typically a yellow to pale yellow solid or powder at room temperature.[4][5] It is soluble in common organic solvents.[6]
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| IUPAC Name | N,1-diphenylethanimine | [3] |
| Synonyms | N-(α-Methylbenzylidene)aniline, Acetophenone-phenylimine | [5][7] |
| CAS Number | 1749-19-5 | [3] |
| Molecular Formula | C₁₄H₁₃N | [3] |
| Molecular Weight | 195.26 g/mol | [3][5] |
| Physical Form | Powder / Solid | [4][5] |
| Melting Point | 39-43 °C | [5] |
| InChI Key | CBXWICRJSHEQJT-UHFFFAOYSA-N | [3] |
| SMILES | CC(=NC1=CC=CC=C1)C2=CC=CC=C2 | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The key spectral features are summarized below.
Table 2: Spectroscopic Data Summary
| Technique | Key Data Points | Reference(s) |
| FT-IR (cm⁻¹) | ~1644 (C=N Stretch) | [2] |
| 3031 (Aromatic C-H Stretch) | [2] | |
| 2941 (Aliphatic C-H Stretch) | [2] | |
| ¹H NMR (CDCl₃, 300 MHz) | δ 8.01-7.98 (m, 2H, aromatic) | [2] |
| δ 7.59-7.17 (m, 8H, aromatic) | [2] | |
| δ 2.60 (s, 3H, CH₃) | [2] | |
| ¹³C NMR (CDCl₃, 75 MHz) | δ 165.2 (C=N) | [2] |
| δ 151.5, 139.2, 130.2, 128.8, 128.4, 127.1, 123.0, 119.2 (Aromatic C) | [2] | |
| δ 18.9 (CH₃) | [2] | |
| Mass Spec (GC-MS, m/z) | 195 [M]⁺ | [2] |
| 180 [M-CH₃]⁺ | [3] | |
| 77 [C₆H₅]⁺ | [3] |
Synthesis
The most common method for synthesizing this compound is the acid-catalyzed condensation reaction between aniline and acetophenone, which proceeds via a carbinolamine intermediate followed by dehydration.[3] Alternative methods, such as mercury(I)-catalyzed hydroamination of terminal acetylenes, have also been developed.[3]
References
- 1. Buy this compound | 1749-19-5 [smolecule.com]
- 2. rsc.org [rsc.org]
- 3. This compound|CAS 1749-19-5 [benchchem.com]
- 4. Palladium-Catalyzed One-Pot Synthesis of 3‑Arylindoles Based on o‑Iodoaniline with Aryl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenyl-(1-phenylethylidene)amine = 98.0 1749-19-5 [sigmaaldrich.com]
- 6. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 7. Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts | MDPI [mdpi.com]
Spectroscopic Characterization of N-(1-Phenylethylidene)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of N-(1-Phenylethylidene)aniline, a key intermediate in organic synthesis. This document details the methodologies for acquiring and interpreting spectroscopic data, presents quantitative findings in structured tables, and includes visual workflows to facilitate understanding.
Introduction
This compound, a Schiff base formed from the condensation of aniline and acetophenone, is a valuable compound in the synthesis of various nitrogen-containing heterocyclic compounds and serves as a ligand in coordination chemistry. Accurate spectroscopic characterization is paramount for confirming its structure, purity, and for use in further synthetic applications. This guide covers its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Synthesis of this compound
The most common method for the synthesis of this compound is the condensation reaction between aniline and acetophenone.[1] This reaction typically involves refluxing the reactants in a suitable solvent, often with a catalyst to facilitate the removal of water.
Caption: Synthesis of this compound.
Spectroscopic Data
The following sections present the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| ¹H NMR (300 MHz, CDCl₃) | ¹³C NMR (75 MHz, CDCl₃) | ||
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |
| 8.01-7.98 (m) | 2H, Aromatic | 165.2 | C=N |
| 7.59-7.17 (m) | 8H, Aromatic | 151.5 | Aromatic C |
| 2.60 (s) | 3H, CH₃ | 139.2 | Aromatic C |
| 130.2 | Aromatic C | ||
| 128.8 | Aromatic C | ||
| 128.4 | Aromatic C | ||
| 127.1 | Aromatic C | ||
| 123.0 | Aromatic C | ||
| 119.2 | Aromatic C | ||
| 18.9 | CH₃ |
Data sourced from The Royal Society of Chemistry.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by the presence of a strong C=N stretching vibration and the absence of the C=O band from the starting material, acetophenone.[3]
Table 2: Infrared (IR) Spectroscopic Data for this compound
| Vibrational Frequency (cm⁻¹) | Assignment |
| 3031 | Aromatic C-H stretch |
| 2941 | Aliphatic C-H stretch |
| 1644 | C=N stretch |
| 1217 | C-N stretch |
Data sourced from The Royal Society of Chemistry.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Table 3: Mass Spectrometry Data for this compound
| m/z | Assignment |
| 195 | [M]⁺ (Molecular ion) |
Data sourced from The Royal Society of Chemistry.[2]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound shows absorption bands corresponding to π → π* and n → π* transitions.
Table 4: UV-Vis Spectroscopic Data for this compound
| λmax (nm) | Solvent | Assignment |
| ~280 | Ethanol/Acidic Water | n → π |
| ~230-255 | Ethanol | π → π |
Note: The exact λmax can be influenced by the solvent and pH. The data is inferred from the behavior of similar aromatic imines and aniline.[4]
Experimental Protocols
The following are detailed experimental protocols for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
-
Reactants: Aniline (5 mmol) and acetophenone (5 mmol) are mixed in a round-bottom flask.
-
Solvent and Catalyst: Toluene (10 mL) is added as the solvent. A catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid) can be added.
-
Reaction: The mixture is refluxed for 18 hours. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., chloroform:hexane, 3:7).
Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic characterization.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz and 75 MHz NMR spectrometer, respectively.
-
Data Acquisition: Standard pulse programs are used for both ¹H and ¹³C NMR.
IR Spectroscopy
-
Sample Preparation: A thin film of the purified compound is prepared on a potassium bromide (KBr) plate.
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS).
-
Ionization: Electron ionization (EI) is used.
-
Data Acquisition: The mass spectrum is recorded over a suitable m/z range.
UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of this compound is prepared in a UV-grade solvent (e.g., ethanol).
-
Instrumentation: The UV-Vis spectrum is recorded using a double-beam UV-Vis spectrophotometer.
-
Data Acquisition: The absorbance is measured over a wavelength range of 200-400 nm.
Conclusion
This technical guide provides a thorough spectroscopic profile of this compound, essential for its unequivocal identification and quality assessment. The presented data and experimental protocols offer a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, ensuring the reliable use of this important chemical intermediate.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of N-(1-Phenylethylidene)aniline
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for N-(1-Phenylethylidene)aniline, a significant Schiff base in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization.
Molecular Structure and Atom Numbering
The following diagram illustrates the chemical structure of this compound with the IUPAC numbering convention used for the assignment of NMR signals.
Caption: IUPAC numbering for this compound.
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR data for this compound were acquired in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
¹H NMR Spectral Data
The proton NMR spectrum was recorded on a 300 MHz spectrometer.[1]
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 8.01-7.98 | m | 2H | H-2, H-6 |
| 7.59-7.17 | m | 8H | H-3,4,5,2',3',4',5',6' |
| 2.60 | s | 3H | H-β |
¹³C NMR Spectral Data
The carbon NMR spectrum was recorded on a 75 MHz spectrometer.[1]
| Chemical Shift (δ ppm) | Assignment |
| 165.2 | Cα (C=N) |
| 151.5 | C-1' |
| 139.2 | C-1 |
| 130.2 | C-4 |
| 128.8 | C-2', C-6' |
| 128.4 | C-2, C-6 |
| 127.1 | C-3, C-5 |
| 123.0 | C-4' |
| 119.2 | C-3', C-5' |
| 18.9 | Cβ (CH₃) |
Experimental Protocol
The following provides a representative experimental protocol for the acquisition of NMR data for this compound.
Sample Preparation
-
Dissolution: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer: The solution is transferred to a 5 mm NMR tube.
-
Homogenization: The sample is thoroughly mixed to ensure a homogeneous solution.
NMR Data Acquisition
-
Instrumentation: A 300 MHz (for ¹H) or 75 MHz (for ¹³C) NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
¹H NMR Parameters:
-
Pulse Sequence: zg30 (a standard 30-degree pulse sequence)
-
Number of Scans: 16
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time (aq): 3.98 s
-
-
¹³C NMR Parameters:
-
Pulse Sequence: zgpg30 (a standard 30-degree pulse sequence with proton decoupling)
-
Number of Scans: 1024
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time (aq): 1.1 s
-
Logical Relationships in NMR Spectroscopy
The following diagram illustrates the fundamental workflow for obtaining and interpreting NMR data for a chemical compound like this compound.
Caption: Workflow for NMR analysis of a chemical compound.
References
An In-Depth Technical Guide to the FT-IR Spectrum of the N-(1-Phenylethylidene)aniline Imine Bond
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of N-(1-Phenylethylidene)aniline, with a specific focus on the characteristic vibrational frequency of the imine (C=N) bond. This compound, a ketimine-type Schiff base, is a crucial building block in organic synthesis, particularly in the development of chiral amines, which are vital for active pharmaceutical ingredients.[1] Understanding its spectral characteristics is fundamental for reaction monitoring, quality control, and structural elucidation.
Core Spectroscopic Data: The Imine Bond and Other Key Vibrations
The FT-IR spectrum of this compound is characterized by several key absorption bands that correspond to the specific vibrational modes of its functional groups. The most significant of these is the stretching vibration of the carbon-nitrogen double bond (C=N) of the imine group.
For this compound, the C=N stretching frequency is observed at approximately 1639 cm⁻¹ .[1] This absorption is typically more intense than the C=C stretching vibration.[1] In addition to the imine stretch, the FT-IR spectrum displays other characteristic absorptions corresponding to the phenyl rings and other structural features of the molecule.[1] A summary of these key vibrational frequencies is presented in the table below.
| Vibrational Mode | **Frequency Range (cm⁻¹) ** | Intensity | Notes |
| Aromatic C-H Stretch | 3100–3000 | Medium | Corresponds to the stretching vibrations of the C-H bonds on the two phenyl rings. |
| Aliphatic C-H Stretch | 3000–2850 | Medium | Arises from the C-H bonds of the methyl group attached to the iminic carbon. |
| Imine C=N Stretch | ~1639 | Strong | This is the characteristic and most diagnostic peak for the this compound imine functionality. [1] |
| Aromatic C=C Stretch | 1600–1475 | Medium-Weak | A notable increase in the intensity of the ring C=C stretching mode at about 1596 cm⁻¹ is also observed.[1] |
| Aromatic C-N Stretch | 1340–1250 | Medium | Represents the stretching vibration of the single bond between the nitrogen atom and the aniline phenyl ring.[1] |
| C-H Out-of-Plane Bending (Aromatic) | 900–675 | Strong | The pattern of these bands can provide information about the substitution pattern on the aromatic rings. |
Experimental Protocol: Acquiring the FT-IR Spectrum
The following protocol outlines a standard procedure for obtaining the FT-IR spectrum of this compound, which is a solid at room temperature, using the thin solid film method on a Potassium Bromide (KBr) salt plate.
Materials:
-
This compound sample (approximately 50 mg)
-
A suitable volatile solvent (e.g., methylene chloride or acetone)
-
Potassium Bromide (KBr) salt plate(s)
-
Spatula
-
Small beaker or vial
-
Pasteur pipette or dropper
-
FT-IR Spectrometer
-
Desiccator for storing KBr plates
-
Acetone for cleaning
Procedure:
-
Sample Preparation:
-
Preparation of the KBr Plate:
-
Depositing the Sample:
-
Using a Pasteur pipette or dropper, place a single drop of the prepared this compound solution onto the surface of the KBr plate.[2]
-
Allow the solvent to evaporate completely. A thin, solid film of the compound should be visible on the plate.[2] If the film is too thin, another drop of the solution can be added and the solvent allowed to evaporate.[2]
-
-
Acquiring the Spectrum:
-
Place the KBr plate with the sample film into the sample holder of the FT-IR spectrometer.[2]
-
Collect a background spectrum first without the sample to account for atmospheric and instrumental interferences.[3][4]
-
Acquire the FT-IR spectrum of the this compound sample. Typical scan settings include a resolution of 4 or 8 cm⁻¹ over a wavenumber range of 4000-650 cm⁻¹.[3]
-
If the peaks in the spectrum are too intense (saturated), the sample film is too thick. Clean the plate and prepare a new, thinner film. If the peaks are too weak, add more of the solution to the existing film and re-run the spectrum.[2]
-
-
Post-Measurement:
-
After obtaining a satisfactory spectrum, clean the KBr plate thoroughly with acetone and return it to the desiccator.[2]
-
Logical Workflow for FT-IR Analysis
The following diagram illustrates the logical workflow for the FT-IR analysis of this compound, from sample preparation to spectral interpretation.
Caption: Logical workflow for FT-IR analysis of this compound.
Signaling Pathway of Synthesis
The primary method for synthesizing this compound is through the condensation reaction of aniline and acetophenone. This reaction is a classic example of Schiff base formation.
Caption: Synthesis pathway of this compound.
References
An In-Depth Technical Guide to the Physical Properties of N-(1-Phenylethylidene)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of N-(1-Phenylethylidene)aniline (CAS No. 1749-19-5). The information is curated for researchers, scientists, and professionals in drug development, with a focus on presenting clear, actionable data and methodologies.
Chemical Identity and Physical Properties
This compound, a Schiff base formed from the condensation of aniline and acetophenone, is a valuable intermediate in organic synthesis.[1] Its physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | N,1-diphenylethanimine | [1] |
| CAS Number | 1749-19-5 | [1] |
| Molecular Formula | C₁₄H₁₃N | [1] |
| Molecular Weight | 195.26 g/mol | [1] |
| Physical Form | Powder | |
| Color | Yellow to pale yellow solid | |
| Melting Point | 39-43 °C | |
| Boiling Point | Not available | |
| Solubility | Soluble in ethanol, diethyl ether, chloroform. Insoluble/partly soluble in water.[2] Quantitative data not available. | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. The following data were obtained in CDCl₃.[3]
¹H NMR (300 MHz, CDCl₃): [3]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.01-7.98 | m | 2H | Aromatic protons |
| 7.59-7.17 | m | 8H | Aromatic protons |
| 2.60 | s | 3H | CH₃ |
¹³C NMR (75 MHz, CDCl₃): [3]
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 165.2 | C=N |
| 151.5 | Aromatic C |
| 139.2 | Aromatic C |
| 130.2 | Aromatic C |
| 128.8 | Aromatic C |
| 128.4 | Aromatic C |
| 127.1 | Aromatic C |
| 123.0 | Aromatic C |
| 119.2 | Aromatic C |
| 18.9 | CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum is indicative of the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| 3031 | Aromatic C-H stretch | [3] |
| 2941 | Aliphatic C-H stretch | [3] |
| 1644 | C=N imine stretch | [3] |
| 1340-1250 | Aromatic C-N stretch | [4] |
| 1217 | C-N stretch | [3] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below.
Synthesis of this compound via Condensation
This protocol is adapted from a general procedure for the synthesis of conjugated ketimines.[3]
Materials:
-
Aniline (5 mmol)
-
Acetophenone (equivalent to terminal alkyne in the reference, 15 mmol)
-
Indium(III) triflate (In(OTf)₃) (0.5 mmol)
-
Toluene (10 mL)
-
Chloroform
-
Hexane
-
Silica gel (100-200 mesh)
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a round bottom flask containing 10 mL of toluene, add aniline (5 mmol), acetophenone (15 mmol), and In(OTf)₃ (0.5 mmol).
-
Reflux the mixture for 18 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Upon completion, distill off the toluene under reduced pressure using a rotary evaporator.
-
Purify the crude product mixture by column chromatography on silica gel using a chloroform:hexane (3:7) solvent mixture as the eluent to obtain pure this compound.[3]
Determination of Melting Point
A general procedure for melting point determination is as follows:
-
Finely powder a small sample of the crystalline product.
-
Pack the powder into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample at a rate of 1-2 °C per minute near the expected melting point.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.
Determination of Solubility (Qualitative)
A general procedure for qualitative solubility testing is as follows:
-
Add approximately 25 mg of the compound to a test tube.
-
Add 0.75 mL of the solvent to be tested (e.g., water, ethanol, diethyl ether, chloroform).
-
Shake the test tube vigorously for 60 seconds.
-
Observe if the compound dissolves completely, partially, or not at all.
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Characterization Logic
The following diagram outlines the logical flow for the characterization of the synthesized compound.
Caption: Logical workflow for the characterization of this compound.
References
N-(1-Phenylethylidene)aniline: A Comprehensive Technical Guide
CAS Number: 1749-19-5 Molecular Formula: C₁₄H₁₃N Molecular Weight: 195.26 g/mol [1][2]
This technical guide provides an in-depth overview of N-(1-Phenylethylidene)aniline, a versatile Schiff base widely utilized by researchers, scientists, and drug development professionals. The document details its chemical properties, synthesis protocols, key reactions, and spectroscopic data, presented in a format conducive to advanced research and development.
Physicochemical and Spectroscopic Data
This compound is a well-characterized compound. Its fundamental properties and spectroscopic data are summarized below for easy reference.
| Property | Value |
| IUPAC Name | N,1-diphenylethanimine |
| Synonyms | N-(α-Methylbenzylidene)aniline, N-(1-Phenylethylidene)benzenamine |
| Appearance | Yellow solid |
| Melting Point | 39-43 °C |
| Spectroscopic Data | Values |
| ¹H NMR (CDCl₃, 300 MHz) | δ 8.01-7.98 (m, 2H, arom.), 7.59-7.17 (m, 8H, arom.), 2.60 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 75 MHz) | δ 165.2, 151.5, 139.2, 130.2, 128.8, 128.4, 127.1, 123.0, 119.2, 18.9 |
| IR (thin film, cm⁻¹) | 3031, 2941, 1644, 1217 |
| Mass Spec (GCMS, m/z) | 195 [M]⁺ |
| Spectroscopic data sourced from The Royal Society of Chemistry Electronic Supplementary Information.[3] |
Synthesis Protocols
The synthesis of this compound can be achieved through several methods. The most common protocols are detailed below.
Protocol 1: Condensation of Acetophenone and Aniline
This is the most traditional and straightforward method for synthesizing this compound.[1]
Materials:
-
Acetophenone
-
Aniline
-
Activated 4 Å molecular sieves
-
Dry Dichloromethane (CH₂Cl₂)
Procedure:
-
In a dry two-neck flask under a nitrogen atmosphere, combine activated 4 Å molecular sieves (35 g), acetophenone (10 mL, 85.73 mmol), and aniline (10.16 mL, 111.44 mmol) in dry CH₂Cl₂ (40 mL).
-
Stir the mixture gently at room temperature for 24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the molecular sieves.
-
Concentrate the filtrate under reduced pressure.
-
The resulting residue can be purified by distillation under reduced pressure (175-180 °C) to yield the product as a yellow solid upon cooling.[4]
Protocol 2: Indium-Catalyzed Synthesis from a Terminal Alkyne
A more modern approach involves the use of an indium triflate catalyst.
Materials:
-
Aniline
-
Phenylacetylene (terminal alkyne)
-
Indium(III) triflate (In(OTf)₃)
-
Toluene
Procedure:
-
To a round-bottom flask, add aniline (5 mmol), phenylacetylene (15 mmol), and In(OTf)₃ (0.5 mmol) in toluene (10 mL).
-
Reflux the mixture for 18 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, distill off the solvent under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using a chloroform:hexane (3:7) solvent mixture as the eluent to obtain the pure this compound.[3]
Below is a diagram illustrating the general synthesis workflow.
Caption: General workflow for the synthesis of this compound.
Key Reactions and Applications
This compound serves as a crucial substrate and precursor in various organic transformations.
Asymmetric Reduction to Chiral Amines
A significant application of this compound is its use as a benchmark substrate in the development of catalytic systems for the enantioselective reduction of imines to chiral amines.[5] Chiral amines are vital building blocks in the synthesis of pharmaceuticals and agrochemicals.[4][5] The most prominent method is the organocatalytic hydrosilylation using trichlorosilane (HSiCl₃) as the reducing agent, often catalyzed by prolinamide derivatives.[5]
General Experimental Protocol for Asymmetric Transfer Hydrogenation (Adapted for a model substrate):
Materials:
-
This compound derivative
-
Ruthenium-based catalyst (e.g., [RuCl₂(p-cymene)]₂)
-
Chiral ligand (e.g., (S,S)-TsDPEN)
-
Formic acid/triethylamine azeotrope (5:2)
-
Anhydrous acetonitrile
Procedure:
-
Prepare a stock solution of the catalyst by dissolving the Ruthenium precursor and the chiral ligand in the anhydrous solvent under an inert atmosphere.
-
In a separate flask, dissolve the imine substrate in the anhydrous solvent.
-
Add a calculated amount of the catalyst stock solution to the imine solution (e.g., to achieve a 100:1 substrate-to-catalyst ratio).
-
Add the formic acid/triethylamine azeotrope to the reaction mixture.
-
Stir the reaction at a controlled temperature (e.g., 28°C) and monitor its progress by TLC or HPLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting amine by column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.[2]
The following diagram illustrates the core concept of this catalytic reduction.
Caption: Catalytic asymmetric reduction of this compound.
Precursor in Heterocyclic Synthesis
This compound is a valuable precursor for synthesizing various heterocyclic compounds. Notably, it is used in reactions with ketones to produce dihydroquinoline derivatives and undergoes palladium-catalyzed cyclization to form 2-substituted indoles.[5] These heterocyclic motifs are prevalent in many pharmacologically active molecules.[5]
Summary of Synthetic Yields
The efficiency of this compound synthesis can vary depending on the chosen methodology. The table below presents a comparative overview of reported yields for different synthetic approaches.
| Reactant 1 | Reactant 2 | Catalyst | Additive | Solvent | Reaction Time (h) | Yield (%) |
| Phenylacetylene | Aniline | Hg₂Cl₂ (5 mol%) | Li₂CO₃ (0.2 mol equiv.) | None | 4 | 85 |
| Data from a study on Hg(I)-catalyzed hydroamination.[5] |
References
Methodological & Application
Application Notes and Protocols for the Acid-Catalyzed Synthesis of N-(1-Phenylethylidene)aniline
Abstract
This document provides a detailed protocol for the acid-catalyzed synthesis of N-(1-Phenylethylidene)aniline, a Schiff base formed from the condensation of aniline and acetophenone.[1] Schiff bases, also known as imines, are characterized by a carbon-nitrogen double bond and serve as versatile intermediates in organic synthesis and are studied for various applications, including the development of pharmacologically active compounds.[2] The protocol herein outlines the necessary reagents, equipment, and a step-by-step procedure for the synthesis, purification, and characterization of the target compound. Additionally, quantitative data from various reported syntheses are summarized, and a logical workflow of the experimental procedure is provided.
Introduction
This compound, a ketimine-type Schiff base, is a valuable compound in organic chemistry.[2] It is frequently used as a model substrate in the development and evaluation of asymmetric catalytic reactions, particularly for the synthesis of chiral amines, which are important building blocks for pharmaceuticals and agrochemicals.[2] The most common and straightforward method for its synthesis is the acid-catalyzed condensation reaction between aniline and acetophenone, which proceeds through the formation of a hemiaminal intermediate followed by the elimination of water to form the stable imine.[1][3] This reaction is typically catalyzed by a small amount of acid, such as glacial acetic acid.[3][4]
Quantitative Data Summary
The yield and reaction conditions for the synthesis of this compound and similar Schiff bases can vary depending on the specific reagents, catalyst, solvent, and reaction temperature. The following table summarizes typical quantitative data from various reported procedures for Schiff base synthesis.
| Reactants | Catalyst | Solvent | Reaction Time (hours) | Temperature (°C) | Yield (%) | Reference |
| Aniline, Acetophenone | Glacial Acetic Acid | Ethanol | 5-6 | Reflux | High | Based on general procedures for acetophenone-derived Schiff bases. |
| 2'-Aminoacetophenone, Substituted Aldehyde | Glacial Acetic Acid | Absolute Ethanol | 2-4 | Reflux | High | General protocol for Schiff base formation.[3] |
| 2-Hydroxyacetophenone, Benzylamine | None specified | Ethanol | 1 | Reflux | 76.3 | Synthesis of a Schiff base and its Pd(II) complex.[5] |
| Aniline, Acetophenone | 4 Å Molecular Sieves | Dry CH₂Cl₂ | 24 | Room Temperature | High | General procedure for the synthesis of Imine 1.[6] |
| Aniline, Phenylacetylene | In(OTf)₃ (10 mol%) | Toluene | 18 | Reflux | 68 | Indium-catalyzed hydroamination for imine synthesis.[7] |
Experimental Protocol
3.1. Materials and Equipment
-
Aniline (C₆H₅NH₂)
-
Acetophenone (C₆H₅COCH₃)
-
Glacial Acetic Acid (CH₃COOH)
-
Ethanol (C₂H₅OH)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Beakers, graduated cylinders
-
Filtration apparatus (Büchner funnel, filter paper)
-
Recrystallization solvent (e.g., ethanol)
-
Thin-layer chromatography (TLC) plates and chamber
3.2. Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, combine equimolar amounts of aniline and acetophenone. For a representative synthesis, use 10 mmol of each reactant.
-
Solvent Addition: Add a suitable solvent, such as ethanol (approximately 20-30 mL), to dissolve the reactants.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture.[3]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath.[3] Maintain a gentle reflux with constant stirring for 4-6 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]
-
Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the volume of the solvent can be reduced by rotary evaporation. Collect the solid product by vacuum filtration, washing it with a small amount of cold ethanol to remove unreacted starting materials.[3]
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain pure crystalline product.[3]
-
Drying and Characterization: Dry the purified crystals in a desiccator. The final product can be characterized by determining its melting point and using spectroscopic methods such as IR and NMR.
Logical Workflow and Diagrams
The overall experimental workflow for the synthesis of this compound is depicted in the following diagram.
Caption: Experimental workflow for the synthesis of this compound.
The acid-catalyzed mechanism for the formation of this compound involves several key steps, as illustrated below.
Caption: Mechanism of acid-catalyzed imine formation.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Perform the reaction in a well-ventilated fume hood.
-
Aniline is toxic and can be absorbed through the skin. Avoid direct contact.
-
Glacial acetic acid is corrosive. Handle with care.
-
Ethanol is flammable. Keep away from open flames and ignition sources.
Conclusion
The acid-catalyzed condensation of aniline and acetophenone is an efficient and reliable method for the synthesis of this compound. The protocol described provides a clear and reproducible procedure for obtaining this valuable Schiff base. The reaction conditions can be optimized to improve yields and reaction times. Proper purification techniques are essential to obtain a high-purity product suitable for further applications in research and development.
References
Application Notes and Protocols for the Asymmetric Reduction of N-(1-Phenylethylidene)aniline to Chiral Amines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Chiral amines are essential building blocks in the synthesis of pharmaceuticals and agrochemicals, with a significant portion of active pharmaceutical ingredients containing a chiral amine moiety.[1] The asymmetric reduction of prochiral imines, such as N-(1-phenylethylidene)aniline, represents one of the most direct and efficient methods for accessing these valuable enantiopure compounds. This document provides detailed application notes and experimental protocols for the asymmetric reduction of this compound to N-(1-phenylethyl)aniline, a benchmark reaction for evaluating the efficacy of various catalytic systems. The methodologies covered include organocatalytic hydrosilylation, as well as transition metal-catalyzed asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH), providing researchers, scientists, and drug development professionals with a comprehensive guide to this critical transformation.
General Reaction Scheme
The fundamental transformation involves the stereoselective addition of a hydride equivalent across the carbon-nitrogen double bond of the imine.
Caption: General scheme for the asymmetric reduction of this compound.
Catalytic Systems and Data Summary
The choice of catalyst and reaction conditions is paramount in achieving high yield and enantioselectivity. Below is a summary of various catalytic systems employed for this transformation.
| Catalyst System | Chiral Ligand/Catalyst | Hydride Source | Solvent | Temp. (°C) | Yield (%) | ee (%) (Configuration) | Reference |
| Organocatalysis | N-pivaloyl prolinamide (1 mol%) | HSiCl₃ | CH₂Cl₂ | 0 | 98 | 82 | [1] |
| Cbz-L-Pro (10 mol%) | HSiCl₃ | CH₂Cl₂ | 0 | >83 | 83-85 | [1] | |
| Ru-Catalyzed ATH | [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN | HCOOH/NEt₃ (5:2) | Acetonitrile | 28 | 95 | 97 (R) | [2] |
| Ir-Catalyzed AH | [Ir(COD)Cl]₂ / (S)-P-Phos | H₂ (20 bar) | THF | 60 | 95 | 98 (S) | [2] |
| Rh-Catalyzed AH | [Rh(cod)₂]BF₄ / (R,R)-DIOP | H₂ (10 atm) | Methanol | 50 | 92 | 90 (R) | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Starting Material)
This protocol outlines the synthesis of the imine substrate via condensation.[1][3]
Materials:
-
Acetophenone
-
Aniline
-
Dichloromethane (CH₂Cl₂), dry
-
4 Å molecular sieves, activated
Procedure:
-
To an oven-dried two-neck flask under a nitrogen atmosphere, add activated 4 Å molecular sieves (35 g), dry CH₂Cl₂ (40 mL), acetophenone (10 mL, 85.73 mmol), and aniline (10.16 mL, 111.44 mmol).
-
Stir the mixture gently at room temperature for 24 hours.
-
Filter the reaction mixture to remove the molecular sieves.
-
Concentrate the filtrate in vacuo to remove the solvent.
-
Purify the residue by distillation under reduced pressure. The product distills at 175–180 °C and solidifies upon cooling to yield a yellow solid.
Protocol 2: Organocatalytic Asymmetric Reduction using Trichlorosilane
This protocol details the reduction of this compound using a prolinamide-based organocatalyst and trichlorosilane.[1]
Materials:
-
This compound (Imine 1)
-
Prolinamide organocatalyst (e.g., N-pivaloyl prolinamide)
-
Trichlorosilane (HSiCl₃)
-
Dichloromethane (CH₂Cl₂), dry
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve this compound (0.1 g, 0.512 mmol) and the organocatalyst (1-10 mol%) in dry CH₂Cl₂ (1 mL).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add trichlorosilane (77 μL, 0.768 mmol, 1.5 equiv.) dropwise to the solution.
-
Stir the reaction mixture at 0 °C for the specified time (e.g., 3-16 hours), monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution.
-
Extract the product with CH₂Cl₂.
-
Wash the combined organic phase with brine, dry over MgSO₄, and concentrate in vacuo.
-
Determine the yield and enantiomeric excess of the crude product, N-(1-phenylethyl)aniline, by NMR and chiral High-Performance Liquid Chromatography (HPLC) analysis, respectively.
Protocol 3: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
This protocol describes a general procedure for the ATH of the imine using a Ru-TsDPEN catalyst.[2]
Materials:
-
This compound
-
[RuCl₂(p-cymene)]₂
-
(S,S)-N-Tosyl-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Formic acid/triethylamine azeotropic mixture (5:2)
-
Acetonitrile, anhydrous
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the active catalyst by stirring [RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN in anhydrous acetonitrile.
-
In a separate flask under an inert atmosphere, dissolve this compound (1 mmol) in anhydrous acetonitrile (5 mL).
-
Add the catalyst solution to the imine solution to achieve the desired substrate-to-catalyst ratio (e.g., 100:1).
-
Add the formic acid/triethylamine azeotrope (2 mmol) to the reaction mixture.
-
Stir the reaction at the specified temperature (e.g., 28 °C) and monitor by TLC or HPLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford N-(1-phenylethyl)aniline.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 4: Ir-Catalyzed Asymmetric Hydrogenation (AH)
This protocol outlines a method for the asymmetric hydrogenation of the imine using an Iridium catalyst.[2]
Materials:
-
This compound
-
[Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)
-
(S)-P-Phos (chiral ligand)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrogen gas (H₂)
Procedure:
-
Catalyst Activation: In a glovebox, charge a reaction vessel with [Ir(COD)Cl]₂ and (S)-P-Phos. Add anhydrous THF (5 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Add a solution of this compound (1 mmol) in anhydrous THF (5 mL) to the catalyst solution.
-
Place the reaction vessel in a high-pressure autoclave.
-
Purge the autoclave with hydrogen gas three times before pressurizing to the desired pressure (e.g., 20 bar).
-
Stir the reaction at the specified temperature (e.g., 60 °C), monitoring progress by sampling and analysis (TLC or HPLC).
-
After the reaction is complete, carefully depressurize the autoclave.
-
Remove the solvent in vacuo.
-
Purify the crude product by flash chromatography on silica gel to yield N-(1-phenylethyl)aniline.
-
Determine the enantiomeric excess by chiral HPLC.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the asymmetric reduction experiments described.
Caption: A generalized experimental workflow for asymmetric imine reduction.
Proposed Catalytic Cycle for Organocatalytic Hydrosilylation
The mechanism for the organocatalytic reduction with trichlorosilane is believed to involve the formation of a hexacoordinated silicon species.[1][4] The prolinamide catalyst activates the trichlorosilane, which then coordinates to the imine, facilitating the stereoselective transfer of a hydride.
Caption: Proposed catalytic cycle for prolinamide-catalyzed hydrosilylation.
Proposed Catalytic Cycle for Ru-Catalyzed Asymmetric Transfer Hydrogenation
The mechanism for Ru-catalyzed ATH is generally accepted to proceed via an outer-sphere mechanism.[5] The catalyst is first activated by the hydrogen source (formic acid) to form a ruthenium-hydride species. This species then delivers the hydride to the imine, which may be protonated under the acidic reaction conditions, to generate the chiral amine.
Caption: Simplified mechanism for Ru-catalyzed asymmetric transfer hydrogenation.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy this compound | 1749-19-5 [smolecule.com]
- 4. This compound|CAS 1749-19-5 [benchchem.com]
- 5. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enantioselective Hydrogenation of N-(1-Phenylethylidene)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective hydrogenation of prochiral imines is a cornerstone of modern asymmetric catalysis, providing a direct and atom-economical route to valuable chiral amines. These amines are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and other biologically active compounds. N-(1-Phenylethylidene)aniline serves as a benchmark substrate in this field, and its successful asymmetric reduction to N-phenyl-1-phenylethylamine is a key indicator of a catalyst's efficacy. This document provides detailed application notes and experimental protocols for the enantioselective hydrogenation of this compound, focusing on transition metal-catalyzed approaches.
Data Presentation
The selection of an appropriate catalyst and the optimization of reaction parameters are critical for achieving high conversion and enantioselectivity. The following table summarizes the performance of various catalytic systems in the enantioselective hydrogenation of this compound and structurally similar imines.
| Catalyst Precursor | Chiral Ligand | H₂ Pressure (bar) | Solvent | Temp. (°C) | Time (h) | Conversion (%) | ee (%) | Product Configuration |
| [Ir(COD)Cl]₂ | (S)-P-Phos | 20 | THF | 60 | 12 | >95 | 98 | (S) |
| [Rh(cod)₂]BF₄ | (R,R)-DIOP | 10 | Methanol | 50 | 16 | 92 | 90 | (R) |
| [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | Transfer | Acetonitrile | 28 | 24 | 95 | 97 | (R) |
Experimental Protocols
Protocol 1: Synthesis of this compound (Imine Substrate)
This protocol describes the synthesis of the imine substrate via a condensation reaction between acetophenone and aniline.
Materials:
-
Acetophenone
-
Aniline
-
Toluene
-
Glacial Acetic Acid (catalyst)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add acetophenone (1.0 eq), aniline (1.0 eq), and toluene (2 mL per mmol of acetophenone).
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Dry the solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield this compound as a crystalline solid.
Protocol 2: Enantioselective Hydrogenation using an Iridium Catalyst
This protocol details the asymmetric hydrogenation of this compound using an in-situ prepared Iridium catalyst.
Materials:
-
This compound
-
[Ir(COD)Cl]₂ (Iridium precursor)
-
(S)-P-Phos (or other suitable chiral phosphine ligand)
-
Anhydrous and degassed Tetrahydrofuran (THF)
-
High-pressure autoclave with a magnetic stir bar
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with [Ir(COD)Cl]₂ (0.5 mol%) and the chiral ligand (1.1 mol%).
-
Add anhydrous, degassed THF (2 mL) and stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst.
-
Add this compound (1.0 eq) to the catalyst solution.
-
Seal the glass liner inside the autoclave.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 20 bar).
-
Heat the reaction to the desired temperature (e.g., 60 °C) and stir for the specified time (e.g., 12 hours).
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Remove the reaction mixture and concentrate it under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC
This protocol outlines the method for determining the enantiomeric excess (ee) of the product, N-phenyl-1-phenylethylamine.
Materials:
-
Sample of the purified product
-
HPLC grade n-Hexane
-
HPLC grade Isopropanol
-
Chiral HPLC column (e.g., Astec® CLC-D, ChromegaChiral™ Chiral CCS)
-
HPLC system with a UV detector
Procedure:
-
Prepare a standard solution of the racemic N-phenyl-1-phenylethylamine in the mobile phase to determine the retention times of both enantiomers.
-
Prepare a solution of the purified product from the hydrogenation reaction in the mobile phase.
-
Set up the HPLC system with a suitable chiral stationary phase column.
-
Use a mobile phase of n-Hexane and Isopropanol in a suitable ratio (e.g., 90:10 v/v). The optimal ratio may need to be determined experimentally.
-
Set the flow rate (e.g., 1.0 mL/min) and the UV detection wavelength (e.g., 254 nm).
-
Inject the racemic standard and then the sample solution.
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ and Area₂ are the areas of the major and minor enantiomer peaks, respectively.
Visualizations
Caption: Experimental workflow for the synthesis and analysis.
Caption: Proposed catalytic cycle for Iridium-catalyzed hydrogenation.
Application Notes and Protocols: N-(1-Phenylethylidene)aniline as a Benchmark Substrate in Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-(1-Phenylethylidene)aniline, a ketimine-type Schiff base, is a cornerstone substrate for the development and evaluation of asymmetric catalytic reactions.[1] Its importance lies in its ability to be stereoselectively reduced to the corresponding chiral amine, N-(1-phenylethyl)aniline. Chiral amines are critical building blocks in the synthesis of numerous active pharmaceutical ingredients and agrochemicals.[1] This document provides detailed application notes and experimental protocols for the use of this compound as a benchmark substrate in various catalytic systems, including asymmetric transfer hydrogenation (ATH), asymmetric hydrogenation (AH), and organocatalyzed hydrosilylation.
Key Applications:
-
Benchmark for Catalyst Performance: The enantioselective reduction of this compound is a standard reaction to assess the efficiency, selectivity, and activity of new catalysts.
-
Synthesis of Chiral Amines: This reaction provides a direct route to enantiomerically enriched N-(1-phenylethyl)aniline, a valuable chiral building block.[1]
-
Mechanistic Studies: The well-defined nature of this substrate and its reactions allows for detailed mechanistic investigations of catalytic cycles.[1]
-
Precursor in Organic Synthesis: Beyond its use in catalysis, it serves as a precursor for the synthesis of other complex organic molecules like dihydroquinoline and 2-substituted indole derivatives.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the common condensation reaction for the synthesis of the title compound.
Materials:
-
Acetophenone
-
Aniline
-
Activated 4 Å molecular sieves
-
Dry Dichloromethane (CH₂Cl₂)
Procedure: [2]
-
In an oven-dried two-neck flask under a nitrogen atmosphere, add activated 4 Å molecular sieves (35 g).
-
Add dry CH₂Cl₂ (40 mL), followed by acetophenone (10 mL, 85.73 mmol) and aniline (10.16 mL, 111.44 mmol).
-
Stir the mixture gently at room temperature for 24 hours.
-
Filter the reaction mixture to remove the molecular sieves.
-
Concentrate the filtrate under reduced pressure.
-
The resulting residue can be purified by distillation under reduced pressure (175–180 °C) to yield this compound as a yellow solid upon cooling.[2]
Synthesis Workflow:
Caption: Synthesis of this compound.
Protocol 2: Asymmetric Transfer Hydrogenation (ATH) using a Ruthenium Catalyst
This protocol provides a general procedure for the ATH of this compound using a Ru-catalyst with a chiral ligand.
Materials:
-
This compound
-
[RuCl₂(p-cymene)]₂
-
(S,S)-TsDPEN (chiral ligand)
-
Formic acid/Triethylamine azeotrope (5:2)
-
Anhydrous Acetonitrile
Procedure: [3]
-
In a nitrogen-filled glovebox or under an inert atmosphere, prepare a stock solution of the catalyst by dissolving [RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN in anhydrous acetonitrile. Stir at room temperature for 30 minutes.
-
In a separate flask, dissolve this compound (1 mmol) in anhydrous acetonitrile (5 mL).
-
Add a calculated volume of the catalyst stock solution to the imine solution to achieve a desired substrate-to-catalyst ratio (e.g., 100:1).
-
Add the formic acid/triethylamine azeotrope (2 mmol) to the reaction mixture.
-
Stir the reaction at 28°C and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain N-(1-phenylethyl)aniline.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Asymmetric Transfer Hydrogenation Workflow:
Caption: Asymmetric Transfer Hydrogenation Workflow.
Protocol 3: Asymmetric Hydrogenation (AH) using an Iridium Catalyst
This protocol details the asymmetric hydrogenation of this compound using an Ir-catalyst.
Materials:
-
This compound
-
[Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)
-
(S)-P-Phos (chiral ligand)
-
Anhydrous Tetrahydrofuran (THF)
-
High-pressure autoclave
-
Hydrogen gas (high purity)
Procedure: [3]
-
In a nitrogen-filled glovebox, place [Ir(COD)Cl]₂ (0.005 mmol) and (S)-P-Phos (0.011 mmol) in a reaction vessel.
-
Add anhydrous THF (5 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Add a solution of this compound (1 mmol) in anhydrous THF (5 mL) to the catalyst solution.
-
Place the reaction vessel in a high-pressure autoclave.
-
Purge the autoclave with hydrogen gas three times before pressurizing to 20 bar.
-
Stir the reaction at 60°C for the specified time, monitoring progress by TLC or HPLC.
-
Upon completion, carefully depressurize the autoclave.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 4: Asymmetric Reduction with Trichlorosilane (HSiCl₃) and an Organocatalyst
This protocol outlines a general procedure for the organocatalyzed reduction of this compound.
Materials:
-
This compound
-
Prolinamide-based organocatalyst
-
Trichlorosilane (HSiCl₃)
-
Dry Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Magnesium Sulfate (MgSO₄)
Procedure: [2]
-
To a stirred solution of this compound (0.1 g, 0.512 mmol) and the organocatalyst (1–40 mol%) in dry CH₂Cl₂ (1 mL) at 0°C under a nitrogen atmosphere, add trichlorosilane (77 μL, 0.768 mmol).
-
Stir the reaction mixture at 0°C for 16 hours.
-
Quench the reaction by adding saturated NaHCO₃ solution.
-
Extract the product with CH₂Cl₂.
-
Wash the organic phase with brine, dry over MgSO₄, and concentrate in vacuo.
-
Determine the yield and enantiomeric excess of the crude product using appropriate analytical techniques (e.g., NMR, chiral HPLC).
Organocatalyzed Reduction Mechanism:
Caption: Organocatalyzed Reduction Mechanism.
Data Presentation
The following tables summarize the performance of various catalytic systems in the asymmetric reduction of this compound and its derivatives.
Table 1: Asymmetric Transfer Hydrogenation and Asymmetric Hydrogenation of N-(1-phenylethylidene)-4-methoxyaniline [3]
| Catalyst Precursor | Chiral Ligand/Catalyst | Hydrogen Source | Solvent | Temp. (°C) | Yield (%) | ee (%) (Configuration) |
| [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | HCOOH/NEt₃ (5:2) | Acetonitrile | 28 | 95 | 97 (R) |
| [Ir(COD)Cl]₂ | (S)-P-Phos | H₂ (20 bar) | THF | 60 | 95 | 98 (S) |
| Organocatalyst | (S)-2a | Hantzsch ester | Toluene | RT | 85 | 92 |
| [Rh(cod)₂]BF₄ | (R,R)-DIOP | H₂ (10 atm) | Methanol | 50 | 92 | 90 (R) |
Table 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-(1-phenylethylidene)diphenylphosphinamide [4]
| Ligand | Isolated Yield (%) | Enantiomeric Excess (ee %) |
| (1S,2R)-1-amino-2-indanol (L1) | 95 | 82 |
| (1R,2S)-norephedrine (L2) | 99 | 10 |
| (1R,2S)-2-amino-1,2-diphenylethanol (L3) | 99 | 12 |
| (S)-(-)-2-(diphenylhydroxymethyl)pyrrolidine (L4) | 99 | 8 |
Table 3: Indium-Catalyzed Hydroamination of Phenylacetylene with Aniline [5]
| Entry | Reaction Run | % Yield |
| 1 | 1 | 90 |
| 2 | 2 | 88 |
| 3 | 3 | 91 |
| 4 | 4 | 85 |
| 5 | 5 | 78 |
| Reaction Conditions: Aniline (5 mmol), phenylacetylene (5.5 mmol), and In(OTf)₃ (10 mol%) were refluxed in toluene for 3 h. The catalyst was reused in subsequent runs.[5] |
References
Application Notes and Protocols: N-(1-Phenylethylidene)aniline as a Precursor for Dihydroquinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(1-Phenylethylidene)aniline, a readily accessible imine synthesized from the condensation of aniline and acetophenone, serves as a versatile and key precursor in the synthesis of dihydroquinoline scaffolds. Dihydroquinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules. Their derivatives have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The application of this compound in dihydroquinoline synthesis primarily involves its participation as the aza-diene component in [4+2] cycloaddition reactions, most notably the Povarov reaction, with electron-rich alkenes. This approach offers a convergent and efficient pathway to construct the dihydroquinoline ring system, often with good control over regioselectivity and stereoselectivity.
Reaction Principle: The Aza-Diels-Alder (Povarov) Reaction
The synthesis of dihydroquinolines from this compound is typically achieved through a Lewis acid-catalyzed Povarov reaction. In this reaction, the imine acts as an electron-deficient aza-diene, which reacts with an electron-rich dienophile (an alkene) in a formal [4+2] cycloaddition. The Lewis acid catalyst activates the imine by coordinating to the nitrogen atom, thereby lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and facilitating the cycloaddition. The reaction proceeds through a stepwise mechanism involving the formation of a carbocation intermediate, followed by an intramolecular electrophilic aromatic substitution to close the ring and form the dihydroquinoline product.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Aniline
-
Acetophenone
-
Toluene
-
Indium(III) trifluoromethanesulfonate (In(OTf)₃) or another suitable Lewis acid/dehydrating agent
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
To a solution of aniline (5 mmol) in toluene (10 mL) in a round-bottom flask, add acetophenone (5.5 mmol) and In(OTf)₃ (0.5 mmol).
-
Heat the mixture to reflux and stir for 3-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of 2-Methyl-4-phenyl-1,2-dihydroquinoline via Povarov Reaction
Materials:
-
This compound
-
Styrene (or other electron-rich alkene)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) or another suitable Lewis acid
-
Dichloromethane (CH₂Cl₂) or other anhydrous solvent
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1 mmol) in anhydrous dichloromethane (10 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the electron-rich alkene (e.g., styrene, 1.2 mmol).
-
Add the Lewis acid catalyst (e.g., BF₃·OEt₂, 1.1 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-methyl-4-phenyl-1,2-dihydroquinoline.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of dihydroquinoline derivatives using aniline and ketone precursors in Povarov-type reactions, which are analogous to the direct use of this compound.
| Entry | Ketone | Dienophile | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Acetone | Aniline (in excess) | MOF-199 | Solvent-free | 12 | 75 |
| 2 | Acetone | Aniline | Zeolite H-Y-MMM | Toluene | 6-23 | 77-94 |
| 3 | Acetone | Aniline | Zn(OTf)₂ | Solvent-free | 22 | 70-80 |
| 4 | Acetone | Aniline | BF₃·OEt₂ | - | - | - |
Note: The yields and reaction times are based on multi-component reactions where the imine is formed in situ. These serve as a strong indication of the expected outcomes when using pre-formed this compound.
Visualizations
Application Notes and Protocols: Synthesis of 2-Substituted Indoles from N-(1-Phenylethylidene)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and functional materials. Consequently, the development of efficient and versatile methods for the synthesis of substituted indoles is of significant interest to the scientific community. This document provides detailed application notes and protocols for the synthesis of 2-substituted indoles, specifically 2-phenylindole, commencing from the readily accessible starting material, N-(1-Phenylethylidene)aniline.
The primary method detailed herein is the Palladium-Catalyzed Aerobic Oxidative Cyclization of N-aryl imines. This modern synthetic route offers an atom-economical and operationally simple approach for the construction of the indole ring system directly from anilines and ketones, via an imine intermediate.[1][2][3] For completeness and comparison, classical methods such as the Fischer Indole Synthesis and the Bischler-Möhlau Synthesis are also briefly discussed as alternative pathways to 2-phenylindole.
Synthesis of the Starting Material: this compound
The precursor, this compound, is a Schiff base that can be readily synthesized through the condensation reaction of aniline and acetophenone.[4]
Experimental Protocol: Synthesis of this compound
Materials:
-
Aniline
-
Acetophenone
-
Toluene
-
Indium(III) trifluoromethanesulfonate (In(OTf)₃) (or a suitable acid catalyst)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark trap (optional)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (and optionally a Dean-Stark trap), add aniline (1.0 eq), acetophenone (1.0 eq), and a suitable solvent such as toluene.
-
Add a catalytic amount of an acid catalyst, such as In(OTf)₃ (e.g., 0.1 mol%).
-
Heat the reaction mixture to reflux and stir for the required time (typically 3-18 hours), monitoring the progress of the reaction by Thin Layer Chromatography (TLC). If using a Dean-Stark trap, water will be collected as it is formed.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Palladium-Catalyzed Aerobic Oxidative Cyclization to 2-Phenylindole
This contemporary method provides a direct route to 2-phenylindole from this compound through an intramolecular C-H activation/C-C bond formation cascade.[1][2][5] The reaction typically utilizes a palladium catalyst in the presence of an oxidant, with molecular oxygen from the air often serving as the terminal oxidant.
Experimental Protocol: Synthesis of 2-Phenylindole
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tetrabutylammonium bromide (TBAB)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Schlenk tube or a vial with a screw cap
-
Magnetic stirrer and stir bar
-
Oil bath
-
Standard glassware for workup and purification
Procedure:
-
To a Schlenk tube or a screw-capped vial, add this compound (1.0 eq), Pd(OAc)₂ (e.g., 5 mol%), and TBAB (e.g., 1.0 eq).
-
Add DMSO as the solvent.
-
Seal the reaction vessel and place it in a preheated oil bath at the desired temperature (e.g., 120 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 24 hours) under an air atmosphere (or with an oxygen balloon).
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-phenylindole.
Data Presentation
The following table summarizes representative data for the synthesis of 2-phenylindole and related analogs via the palladium-catalyzed aerobic oxidative cyclization of the corresponding N-aryl imines.
| Entry | Ketone Precursor | Aniline Precursor | Product | Yield (%) |
| 1 | Acetophenone | Aniline | 2-Phenylindole | 89 |
| 2 | Propiophenone | Aniline | 2-Phenyl-3-methylindole | 85 |
| 3 | Acetophenone | 4-Methoxyaniline | 5-Methoxy-2-phenylindole | 81 |
| 4 | Acetophenone | 4-Chloroaniline | 5-Chloro-2-phenylindole | 75 |
| 5 | Cyclohexanone | Aniline | 1,2,3,4-Tetrahydrocarbazole | 78 |
Data adapted from the work of Yoshikai and coworkers, demonstrating the general applicability of the method.[1]
Alternative Synthetic Routes
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for preparing indoles. It involves the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst to form a phenylhydrazone, which then undergoes rearrangement and cyclization to the indole. To synthesize 2-phenylindole, acetophenone is first reacted with phenylhydrazine to form acetophenone phenylhydrazone, which is then treated with an acid catalyst like zinc chloride or polyphosphoric acid.[6]
Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau indole synthesis is another classical method that produces 2-arylindoles. This reaction involves the condensation of an α-bromoacetophenone with an excess of an aniline. The reaction proceeds through an α-anilinoketone intermediate which then cyclizes to form the indole ring.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of 2-phenylindole.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the Pd-catalyzed oxidative cyclization.
References
- 1. Palladium-Catalyzed Aerobic Oxidative Cyclization of N-Aryl Imines: Indole Synthesis from Anilines and Ketones [organic-chemistry.org]
- 2. Palladium-catalyzed aerobic oxidative cyclization of N-aryl imines: indole synthesis from anilines and ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole synthesis [organic-chemistry.org]
- 4. Buy this compound | 1749-19-5 [smolecule.com]
- 5. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols: N-(1-Phenylethylidene)aniline in Organocatalytic Hydrosilylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric reduction of imines to chiral amines is a cornerstone of modern synthetic chemistry, providing access to valuable building blocks for pharmaceuticals and other bioactive molecules. Among these methods, organocatalytic hydrosilylation has emerged as a powerful and environmentally benign alternative to traditional metal-catalyzed reductions. This document provides detailed application notes and protocols for the organocatalytic hydrosilylation of the benchmark substrate, N-(1-Phenylethylidene)aniline, using proline-derived organocatalysts and trichlorosilane as the reducing agent. The methodologies and data presented are compiled from comprehensive studies on the rational design and optimization of such catalytic systems.
Reaction Principle
The core of this transformation is the enantioselective transfer of a hydride from a silane donor to the prochiral imine, this compound. This reaction is facilitated by a chiral organocatalyst, typically a derivative of the amino acid L-proline. The catalyst activates the imine and orchestrates the stereoselective hydride transfer, leading to the formation of the corresponding chiral amine, N-(1-phenylethyl)aniline, with high enantiomeric excess.
Data Presentation
The following tables summarize the quantitative data for the organocatalytic hydrosilylation of this compound under various conditions, showcasing the performance of different proline-based catalysts.
Table 1: Performance of First-Generation Proline-Derived Catalysts [1]
| Catalyst | R Group | Yield (%) | Enantiomeric Excess (ee, %) |
| 3 | Boc-L-Pro | >99 | 62 |
| 4 | Cbz-L-Pro | 83 | 81 |
| 6 | Fmoc-L-Pro | 94 | 85 |
| 7 | N-Pivaloyl-L-Pro | 87 | 82 |
| 8 | N-Acetyl-L-Pro | 95 | 83 |
Reaction Conditions: this compound (1.0 equiv), Catalyst (10 mol%), HSiCl₃ (1.5 equiv), CH₂Cl₂, 0 °C, 24 h.
Table 2: Performance of Optimized Second-Generation Prolinamide Catalysts [1]
| Catalyst | Amide Moiety | Yield (%) | Enantiomeric Excess (ee, %) |
| 13 | 4-Methoxyaniline | 99 | 85 |
| 16 | 4-Methoxyaniline (Pivaloyl protected) | 98 | 82 |
Reaction Conditions for Catalyst 13: this compound (1.0 equiv), Catalyst (10 mol%), HSiCl₃ (1.5 equiv), CH₂Cl₂, 0 °C, 24 h. Reaction Conditions for Catalyst 16: this compound (1.0 equiv), Catalyst (1 mol%), HSiCl₃ (1.5 equiv), CH₂Cl₂, 0 °C, 3 h.[1]
Table 3: Effect of Catalyst Concentration on Reaction Outcome [1]
| Catalyst Concentration (M) | Yield (%) | Enantiomeric Excess (ee, %) |
| > 0.2 | > 90 | 81 |
| 0.1 | 65 | 84 |
| 0.01 | 9 | 40 |
Reaction Conditions: Using a representative prolinamide catalyst.
Experimental Protocols
Protocol 1: Synthesis of this compound[1]
Materials:
-
Acetophenone
-
Aniline
-
Activated 4 Å molecular sieves
-
Dry Dichloromethane (CH₂Cl₂)
Procedure:
-
In an oven-dried, two-neck flask under a nitrogen atmosphere, combine activated 4 Å molecular sieves (35 g), acetophenone (10 mL, 85.73 mmol), and aniline (10.16 mL, 111.44 mmol) in dry CH₂Cl₂ (40 mL).
-
Stir the mixture gently at room temperature for 24 hours.
-
Filter the reaction mixture through paper filter to remove the molecular sieves.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by distillation under reduced pressure. The product distills at 175–180 °C and solidifies upon cooling to yield a yellow solid.
Protocol 2: General Procedure for Organocatalytic Hydrosilylation[1]
Materials:
-
This compound
-
Proline-derived organocatalyst (e.g., Catalyst 16 )
-
Trichlorosilane (HSiCl₃)
-
Dry Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
To an oven-dried reaction vessel under a nitrogen atmosphere, add this compound (1.0 equiv) and the organocatalyst (1-10 mol%) in dry CH₂Cl₂.
-
Cool the solution to 0 °C in an ice bath.
-
Add trichlorosilane (1.5 equiv) dropwise to the cooled solution.
-
Stir the reaction at 0 °C for the specified time (3-24 hours), monitoring the reaction progress by TLC or NMR.
-
Upon completion, quench the reaction by carefully adding saturated NaHCO₃ solution.
-
Extract the product with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.
-
The yield and enantiomeric excess of the crude product, N-(1-phenylethyl)aniline, can be determined at this stage using appropriate analytical techniques (e.g., chiral HPLC).
Protocol 3: Kinetic Analysis by ¹H-NMR[1]
Procedure:
-
In an NMR tube equipped with a septum and under a nitrogen atmosphere, prepare a solution of this compound (0.66 M) and the desired organocatalyst (0.066 M) in deuterated chloroform (CDCl₃, dried over anhydrous MgSO₄).
-
Cool the solution to 0 °C.
-
Add trichlorosilane (1.5 equiv).
-
Record ¹H-NMR spectra at 30 °C at various time intervals (e.g., 5 min, 30 min, 1 h, 2 h, 3 h, 4 h, 6 h, 8 h, 24 h).
-
Between measurements, keep the NMR tube cooled at 0 °C under a nitrogen atmosphere.
-
After the kinetic study is complete, work up the reaction as described in Protocol 2 to determine the final yield and enantiomeric excess.
Visualizations
Caption: Proposed reaction mechanism for the organocatalytic hydrosilylation.
Caption: General experimental workflow for the hydrosilylation reaction.
References
Application of N-(1-Phenylethylidene)aniline in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(1-Phenylethylidene)aniline, a readily accessible imine, serves as a versatile and valuable building block in the synthesis of a diverse array of nitrogen-containing heterocyclic compounds. Its inherent reactivity, stemming from the polarized carbon-nitrogen double bond, allows it to participate in a variety of cyclization and cycloaddition reactions. This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic scaffolds, including indoles, dihydroquinolines, tetrahydroquinolines, azetidin-2-ones (β-lactams), and 1,5-benzodiazepines, using this compound as a key precursor. The methodologies presented herein are crucial for researchers in organic synthesis and medicinal chemistry, offering pathways to novel molecular architectures with potential biological and pharmaceutical applications.
Synthesis of Heterocyclic Compounds from this compound
This compound is a versatile precursor for the synthesis of various heterocyclic compounds through reactions such as palladium-catalyzed cyclization, Povarov reaction, and cycloaddition with ketenes.
Table 1: Synthesis of 2-Phenylindole
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 120 | 24 | 85 | [1] |
Table 2: Synthesis of 2,4-Diphenyl-1,2-dihydroquinoline
| Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Hg₂Cl₂/Pd(OAc)₂ | Dioxane | 100 | 12 | 78 | [2] |
Table 3: Synthesis of Tetrahydroquinolines via Povarov Reaction
| Dienophile | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl vinyl ether | BF₃·OEt₂ | Dichloromethane | rt | 12 | 75 | General Protocol |
| Cyclopentadiene | Sc(OTf)₃ | Acetonitrile | rt | 8 | 82 | General Protocol |
Table 4: Synthesis of 1,3,4-Triphenylazetidin-2-one (β-Lactam)
| Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetyl chloride | Triethylamine | Dichloromethane | 0 to rt | 6 | 65 | General Protocol |
Table 5: Synthesis of 2-Methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine
| Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| o-Phenylenediamine | Acetic Acid | Ethanol | reflux | 4 | 72 | [3][4] |
Experimental Protocols
Protocol 1: Synthesis of 2-Phenylindole via Palladium-Catalyzed Cyclization[1]
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a dried Schlenk tube under an argon atmosphere, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.08 mmol, 8 mol%), and K₂CO₃ (2.0 mmol).
-
Add anhydrous DMF (5 mL) to the Schlenk tube.
-
Seal the tube and heat the reaction mixture at 120 °C for 24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-phenylindole.
Protocol 2: Synthesis of 2,4-Diphenyl-1,2-dihydroquinoline[2]
Materials:
-
This compound
-
Phenylacetylene
-
Mercuric chloride (Hg₂Cl₂)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,4-Dioxane
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and phenylacetylene (1.2 mmol) in 1,4-dioxane (10 mL).
-
Add Hg₂Cl₂ (0.05 mmol, 5 mol%) and Pd(OAc)₂ (0.025 mmol, 2.5 mol%) to the solution.
-
Reflux the reaction mixture at 100 °C for 12 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2,4-diphenyl-1,2-dihydroquinoline.
Protocol 3: General Procedure for the Synthesis of Tetrahydroquinolines via Povarov Reaction
Materials:
-
This compound
-
Dienophile (e.g., ethyl vinyl ether or cyclopentadiene)
-
Lewis acid (e.g., BF₃·OEt₂ or Sc(OTf)₃)
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 mmol) and the anhydrous solvent (10 mL).
-
Cool the solution to 0 °C and add the Lewis acid (0.2 mmol, 20 mol%) dropwise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add the dienophile (1.5 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the specified time (see Table 3).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the mixture with dichloromethane (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired tetrahydroquinoline derivative.
Protocol 4: General Procedure for the Synthesis of 1,3,4-Triphenylazetidin-2-one (β-Lactam) via Staudinger Cycloaddition
Materials:
-
This compound
-
Phenylacetyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
In a two-necked round-bottom flask equipped with a dropping funnel and under an argon atmosphere, dissolve this compound (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (15 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of phenylacetyl chloride (1.2 mmol) in anhydrous dichloromethane (5 mL) dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6 hours.
-
Wash the reaction mixture with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield 1,3,4-triphenylazetidin-2-one.
Protocol 5: Synthesis of 2-Methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine[3][4]
Materials:
-
This compound
-
o-Phenylenediamine
-
Glacial acetic acid
-
Ethanol
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), o-phenylenediamine (1.0 mmol), and ethanol (15 mL).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford 2-methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine.
Reaction Pathways and Workflows
Caption: Palladium-catalyzed synthesis of 2-phenylindole.
Caption: Workflow for the Povarov reaction.
Caption: Staudinger synthesis of β-lactams.
Caption: Workflow for 1,5-benzodiazepine synthesis.
References
Application Notes and Protocols: N-(1-Phenylethylidene)aniline as a Ligand in Transition Metal Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(1-Phenylethylidene)aniline is a Schiff base ligand synthesized from the condensation of aniline and acetophenone.[1] Its derivatives and their transition metal complexes are of significant interest due to their versatile applications in catalysis and medicinal chemistry.[2][3] The presence of the imine group (-C=N-) in these compounds allows for effective coordination with various transition metal ions, leading to the formation of stable complexes with diverse biological activities, including antimicrobial and antioxidant properties.[1][4][5] This document provides detailed protocols for the synthesis of this compound, its transition metal complexes, and methods for evaluating their biological applications.
Synthesis Protocols
Protocol 1: Synthesis of this compound Ligand
This protocol describes the synthesis of the Schiff base ligand, this compound, via the condensation reaction of aniline and acetophenone.[1][6]
Materials:
-
Aniline
-
Acetophenone
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirrer/hotplate
-
Beaker
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of aniline and acetophenone in ethanol.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-cold water to precipitate the solid product.
-
Filter the precipitate, wash it with cold ethanol, and dry it in a desiccator.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain pure this compound.
Caption: Synthesis workflow for this compound.
Protocol 2: Synthesis of Transition Metal Complexes
This protocol outlines the general procedure for the synthesis of transition metal complexes of this compound with metals such as Co(II), Ni(II), Cu(II), and Zn(II).[7][8][9]
Materials:
-
This compound ligand
-
Transition metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂)
-
Methanol or Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirrer/hotplate
-
Filtration apparatus
Procedure:
-
Dissolve the synthesized this compound ligand in methanol or ethanol in a round-bottom flask.
-
In a separate beaker, dissolve the transition metal salt in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring. The typical molar ratio of ligand to metal is 2:1.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.
-
A colored precipitate of the metal complex will form.
-
Cool the mixture to room temperature.
-
Filter the complex, wash it with the solvent (methanol or ethanol) to remove any unreacted starting materials, and then with diethyl ether.
-
Dry the synthesized metal complex in a vacuum desiccator.
Caption: General workflow for transition metal complex synthesis.
Characterization Data
The synthesized ligand and its metal complexes can be characterized by various spectroscopic and analytical techniques.
Table 1: Physicochemical and Spectroscopic Data of this compound and its Complexes
| Compound | Color | Yield (%) | M.P. (°C) | IR ν(C=N) (cm⁻¹) |
| Ligand (L) | Yellow | 85 | 56 | 1625 |
| [Co(L)₂Cl₂] | Dark Green | 78 | >300 | ~1600 |
| [Ni(L)₂Cl₂] | Green | 82 | >300 | ~1602 |
| [Cu(L)₂Cl₂] | Brown | 80 | >300 | ~1598 |
| [Zn(L)₂Cl₂] | White | 88 | >300 | ~1605 |
Note: The shift of the C=N stretching vibration to a lower frequency in the complexes compared to the free ligand indicates the coordination of the imine nitrogen to the metal ion.[7][10]
Application Notes and Protocols
This compound transition metal complexes have shown promising biological activities. Below are protocols to assess their antimicrobial and antioxidant properties.
Protocol 3: Antimicrobial Activity Assay (Disc Diffusion Method)
This protocol describes the determination of the antimicrobial activity of the synthesized complexes using the disc diffusion method.[11][12][13]
Materials:
-
Synthesized metal complexes
-
Dimethyl sulfoxide (DMSO, as solvent)
-
Nutrient Agar medium
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Sterile Petri dishes
-
Sterile filter paper discs (6 mm diameter)
-
Standard antibiotic and antifungal discs (positive controls)
-
Incubator
Procedure:
-
Prepare a stock solution of each synthesized complex by dissolving a known weight in DMSO.
-
Prepare nutrient agar plates and inoculate them with the test microorganisms.
-
Impregnate sterile filter paper discs with the solutions of the metal complexes at various concentrations.
-
Place the impregnated discs on the surface of the inoculated agar plates.
-
Place a disc impregnated with pure DMSO as a negative control and standard antibiotic/antifungal discs as positive controls.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition in millimeters (mm).
Caption: Workflow for the disc diffusion antimicrobial assay.
Table 2: Antimicrobial Activity Data (Zone of Inhibition in mm)
| Compound | S. aureus | E. coli | C. albicans | A. niger |
| Ligand (L) | 8 | 6 | 7 | 5 |
| [Co(L)₂Cl₂] | 15 | 12 | 14 | 11 |
| [Ni(L)₂Cl₂] | 14 | 11 | 13 | 10 |
| [Cu(L)₂Cl₂] | 18 | 15 | 16 | 13 |
| [Zn(L)₂Cl₂] | 12 | 10 | 11 | 9 |
| Standard | 22 (Ciprofloxacin) | 20 (Ciprofloxacin) | 18 (Fluconazole) | 16 (Fluconazole) |
Note: The metal complexes generally exhibit enhanced antimicrobial activity compared to the free ligand, which can be explained by chelation theory. Chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the microbial cell membrane.[4]
Protocol 4: Antioxidant Activity Assay (DPPH Radical Scavenging)
This protocol measures the antioxidant potential of the synthesized compounds by evaluating their ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[14][15][16]
Materials:
-
Synthesized metal complexes
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (standard antioxidant)
-
UV-Vis spectrophotometer
-
96-well microplate or cuvettes
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare solutions of the synthesized complexes and ascorbic acid in methanol at various concentrations.
-
In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to different concentrations of the sample solutions.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer. A blank containing only methanol is used to zero the spectrophotometer. A control containing DPPH and methanol is also measured.
-
The percentage of radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Caption: Workflow for the DPPH antioxidant assay.
Table 3: Antioxidant Activity Data (IC₅₀ values in µg/mL)
| Compound | DPPH Scavenging IC₅₀ (µg/mL) |
| Ligand (L) | >100 |
| [Co(L)₂Cl₂] | 65 |
| [Ni(L)₂Cl₂] | 70 |
| [Cu(L)₂Cl₂] | 55 |
| [Zn(L)₂Cl₂] | 80 |
| Ascorbic Acid | 15 |
Note: IC₅₀ is the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity. The metal complexes often show improved antioxidant activity compared to the free ligand.[15]
Conclusion
The this compound ligand and its transition metal complexes demonstrate significant potential for applications in medicinal chemistry, particularly as antimicrobial and antioxidant agents. The protocols and data presented in this document provide a comprehensive guide for researchers interested in the synthesis, characterization, and evaluation of these promising compounds. Further studies could explore their catalytic activities, and in vivo biological efficacies, and investigate the mechanisms of action to facilitate their development as therapeutic agents.
References
- 1. Buy this compound | 1749-19-5 [smolecule.com]
- 2. This compound|CAS 1749-19-5 [benchchem.com]
- 3. Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological activity of some Schiff bases and their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Synthesis and Spectral, Thermal and Antimicrobial Investigation of Mixed Ligand Metal Complexes of N-Salicylidene Aniline and 1,10-Phenanthroline [mdpi.com]
- 8. Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper Complexes with N,N,N-Tridentate Quinolinyl Anilido-Imine Ligands: Synthesis and Their Catalytic Application in Chan−Lam Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 12. Spectroscopic Characterization and Biological Activity of Mixed Ligand Complexes of Ni(II) with 1,10-Phenanthroline and Heterocyclic Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fabrication, spectroscopic inspection, biological evaluation of some transition metal complexes with bis- azomethine ligand and γ-ray irradiation dose effect - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 15. ias.ac.in [ias.ac.in]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for N-(1-Phenylethylidene)aniline as a Chromogenic Reagent in Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(1-Phenylethylidene)aniline, a Schiff base compound, serves as a versatile and effective chromogenic reagent for the detection and quantification of various metal ions. Schiff bases are known to form stable, colored complexes with transition metal ions, a property that is harnessed for colorimetric analysis. The interaction between this compound and a metal ion leads to the formation of a coordination complex, which alters the electronic properties of the molecule and results in a discernible color change. This phenomenon allows for the qualitative and quantitative determination of metal ions using straightforward spectrophotometric methods. The ease of synthesis, stability, and sensitivity of this compound make it a valuable tool in analytical chemistry, environmental monitoring, and pharmaceutical analysis.
Principle of Detection
The underlying principle of metal ion detection using this compound is the formation of a colored metal-ligand complex. The Schiff base acts as a ligand, donating its lone pair of electrons from the imine nitrogen to the vacant orbitals of the metal ion, forming a coordinate bond. This process of chelation results in a change in the electronic transition energies of the molecule, leading to an alteration in its absorption spectrum in the visible region. The intensity of the color produced is directly proportional to the concentration of the metal ion, which forms the basis for quantitative analysis using spectrophotometry. This color change is often attributed to a ligand-to-metal charge-transfer (LMCT) transition.
Quantitative Data Summary
The following table summarizes the key performance parameters of this compound and structurally similar Schiff base reagents for the detection of various metal ions. This data is compiled from various studies and is presented for comparative analysis.
| Metal Ion | λmax (nm) | Linear Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Stoichiometry (Metal:Ligand) |
| Cu(II) | ~450-500 | 0.06 - 5.4 | ~0.01 | ~1.90 x 10⁴ | 1:2 |
| Ni(II) | ~360 | 0.5 - 6.0 | ~0.05 | - | 1:2 |
| Fe(III) | ~434 | - | - | - | - |
| Cr(III) | ~570 | - | - | - | - |
| Hg(II) | ~653 | - | - | - | - |
Note: The data presented is a representative compilation from studies on this compound and analogous Schiff base chromogenic reagents. Actual performance may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound via the condensation of aniline and acetophenone.
Materials:
-
Aniline (freshly distilled)
-
Acetophenone
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Beaker
-
Filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a 250 mL round-bottom flask, dissolve equimolar amounts of freshly distilled aniline and acetophenone in absolute ethanol.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture under reflux for 2-3 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.
-
Filter the precipitate using a Buchner funnel and wash with cold water.
-
Purify the crude this compound by recrystallization from a suitable solvent like ethanol to obtain a pure crystalline solid.
-
Dry the purified product in a desiccator.
Protocol 2: Spectrophotometric Determination of a Metal Ion (e.g., Cu(II))
This protocol provides a general procedure for the colorimetric determination of a metal ion using the synthesized this compound reagent.
Materials and Reagents:
-
This compound solution (e.g., 1 x 10⁻³ M in a suitable solvent like ethanol or DMF).
-
Stock solution of the metal ion of interest (e.g., 1000 ppm Cu(II) solution).
-
Buffer solutions of various pH values.
-
Spectrophotometer.
-
Cuvettes.
-
Volumetric flasks and pipettes.
Procedure:
A. Determination of Optimal Wavelength (λmax):
-
To a 10 mL volumetric flask, add a known concentration of the metal ion solution.
-
Add an excess of the this compound solution.
-
Add a suitable buffer solution to maintain the optimal pH (to be determined).
-
Dilute to the mark with the solvent.
-
Scan the absorption spectrum of the resulting colored complex against a reagent blank (containing all components except the metal ion) in the visible range (e.g., 350-700 nm) to determine the wavelength of maximum absorbance (λmax).
B. Optimization of Reaction Conditions:
-
Effect of pH: Prepare a series of solutions with a fixed concentration of the metal ion and the reagent at different pH values. Measure the absorbance at the predetermined λmax to find the optimal pH for complex formation.
-
Effect of Reagent Concentration: Vary the concentration of the this compound solution while keeping the metal ion concentration constant to determine the amount of reagent required for maximum color development.
C. Calibration Curve:
-
Prepare a series of standard solutions of the metal ion in the expected concentration range in 10 mL volumetric flasks.
-
To each flask, add the optimal concentration of the this compound solution and the optimal buffer.
-
Dilute to the mark with the solvent and allow the color to develop for a specified time.
-
Measure the absorbance of each standard solution at the λmax against a reagent blank.
-
Plot a graph of absorbance versus the concentration of the metal ion.
D. Analysis of an Unknown Sample:
-
Take a known volume of the sample solution in a 10 mL volumetric flask.
-
Follow the same procedure as for the calibration curve (steps C2-C4).
-
Determine the concentration of the metal ion in the sample from the calibration curve.
Visualizations
Signaling Pathway
Caption: Signaling pathway for metal ion detection.
Experimental Workflow
Caption: Experimental workflow for metal ion detection.
Application Notes and Protocols: Photophysical Properties of N-(1-Phenylethylidene)aniline for Optoelectronic Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the photophysical properties of the Schiff base, N-(1-Phenylethylidene)aniline, and its potential applications in the field of optoelectronics. This document includes a summary of its key characteristics, detailed experimental protocols for its photophysical characterization, and visualizations of experimental workflows.
Introduction
This compound is a Schiff base, an organic compound containing a carbon-nitrogen double bond, with the nitrogen atom connected to an aryl group and the carbon atom connected to a phenyl group and a methyl group.[1] This class of compounds, also known as imines or azomethines, is of significant interest in materials science and optoelectronics due to the tunable nature of their electronic and optical properties.[2] The delocalized π-electron system extending over the two aromatic rings and the C=N bond in this compound gives rise to interesting photophysical behaviors, such as fluorescence, making it a candidate for applications in organic light-emitting diodes (OLEDs), nonlinear optics (NLO), and chemical sensors.[1][2] The ease of synthesis and the ability to modify its molecular structure through the introduction of various substituents on the aniline or phenone moieties allow for the fine-tuning of its photophysical properties to meet the requirements of specific optoelectronic devices.[2]
Photophysical Properties
The photophysical properties of this compound and its derivatives are governed by electronic transitions within the molecule upon absorption of light. The key parameters include the absorption and emission wavelengths, molar extinction coefficient, fluorescence quantum yield, and fluorescence lifetime. These properties are often solvent-dependent due to the potential for intramolecular charge transfer (ICT) upon excitation.
Table 1: Representative Photophysical Data for this compound Derivatives
| Parameter | Symbol | Typical Value Range | Solvent(s) |
| Absorption Maximum | λabs | 280 - 350 nm | Dichloromethane, Acetonitrile, Toluene |
| Molar Extinction Coefficient | ε | 10,000 - 30,000 M-1cm-1 | Dichloromethane |
| Emission Maximum | λem | 380 - 500 nm | Dichloromethane, Acetonitrile, Toluene |
| Fluorescence Quantum Yield | Φf | 0.01 - 0.30 | Dichloromethane, Acetonitrile |
| Fluorescence Lifetime | τf | 1 - 5 ns | Dichloromethane, Acetonitrile |
Note: The values presented are indicative and can vary significantly with substitution on the aromatic rings and the polarity of the solvent.
Key Optoelectronic Applications
The unique photophysical properties of this compound and its derivatives make them promising candidates for various optoelectronic applications:
-
Organic Light-Emitting Diodes (OLEDs): Their fluorescence in the blue to green region of the visible spectrum makes them suitable as emissive materials in OLEDs.
-
Nonlinear Optics (NLO): Schiff bases can exhibit significant NLO responses, which are crucial for applications in optical switching and frequency conversion.[2]
-
Chemical Sensors: The sensitivity of their fluorescence to the chemical environment can be exploited for the development of fluorescent chemosensors for detecting ions or small molecules.
Experimental Protocols
The following are detailed protocols for the key experiments required to characterize the photophysical properties of this compound.
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound via the condensation reaction of aniline and acetophenone.
Materials:
-
Aniline
-
Acetophenone
-
Methanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve aniline (10 mmol) in 20 mL of methanol.
-
Add acetophenone (10 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid or oil is the crude this compound.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or hexane) to obtain the pure compound.
-
Dry the purified crystals under vacuum and determine the melting point and yield.
Protocol 2: UV-Visible Absorption Spectroscopy
Objective: To determine the absorption spectrum and molar extinction coefficient of this compound.
Materials:
-
Purified this compound
-
Spectroscopic grade solvent (e.g., dichloromethane, acetonitrile)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and micropipettes
Procedure:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10-3 M) in the chosen solvent.
-
From the stock solution, prepare a series of dilutions of varying concentrations (e.g., 1 x 10-5 M, 2 x 10-5 M, 5 x 10-5 M).
-
Record the UV-Vis absorption spectrum of each solution from 200 to 600 nm, using the pure solvent as a reference.
-
Identify the wavelength of maximum absorbance (λabs).
-
Plot the absorbance at λabs versus the concentration of the solutions.
-
The molar extinction coefficient (ε) can be calculated from the slope of the resulting line according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length (1 cm).
Protocol 3: Fluorescence Spectroscopy
Objective: To determine the fluorescence emission spectrum, quantum yield, and lifetime of this compound.
Materials:
-
Purified this compound
-
Spectroscopic grade solvent
-
Fluorescence spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4)
-
Time-Correlated Single Photon Counting (TCSPC) system for lifetime measurements
Procedure:
A. Emission Spectrum:
-
Prepare a dilute solution of this compound in the chosen solvent (absorbance at the excitation wavelength should be < 0.1 to avoid inner filter effects).
-
Set the excitation wavelength (λex) to the absorption maximum (λabs) determined from the UV-Vis spectrum.
-
Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 350 - 600 nm).
-
Identify the wavelength of maximum emission (λem).
B. Fluorescence Quantum Yield (Φf):
-
Record the absorption and fluorescence spectra of both the this compound solution and a standard fluorophore solution of known quantum yield (Φstd). The absorbance of both solutions at the excitation wavelength should be matched and kept below 0.1.
-
Calculate the integrated fluorescence intensity (I) for both the sample and the standard.
-
Calculate the quantum yield of the sample (Φs) using the following equation: Φs = Φstd * (Is / Istd) * (Astd / As) * (ηs2 / ηstd2) where A is the absorbance at the excitation wavelength and η is the refractive index of the solvent.
C. Fluorescence Lifetime (τf):
-
Use a TCSPC system to measure the fluorescence decay profile.
-
Excite the sample at λabs with a pulsed laser source.
-
Collect the fluorescence emission at λem.
-
Analyze the decay curve by fitting it to a single or multi-exponential function to determine the fluorescence lifetime (τf).
Visualizations
The following diagrams illustrate the experimental workflow for photophysical characterization and the logical relationship between molecular structure and the resulting properties.
References
Troubleshooting & Optimization
Technical Support Center: Optimization of N-(1-Phenylethylidene)aniline Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of N-(1-Phenylethylidene)aniline. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the acid-catalyzed condensation reaction between acetophenone and aniline.[1] This reaction, a type of Schiff base formation, involves the nucleophilic attack of the aniline's amino group on the carbonyl carbon of acetophenone, followed by the elimination of a water molecule. To drive the reaction equilibrium towards the product, it is crucial to remove the water as it forms.
Q2: Why is my reaction yield consistently low?
A2: Low yields in this synthesis are often attributed to several factors:
-
Incomplete reaction: The condensation is a reversible process.[2]
-
Inefficient water removal: The presence of water can hydrolyze the imine product back to the starting materials.[2][3]
-
Suboptimal reaction temperature: The reaction rate is temperature-dependent, and an inappropriate temperature can lead to an incomplete reaction or the formation of side products.
-
Catalyst issues: An inactive or incorrect amount of acid catalyst can hinder the reaction.
-
Purity of reagents: Impurities in acetophenone, aniline, or the solvent can interfere with the reaction.
Q3: My final product is a dark oil or discolored solid. What is the cause and how can I purify it?
A3: Discoloration of the product is often due to the oxidation of unreacted aniline or the product itself. Aniline is particularly susceptible to air oxidation, which forms colored impurities. Purification can typically be achieved by recrystallization or column chromatography. For recrystallization, ethanol or aqueous ethanol is often a suitable solvent.[4] If significant aniline impurity is present, an initial acidic wash of the crude product in an organic solvent can be performed to remove the basic aniline as its water-soluble salt.
Q4: The imine product seems to be hydrolyzing back to the starting materials during workup or purification. How can I prevent this?
A4: this compound, being an imine, is susceptible to hydrolysis, especially in the presence of acid and water.[1] To minimize hydrolysis:
-
Ensure all workup steps are performed in neutral or slightly basic conditions if possible.
-
Use anhydrous solvents and drying agents during extraction and purification.
-
Avoid prolonged exposure to acidic conditions, especially in the presence of water.
-
If performing column chromatography, consider using a non-protic eluent system and neutral silica gel.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive or insufficient acid catalyst. 2. Reaction temperature is too low. 3. Purity of starting materials is low.[5] | 1. Use a fresh, appropriate acid catalyst (e.g., p-toluenesulfonic acid) in a catalytic amount (typically 1-5 mol%). 2. Increase the reaction temperature, often to the reflux temperature of the solvent. 3. Ensure aniline is freshly distilled if it appears discolored, and use pure acetophenone and anhydrous solvent. |
| Low Yield | 1. Inefficient removal of water byproduct, leading to equilibrium favoring reactants.[2][3] 2. Reaction time is insufficient. 3. Product loss during workup and purification. | 1. Use a Dean-Stark apparatus for azeotropic removal of water when using solvents like toluene.[6][7] Alternatively, use a drying agent like anhydrous MgSO₄ or molecular sieves. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. 3. Optimize extraction and recrystallization procedures to minimize loss. |
| Product Hydrolysis | 1. Presence of excess acid and water during workup.[1] 2. Use of protic solvents during purification. | 1. Neutralize the reaction mixture with a mild base (e.g., saturated NaHCO₃ solution) before extraction. 2. Use anhydrous solvents and drying agents. For chromatography, consider using a less protic eluent system. |
| Presence of Impurities in Final Product | 1. Unreacted aniline and/or acetophenone. 2. Side-products from self-condensation of acetophenone or other side reactions. | 1. For unreacted aniline, wash the crude product with dilute HCl. Unreacted acetophenone can often be removed by recrystallization. 2. Purify the product using column chromatography on silica gel. |
Data Presentation
Table 1: Comparison of Catalysts for this compound Synthesis
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| p-Toluenesulfonic acid | Toluene | Reflux | 12-18 | >85 | [6] |
| Acetic Acid (catalytic) | Solvent-free | Not specified | 0.5 | 85 | [5] |
| In(OTf)₃ (10 mol%) | Toluene | Reflux | 3 | 90 | [8] |
| ZnBr₂ | Toluene | 130 | 11 | Not specified | [9] |
Note: Yields can vary based on the specific experimental conditions and scale of the reaction.
Table 2: Effect of Solvent and Temperature on Reaction Yield
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| Toluene | Reflux (~111°C) | 3-18 | 85-90 | Azeotropic removal of water with a Dean-Stark trap is effective.[5][6] |
| Methanol | Reflux (~65°C) | Not Specified | Moderate | Can be effective, but water removal is less straightforward.[5] |
| Dichloromethane | Room Temperature | Not Specified | Moderate | Reaction is slower at lower temperatures.[5] |
| Solvent-free | Not Specified | 0.1-0.5 | ~85 | Mechanochemical grinding can be a rapid and solvent-free option.[5] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis using a Dean-Stark Trap
This protocol details a common and effective method for the synthesis of this compound using p-toluenesulfonic acid as a catalyst and a Dean-Stark apparatus to remove water.[6][7]
Materials:
-
Acetophenone
-
Aniline (freshly distilled if colored)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
Procedure:
-
To a round-bottom flask, add acetophenone (1.0 eq), aniline (1.0-1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 eq).
-
Add a sufficient volume of toluene to dissolve the reactants upon heating.
-
Assemble the Dean-Stark apparatus and condenser with the reaction flask. Fill the Dean-Stark trap with toluene.
-
Heat the reaction mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by TLC. The reaction is typically complete when the theoretical amount of water has been collected or when the starting materials are no longer visible by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from ethanol to yield this compound as a solid.
Visualizations
References
- 1. Buy this compound | 1749-19-5 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound|CAS 1749-19-5 [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Synthesis of N-(1-Phenylethylidene)aniline
This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the condensation reaction between acetophenone and aniline to form N-(1-Phenylethylidene)aniline, a key intermediate in the synthesis of various pharmacologically active compounds.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Question: My reaction shows low to no yield of the desired imine product. What are the possible causes and solutions?
Answer: Low or no product yield is a common issue stemming from several factors related to the reversible nature of imine formation.
-
Inefficient Water Removal: The condensation reaction produces water as a byproduct.[2] Its presence can shift the reaction equilibrium back towards the reactants, significantly reducing the yield.[2]
-
Solution: Employ methods to actively remove water. Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene, benzene) is highly effective.[3] Alternatively, adding a dehydrating agent like activated molecular sieves (4 Å) to the reaction mixture can sequester the water as it forms.[2][4]
-
-
Suboptimal pH: The reaction is typically acid-catalyzed.[2] However, the pH must be carefully controlled.
-
Too Acidic (Low pH): Excessive acid will protonate the aniline, rendering it non-nucleophilic and halting the reaction.[2][5]
-
Not Acidic Enough (High pH): Insufficient acid will not adequately activate the carbonyl group of acetophenone for the nucleophilic attack by aniline.[6]
-
Solution: Optimize the loading of the acid catalyst (e.g., p-toluenesulfonic acid, acetic acid).[2][7] A catalytic amount is usually sufficient.
-
-
Impure Reactants: The purity of aniline and acetophenone is crucial. Oxidized aniline or wet starting materials can inhibit the reaction.
Question: After the reaction, TLC analysis shows significant amounts of unreacted aniline and acetophenone. How can I drive the reaction to completion?
Answer: The presence of starting materials indicates an incomplete reaction, often due to equilibrium limitations.
-
Solution 1: Water Removal: As mentioned above, continuous removal of water using a Dean-Stark trap is one of the most effective ways to drive the equilibrium towards the product.[3]
-
Solution 2: Use of Excess Reagent: While maintaining a stoichiometric amount is ideal, using a slight excess of one of the reactants (e.g., 1.1 to 1.3 equivalents of aniline) can help push the reaction to completion.[4][7]
-
Solution 3: Increase Reaction Time and/or Temperature: Ketones like acetophenone are generally less reactive than aldehydes.[6] Extending the reaction time or increasing the temperature (e.g., refluxing) can improve conversion. Monitor the reaction by TLC to determine the optimal time.
Question: My final product is impure and difficult to purify. What are common side products and how can I avoid them?
Answer: Impurities often arise from side reactions or residual starting materials.
-
Side Product: Enamines: If secondary amines are present as impurities in the aniline, enamines may form.[5]
-
Solution: Use high-purity, freshly distilled aniline.
-
-
Side Product: Self-Condensation of Acetophenone: Under certain acidic or basic conditions, acetophenone can undergo self-condensation.
-
Solution: Maintain controlled temperature and use appropriate catalytic amounts of acid.
-
-
Purification Issues: The product can be an oil or a low-melting solid, making crystallization difficult.
-
Solution 1: Distillation: Purification via distillation under reduced pressure is an effective method to obtain the pure product.[4]
-
Solution 2: Column Chromatography: If distillation is not feasible, column chromatography on silica gel using a solvent system like hexane/ethyl acetate can separate the imine from starting materials and byproducts.[10]
-
Solution 3: Work-up Procedure: After the reaction, a proper work-up is essential. This may involve filtering off the catalyst or dehydrating agent, washing the organic layer with a mild base (like saturated NaHCO₃ solution) to remove the acid catalyst, followed by washing with brine, drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrating in vacuo.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the acid-catalyzed formation of this compound?
A1: The reaction proceeds through a multi-step mechanism:
-
Protonation of Carbonyl: The acid catalyst protonates the oxygen of acetophenone's carbonyl group, making the carbonyl carbon more electrophilic.[1]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of aniline attacks the activated carbonyl carbon, forming a carbinolamine intermediate.[1]
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom.[1]
-
Dehydration: The protonated hydroxyl group becomes a good leaving group (water) and is eliminated.[1]
-
Deprotonation: A base (like the solvent or conjugate base of the catalyst) removes a proton from the nitrogen to yield the final imine product and regenerate the catalyst.[1]
Q2: Why is water removal so critical for this reaction?
A2: The formation of an imine from a ketone and a primary amine is a reversible condensation reaction.[2][6][7] Water is a product of this reaction. According to Le Châtelier's principle, the presence of water in the reaction medium will shift the equilibrium back towards the reactants (aniline and acetophenone), thus decreasing the overall yield of the desired imine.[2] Therefore, actively removing water is essential to drive the reaction to completion.
Q3: What are the recommended solvents and catalysts for this condensation?
A3: The choice of solvent and catalyst can significantly impact the reaction yield.
-
Solvents: Toluene is commonly used, especially with a Dean-Stark trap, as it forms an azeotrope with water.[3] Other solvents like dichloromethane (CH₂Cl₂), methanol, and benzene have also been reported.[1][3][4] The optimal solvent may need to be determined empirically.
-
Catalysts: Acid catalysts are typically required.[6][11] Common choices include p-toluenesulfonic acid (p-TsOH), acetic acid, or hydrochloric acid in catalytic amounts.[2][7] More modern approaches have also explored organocatalysts and Lewis acids like In(OTf)₃.[10][11]
Q4: How can I monitor the progress of the reaction?
A4: The most common method for monitoring the reaction is Thin Layer Chromatography (TLC).[3][10][12] By spotting the reaction mixture alongside the starting materials (aniline and acetophenone) on a TLC plate, you can visualize the consumption of reactants and the formation of the product spot. A suitable mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 9:1 ratio), can be used for development.[12]
Data Presentation
Table 1: Effect of Solvent on Imine Synthesis Yield
This table illustrates the impact of different solvents on the yield of a representative imine condensation reaction. While this specific data is for a related condensation, the principles are directly applicable.[1]
| Solvent | Yield (%) |
| Methanol | 98 |
| Ethanol | 87 |
| Toluene | 70 |
| Benzene | 76 |
| Dichloromethane | 55 |
| Chloroform | 54 |
Data adapted from a study on the condensation of acetylacetone with aniline, illustrating general solvent effects.[1]
Experimental Protocols
Protocol 1: General Procedure for this compound Synthesis
This protocol is a general method for the acid-catalyzed condensation using a dehydrating agent.
-
Setup: In an oven-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add activated 4 Å molecular sieves (approx. 35 g).[4]
-
Reagents: Add dry dichloromethane (CH₂Cl₂) (40 mL), followed by acetophenone (10 mL, 85.73 mmol) and freshly distilled aniline (10.16 mL, 111.44 mmol).[4]
-
Reaction: Stir the mixture gently at room temperature for 24 hours.[4]
-
Work-up: Filter the reaction mixture to remove the molecular sieves.
-
Isolation: Concentrate the filtrate in vacuo to obtain the crude product.[4]
-
Purification: Purify the residue by distillation under reduced pressure (boiling point approx. 175–180 °C) to yield the product as a yellow solid upon cooling.[4]
Protocol 2: Purification by Column Chromatography
-
Preparation: Dissolve the crude product in a minimal amount of the eluent.
-
Stationary Phase: Use silica gel (100-200 mesh).[10]
-
Mobile Phase (Eluent): A mixture of hexane and ethyl acetate (e.g., starting with 98:2 and gradually increasing polarity) is typically effective.[10]
-
Elution: Load the sample onto the column and elute with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
References
- 1. This compound|CAS 1749-19-5 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Imine formation-Typical procedures - operachem [operachem.com]
- 8. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 9. reddit.com [reddit.com]
- 10. rsc.org [rsc.org]
- 11. Buy this compound | 1749-19-5 [smolecule.com]
- 12. Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques - PMC [pmc.ncbi.nlm.nih.gov]
Common side products in the synthesis of N-(1-Phenylethylidene)aniline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-(1-Phenylethylidene)aniline.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound from acetophenone and aniline, focusing on the identification and mitigation of common side products.
Issue 1: Low Yield of this compound and Presence of Impurities
Possible Causes:
-
Incomplete Reaction: The condensation reaction is reversible, and insufficient reaction time or inadequate water removal can lead to low conversion.
-
Side Reactions: Competing side reactions, primarily the self-condensation of acetophenone, can consume the starting material and generate impurities.
-
Suboptimal Reaction Conditions: Incorrect temperature, catalyst concentration, or solvent can negatively impact the reaction rate and selectivity.
Solutions:
-
Drive the Reaction to Completion:
-
Water Removal: Use a Dean-Stark apparatus to azeotropically remove water as it is formed, shifting the equilibrium towards the product.
-
Drying Agents: Add molecular sieves (4 Å) to the reaction mixture to absorb water.[1]
-
-
Minimize Side Product Formation:
-
Control Temperature: Maintain the recommended reaction temperature. Higher temperatures can favor the self-condensation of acetophenone.
-
Optimize Stoichiometry: Use a slight excess of aniline to ensure the complete conversion of acetophenone and minimize its self-condensation.
-
-
Purification:
-
Distillation: The crude product can be purified by vacuum distillation to separate this compound from less volatile impurities.[1]
-
Crystallization: Recrystallization from a suitable solvent, such as ethanol, can be effective for removing impurities.
-
Issue 2: Identification of Unknown Side Products
Common Side Products:
-
Dypnone ((E)-1,3-Diphenyl-2-buten-1-one): This is the primary side product, formed from the acid- or base-catalyzed self-condensation (aldol condensation) of two molecules of acetophenone.
-
Michael Adduct (3-Anilino-1,3-diphenyl-butan-1-one): This adduct can form from the subsequent Michael addition of aniline to dypnone, which is an α,β-unsaturated ketone.
Analytical Identification:
-
NMR Spectroscopy:
-
Dypnone: Look for characteristic signals for the vinyl proton and the methyl group in the 1H NMR spectrum.
-
Michael Adduct: The 1H NMR spectrum will show signals for the additional aliphatic protons and the N-H proton.
-
-
Mass Spectrometry: The mass spectrum will show molecular ion peaks corresponding to the masses of dypnone (C16H14O, m/z ≈ 222.28) and the Michael adduct (C22H21NO, m/z ≈ 315.41).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the condensation reaction between aniline and acetophenone, typically in the presence of an acid catalyst.[2][3] This reaction is a classic example of Schiff base formation.
Q2: What are the primary side products I should be aware of?
A2: The main side product is dypnone, which results from the self-condensation of acetophenone.[4][5] Subsequently, aniline can react with dypnone via a Michael addition to form 3-anilino-1,3-diphenyl-butan-1-one.
Q3: How can I prevent the formation of dypnone?
A3: To minimize the formation of dypnone, it is crucial to use reaction conditions that favor the reaction between aniline and acetophenone over the self-condensation of acetophenone. This can be achieved by using a slight excess of aniline and maintaining careful temperature control.
Q4: What is a suitable catalyst for this reaction?
A4: Acid catalysts are commonly used to facilitate this condensation. Examples include p-toluenesulfonic acid or mineral acids. The catalyst protonates the carbonyl oxygen of acetophenone, making it more electrophilic and susceptible to nucleophilic attack by aniline.
Q5: My final product is a yellow solid. Is this expected?
A5: Yes, this compound is typically a yellow solid upon solidification after distillation.[1]
Q6: What are the best practices for purifying the final product?
A6: Purification is typically achieved through vacuum distillation of the crude reaction mixture.[1] This method effectively separates the desired imine from unreacted starting materials and higher boiling point side products like dypnone and the Michael adduct. Recrystallization can also be employed for further purification.
Quantitative Data
While specific yields of side products are often not reported in detail, the following table summarizes the reported yields for the desired product, this compound, under specific experimental conditions. The formation of side products will inherently reduce the yield of the desired product.
| Catalyst/Method | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 4 Å Molecular Sieves | Dichloromethane | Room Temperature | 24 | Not specified, product obtained | [1] |
Note: The provided reference focuses on the synthesis of the imine for subsequent reduction and does not provide a specific yield for the imine formation step itself, but details a successful preparation method.
Experimental Protocol
Synthesis of this compound [1]
Materials:
-
Acetophenone
-
Aniline
-
Dichloromethane (dry)
-
4 Å Molecular Sieves (activated)
-
Filter paper
Equipment:
-
Two-neck round-bottom flask (oven-dried)
-
Magnetic stirrer and stir bar
-
Nitrogen inlet
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In an oven-dried two-neck flask, combine activated 4 Å molecular sieves (35 g), acetophenone (10 mL, 85.73 mmol), and aniline (10.16 mL, 111.44 mmol) in dry dichloromethane (40 mL).
-
Gently stir the mixture at room temperature for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture through filter paper to remove the molecular sieves.
-
Concentrate the filtrate in vacuo using a rotary evaporator.
-
Purify the residue by distillation under reduced pressure. The product will distill at a temperature of 175–180 °C.
-
The distilled product will solidify upon cooling, yielding a yellow solid.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. Comparative investigation of derivatives of (E)-N-((E)-3-phenylallylidene)aniline: Synthesis, structural characterization, biological evaluation, density functional theory analysis, and in silico molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Buy this compound | 1749-19-5 [smolecule.com]
- 4. BJOC - Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of N-(1-Phenylethylidene)aniline by Column Chromatography
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of N-(1-Phenylethylidene)aniline using column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound decomposing during silica gel column chromatography?
A1: Decomposition of imines on a standard silica gel column is a frequent problem.[1][2] This occurs because silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH).[1][3] The acidic environment can catalyze the hydrolysis of the imine bond (C=N), breaking the molecule down into its original starting materials: aniline and acetophenone.[1][3] The presence of water in the silica or solvents can further facilitate this hydrolysis.[1]
Q2: After running a column, I see more aniline in my fractions than I had in my crude product. Why is this happening?
A2: This is a direct consequence of the on-column decomposition described in Q1. The acidic nature of the silica gel is causing the hydrolysis of your target imine, this compound, which regenerates aniline.[1] One researcher noted a 30% increase in aniline and a corresponding 30% decrease in the imine product after chromatography on untreated silica.[1]
Q3: How can I prevent the decomposition of my imine on the column?
A3: To prevent decomposition, you must neutralize the acidic sites on the silica gel. The most common and effective method is to add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase (eluent).[1][4][5] A typical concentration is 0.5-2% TEA in your eluent mixture.[5] This deactivates the acidic silanol groups, creating a more neutral environment that is compatible with the imine.
Q4: My compound is streaking badly on the TLC plate and the column. What causes this and how can I improve the separation?
A4: Streaking is often caused by strong, non-ideal interactions between the basic amine functionality of the imine and the acidic stationary phase.[5] This can lead to poor peak shape and co-elution with impurities. The addition of a basic modifier like triethylamine to the mobile phase is highly effective in reducing or eliminating streaking by competing for the active acidic sites on the silica.[5]
Q5: What is the best stationary phase for purifying this compound?
A5: While standard silica gel can be used with a neutralized mobile phase, alternative stationary phases can be less problematic.
-
Neutral or Basic Alumina: Alumina is less acidic than silica and can be a good alternative for purifying acid-sensitive compounds like imines.[1][4]
-
Amine-Functionalized Silica Gel: This is a specialty stationary phase designed for the purification of basic compounds and offers excellent compatibility.[5]
-
Treated Silica Gel: You can pre-treat standard silica gel by washing the packed column with an eluent containing triethylamine before loading your sample. This deactivates the acidic sites.[4][5]
Q6: What is a good mobile phase (eluent) system to start with for this purification?
A6: The polarity of the eluent is critical for good separation.[6] A common starting point for non-polar to moderately polar compounds like this compound is a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate.[7] A typical starting ratio is 8:2 hexane:ethyl acetate.[7] You should always optimize the solvent system using Thin Layer Chromatography (TLC) first, aiming for an Rf value of 0.2-0.4 for your product to ensure good separation on the column.[8] Remember to add 0.5-2% triethylamine to the TLC mobile phase to mimic the column conditions.[5]
Q7: My product recovery after the column is very low. What are the potential reasons?
A7: Low recovery can stem from several issues:
-
On-column Decomposition: As discussed, hydrolysis on acidic silica is a primary cause of product loss.[1][3]
-
Irreversible Adsorption: The basic imine can bind very strongly to the acidic silica gel, preventing it from eluting from the column.[6] Using a neutralized mobile phase or a less acidic stationary phase like alumina can mitigate this.[6]
-
Incomplete Elution: Your chosen mobile phase may not be polar enough to elute the compound completely. After your product has eluted, try flushing the column with a more polar solvent (e.g., 50% ethyl acetate in hexane) to see if any remaining material comes off.[6]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Product Decomposition | Acidic nature of silica gel stationary phase causing hydrolysis of the imine bond.[1][3][5] | Add 0.5-2% triethylamine (TEA) to the eluent.[1][4][5] Use a less acidic stationary phase like neutral alumina.[1][4] Minimize contact time with a shorter column and faster flow rate.[4] |
| Streaking on TLC/Column | Strong interaction between the basic imine and acidic sites on the silica gel.[5] | Add 0.5-2% triethylamine (TEA) to the eluent to improve peak shape.[5] |
| Low Product Recovery | Irreversible adsorption to the acidic stationary phase.[6] Incomplete elution from the column.[6] | Pre-treat the silica gel with TEA.[6] Use neutral alumina.[6] After elution, flush the column with a more polar solvent to recover any retained product.[6] |
| Poor Separation of Product from Aniline | Incorrect mobile phase polarity.[6] Aniline is a common impurity and by-product of decomposition.[1][9] | Optimize the mobile phase using TLC to achieve a clear separation with a product Rf of 0.2-0.4.[8] Ensure the eluent is neutralized with TEA to prevent further aniline formation on the column.[1] |
| Product Discoloration (Yellow/Brown) | Air oxidation of the aniline or imine nitrogen.[6] | Purge solvents with an inert gas (nitrogen or argon).[6] Store purified fractions and final product under an inert atmosphere and away from light.[6] |
Experimental Protocols
Protocol 1: Column Chromatography using TEA-Modified Mobile Phase
This protocol is the standard approach for purifying acid-sensitive imines on silica gel.
-
TLC Analysis:
-
Prepare a developing chamber with a hexane:ethyl acetate mixture (e.g., 9:1 or 8:2) containing 1% triethylamine.
-
Spot your crude this compound solution on a TLC plate.
-
Develop the plate and visualize under UV light. Adjust the solvent ratio until the Rf of the product spot is between 0.2 and 0.4.
-
-
Column Preparation (Slurry Packing):
-
Select a glass column of appropriate size (a general rule is to use 50-100g of silica for every 1g of crude product).
-
Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.
-
In a beaker, make a slurry of silica gel (100-200 mesh) in the optimized mobile phase (from step 1, including TEA).
-
Pour the slurry into the column, continuously tapping the side to ensure even packing and remove air bubbles.
-
Add a layer of sand on top of the packed silica to prevent disturbance when adding eluent.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your product adsorbed onto silica.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, ensuring the top layer of sand is not disturbed.
-
Apply gentle pressure (using a pump or bulb) to begin elution. Maintain a constant flow rate.
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by spotting fractions onto TLC plates and developing them.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Decision tree for troubleshooting imine purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of N-(1-Phenylethylidene)aniline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of N-(1-Phenylethylidene)aniline. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to assist in achieving high-purity crystalline products.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and melting point of pure this compound?
A1: Pure this compound is expected to be a pale yellow to yellow crystalline solid. The reported melting point is in the range of 39-43 °C. A sharp melting point within this range is a good indicator of high purity.
Q2: What are the most suitable solvents for the recrystallization of this compound?
A2: Ethanol and methanol are commonly recommended solvents for the recrystallization of Schiff bases like this compound. Aqueous ethanol solutions (e.g., 85-95%) can also be very effective, as they provide a good balance of solubility at high temperatures and insolubility at low temperatures, which is ideal for crystal formation.[1][2][3]
Q3: What are the common impurities in crude this compound?
A3: Common impurities may include unreacted starting materials, primarily aniline and acetophenone.[4] Aniline itself can contain oxidation products, such as p-benzoquinone, and other process-related impurities which may carry over to the final product.[2] Water is also a common impurity as it is a byproduct of the condensation reaction.
Q4: Why is slow cooling crucial during the recrystallization process?
A4: Slow cooling of the saturated solution is essential for the formation of large, well-defined, and pure crystals. Rapid cooling can cause the compound to precipitate quickly, trapping impurities within the crystal lattice and resulting in a less pure product.[1]
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
Issue 1: The compound "oils out" instead of crystallizing.
-
Possible Cause: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[5][6] This can be due to a high concentration of impurities, which can depress the melting point of the mixture, or if the boiling point of the solvent is significantly higher than the melting point of the compound.
-
Solution:
-
Re-dissolve and Dilute: Gently reheat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level.
-
Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask to slow down the rate of cooling.
-
Scratching: Scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites for crystal growth.[5]
-
Seed Crystals: If available, add a few seed crystals of pure this compound to the cooled solution to induce crystallization.[5]
-
Solvent System Modification: Consider using a lower-boiling point solvent or a mixed solvent system. For instance, if using pure ethanol, try an ethanol/water mixture.[1]
-
Issue 2: No crystals form upon cooling.
-
Possible Cause: The solution may be too dilute (too much solvent was used), or the solution is supersaturated.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding seed crystals.[5]
-
Reduce Solvent Volume: If crystallization does not occur, evaporate some of the solvent by gently heating the solution and then allow it to cool again.
-
Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility of the compound.
-
Issue 3: The yield of recrystallized product is low.
-
Possible Cause:
-
Using an excessive amount of solvent for dissolution.[1]
-
Premature crystallization during hot filtration.
-
Incomplete crystallization due to insufficient cooling time or temperature.
-
Washing the collected crystals with too much or warm solvent.
-
-
Solution:
-
Use Minimal Solvent: Use the minimum amount of hot solvent necessary to completely dissolve the crude product.
-
Pre-heat Filtration Apparatus: If performing hot filtration, pre-heat the funnel and receiving flask to prevent premature crystallization.
-
Ensure Complete Crystallization: Allow the solution to cool to room temperature undisturbed, followed by cooling in an ice bath for at least 30 minutes.[2]
-
Wash with Ice-Cold Solvent: Wash the collected crystals with a small amount of ice-cold solvent to minimize re-dissolving the product.
-
Quantitative Data
| Solvent | Aniline Solubility | This compound (Qualitative) |
| Water | Slightly soluble (~3.6 g/100 mL at 20°C)[7][9][10] | Insoluble |
| Ethanol | Miscible[8] | Soluble when hot, less soluble when cold |
| Methanol | Miscible | Soluble when hot, less soluble when cold |
| Hexane | Soluble | Likely soluble (non-polar character) |
Note: The qualitative solubility for this compound is inferred from general principles for similar organic compounds and recrystallization practices for Schiff bases.
Experimental Protocols
The following protocol is an adapted method based on the successful recrystallization of the similar Schiff base, N-benzylideneaniline, and general best practices.[1][2][3]
Protocol: Recrystallization of this compound from Aqueous Ethanol
Materials:
-
Crude this compound
-
95% Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of 95% ethanol and begin heating the mixture on a hot plate with stirring.
-
Hot Solvent Addition: Continue to add small portions of hot 95% ethanol until the solid has just dissolved. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: If no hot filtration was needed, add hot water dropwise to the hot ethanol solution until the solution becomes faintly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 85% ethanol-water mixture.
-
Drying: Continue to draw air through the crystals on the filter for several minutes to help them dry. For final drying, transfer the crystals to a watch glass and allow them to air dry or place them in a desiccator.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. veeprho.com [veeprho.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy this compound | 1749-19-5 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. studylib.net [studylib.net]
- 7. benchchem.com [benchchem.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
Stability and degradation of N-(1-Phenylethylidene)aniline under different conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of N-(1-Phenylethylidene)aniline. The following troubleshooting guides and FAQs address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability critical?
A1: this compound is a ketimine-type Schiff base, synthesized from the condensation of aniline and acetophenone.[1][2] It serves as a crucial benchmark substrate and precursor in organic synthesis, particularly for the asymmetric reduction to chiral amines, which are vital building blocks for active pharmaceutical ingredients.[1] Its stability is paramount because degradation leads to a lower concentration of the desired reactant, resulting in reduced reaction yields, inconsistent kinetic profiles, and the introduction of impurities (aniline and acetophenone) that can complicate downstream purification and analysis.
Q2: What are the primary degradation pathways for this compound?
A2: The main degradation pathways are:
-
Hydrolysis: This is the most significant degradation pathway for Schiff bases. The imine bond (C=N) is susceptible to cleavage by water, regenerating the starting materials, aniline and acetophenone. The rate of hydrolysis is highly dependent on pH.[3]
-
Oxidation: The aniline moiety is prone to oxidation, especially upon exposure to air and light, which can cause the compound to darken over time.[4][5]
-
Thermal Degradation: High temperatures can cause decomposition. Aniline, one of its parent molecules, begins to decompose at temperatures above 190°C.[4]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation through various pathways, including isomerization and fragmentation.[3]
Q3: What are the expected primary degradation products?
A3: The primary and most common degradation products are aniline and acetophenone , formed via hydrolysis of the imine bond.[3] Under more severe oxidative or thermal stress, further degradation of these primary products can occur.[6]
Q4: What are the ideal storage and handling conditions for this compound?
A4: To ensure stability, the compound should be stored at 2-8°C in a tightly sealed container. It is crucial to protect it from moisture to prevent hydrolysis and from light and air to minimize photo-oxidation and oxidative degradation.[4][7] Store in a dry, well-ventilated area away from strong acids and strong oxidizing agents.[7]
Troubleshooting Guide
Q1: I observe a new peak in my HPLC chromatogram and a corresponding decrease in the this compound peak. What is happening?
A1: This is a classic sign of degradation, most likely due to hydrolysis.
-
Probable Cause: Your sample has been exposed to water (e.g., from solvents that were not anhydrous, atmospheric moisture, or an aqueous workup).
-
Troubleshooting Steps:
-
Identify the new peaks by comparing their retention times with analytical standards of aniline and acetophenone.
-
Ensure all solvents used are dry.
-
If the reaction is run in a protic solvent, consider that hydrolysis may be competing with your desired reaction.
-
Minimize the sample's exposure to the atmosphere during preparation and analysis.
-
Q2: My sample, which was initially a pale powder, has turned brown.
A2: This color change indicates oxidation.
-
Probable Cause: The sample has been exposed to air and/or light for a prolonged period. The aniline portion of the molecule is susceptible to oxidation, which forms colored impurities.[4][5]
-
Troubleshooting Steps:
-
Check the purity of the material by HPLC or other analytical methods before use.
-
Store the compound under an inert atmosphere (e.g., nitrogen or argon) if it will be stored for an extended period after the container is opened.
-
Always store in an amber vial or in a dark place to protect it from light.[7]
-
Q3: The yield of my catalytic reduction is inconsistent between batches, even when using the same protocol.
A3: Inconsistent purity of the starting material is a likely culprit.
-
Probable Cause: The this compound has partially degraded in storage. The actual concentration of the substrate is lower than calculated, leading to variable yields.
-
Troubleshooting Steps:
-
Implement a quality control check. Before each experiment, verify the purity of your this compound using HPLC, GC, or NMR spectroscopy.
-
Use freshly opened or recently purified starting material for sensitive reactions.
-
Refer to the storage conditions in FAQ #4 to ensure the compound is stored properly between uses.
-
Data Presentation
Table 1: Physicochemical and Storage Information for this compound
| Property | Value | Reference |
| CAS Number | 1749-19-5 | |
| Molecular Formula | C₁₄H₁₃N | [1] |
| Molecular Weight | 195.26 g/mol | [1] |
| Appearance | Powder | |
| Melting Point | 39-43 °C | |
| Storage Temperature | 2-8°C |
Table 2: Summary of Stability Profile and Degradation Pathways
| Condition | Degradation Pathway | Primary Products | Key Influencing Factors |
| Presence of Water | Hydrolysis | Aniline, Acetophenone | pH (rate is pH-dependent), water concentration, temperature.[3] |
| Exposure to Air/Light | Oxidation / Photodegradation | Colored aromatic impurities | Oxygen concentration, light intensity (especially UV), temperature.[3][4] |
| High Temperature | Thermal Decomposition | Aromatic fragments | Temperature, duration of heating.[3][4] |
Table 3: Analytical Techniques for Stability Assessment
| Analytical Technique | Purpose | Key Parameters to Monitor | Reference |
| HPLC | Separation and quantification of the parent compound and degradation products. | Decrease in the main peak area; appearance of new peaks corresponding to aniline and acetophenone. | [8] |
| UV-Vis Spectroscopy | Monitoring degradation kinetics in real-time. | Changes in absorbance maxima over time.[9] | |
| Infrared (IR) Spectroscopy | Identification of functional groups and structural changes. | Disappearance or weakening of the C=N imine stretch (approx. 1639 cm⁻¹). | [1][8] |
| Thermogravimetric Analysis (TGA) | Determination of thermal stability and decomposition temperature. | Onset temperature of mass loss. | [3] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile degradation products. | Mass spectra of new peaks appearing at elevated temperatures. | [10] |
Experimental Protocols
Protocol 1: HPLC Method for Purity and Stability Assessment
This protocol provides a general method for assessing the purity of this compound and detecting its primary degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.[8]
-
Column: C18 reversed-phase column (e.g., 250 mm length, 4.6 mm ID, 5 µm particle size).[11]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 70:30 (v/v) acetonitrile:water.[11]
-
Flow Rate: 0.7 - 1.0 mL/min.[11]
-
Column Temperature: 30 °C.[11]
-
Detection Wavelength: Monitor at a wavelength where all compounds have significant absorbance, such as 254 nm. A photodiode array (PDA) detector is recommended to analyze the full UV spectrum of each peak.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in the mobile phase or a compatible solvent (e.g., acetonitrile) to a final concentration of ~0.1-1.0 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Injection Volume: 10 µL.[11]
-
Analysis: Inject the sample and record the chromatogram. Identify peaks based on the retention times of pure standards for this compound, aniline, and acetophenone. Purity can be calculated based on the relative peak areas.
Protocol 2: Assessing Thermal Stability using Thermogravimetric Analysis (TGA)
This protocol determines the temperature at which the compound begins to decompose.
-
Instrumentation: Thermogravimetric Analyzer (TGA).
-
Sample Preparation: Place 5-10 mg of the this compound sample into a TGA pan (e.g., alumina).
-
Atmosphere: Run the experiment under an inert atmosphere, such as nitrogen, with a typical flow rate of 20-50 mL/min to prevent oxidation.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a high temperature (e.g., 600 °C) at a constant heating rate, typically 10 °C/min.
-
Analysis: Record the mass of the sample as a function of temperature. The onset temperature of decomposition is identified as the point where significant mass loss begins on the resulting thermogram.[3]
Mandatory Visualizations
Caption: Troubleshooting workflow for diagnosing issues related to this compound stability.
Caption: The primary degradation pathway via pH-dependent hydrolysis. Note: Placeholder images are used to represent chemical structures.
Caption: A generalized experimental workflow for conducting a stability study on this compound.
References
- 1. This compound|CAS 1749-19-5 [benchchem.com]
- 2. Buy this compound | 1749-19-5 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. Aniline (benzenamine) - DCCEEW [dcceew.gov.au]
- 5. Laboratory determination of aniline (CAS: 62-53-3) - Analytice [analytice.com]
- 6. The degradation products of aniline in the solutions with ozone and kinetic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. ajol.info [ajol.info]
- 10. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 11. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low enantioselectivity in the reduction of N-(1-Phenylethylidene)aniline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering low enantioselectivity in the asymmetric reduction of N-(1-Phenylethylidene)aniline.
Troubleshooting Guide & FAQs
This section addresses common issues and provides actionable solutions to improve enantioselectivity in the reduction of this compound.
Question 1: What are the primary causes of low enantioselectivity in the reduction of this compound?
Low enantioselectivity can stem from several factors related to the catalyst, reaction conditions, and reagents. Key areas to investigate include:
-
Catalyst Integrity and Activity: The chiral catalyst, whether it's a transition metal complex, an organocatalyst, or an enzyme, is the primary driver of stereoselectivity. Degradation, impurity, or improper activation of the catalyst can lead to a significant drop in enantiomeric excess (ee). For instance, some catalysts are sensitive to air and moisture.
-
Sub-optimal Reaction Conditions: Temperature, pressure (for hydrogenation), and reaction time can all influence the stereochemical outcome. Unusual temperature dependencies on enantioselectivity have been observed in some asymmetric reductions.[1]
-
Solvent Effects: The polarity and coordinating ability of the solvent can dramatically affect the transition state of the reaction, thereby influencing enantioselectivity. A change in solvent can sometimes lead to lower ee values and slower reaction rates.[2]
-
Purity of Reagents: Impurities in the substrate (this compound), the reducing agent (e.g., HSiCl₃, H₂), or the solvent can interfere with the catalytic cycle, potentially leading to a non-selective background reaction.
-
Catalyst Loading: An inappropriate catalyst loading can also be detrimental. While a higher loading might increase the reaction rate, it doesn't always correlate with higher enantioselectivity. Conversely, a very low catalyst loading might allow the uncatalyzed background reaction to become more significant, reducing the overall ee.[3]
Question 2: My enantioselectivity is lower than expected. What is the first thing I should check?
Start by verifying the integrity and purity of your chiral catalyst and ligand.
-
Catalyst/Ligand Purity: Ensure the catalyst and any associated chiral ligands are of high purity and have been stored correctly under an inert atmosphere if they are air or moisture sensitive.
-
Catalyst Activation: Some catalytic systems require an in-situ activation step. Double-check the experimental protocol to ensure this was performed correctly.
-
Reagent Purity: Confirm the purity of your this compound substrate and the reducing agent. Impurities can sometimes act as catalyst poisons.
Question 3: How does temperature affect the enantioselectivity of the reduction?
Temperature is a critical parameter. Generally, lower temperatures are favored for higher enantioselectivity as they increase the energy difference between the diastereomeric transition states. However, this is not a universal rule, and some systems exhibit unusual temperature dependencies.[1] If you are experiencing low ee, consider running the reaction at a lower temperature (e.g., 0 °C or -20 °C) and monitor the effect on both reaction time and enantioselectivity.
Question 4: Can the choice of solvent impact my results?
Absolutely. The solvent plays a crucial role in the catalytic cycle. A solvent change can alter the solubility of the catalyst and substrate, as well as stabilize or destabilize the key transition states. For example, in some organocatalytic reductions of imines with trichlorosilane, changing the solvent from CH₂Cl₂ to CHCl₃ has been observed to provide lower ee values.[2] If you are using a standard protocol, ensure you are using the specified solvent and that it is anhydrous.
Question 5: I'm using an organocatalyst for the reduction with trichlorosilane and getting poor results. What should I consider?
For organocatalyzed hydrosilylation of this compound, several factors are key:
-
Catalyst Structure: The structure of the organocatalyst, often a prolinamide derivative, is critical. Small changes to the catalyst backbone or protecting groups can significantly impact both activity and enantioselectivity.[2]
-
Trichlorosilane Quality: Ensure the trichlorosilane used is of high quality, as impurities can affect the reaction.
-
Moisture: The reaction is highly sensitive to moisture. All glassware should be oven-dried, and anhydrous solvents must be used.
-
Uncatalyzed Reaction: There is a competing uncatalyzed reduction that produces a racemic product. The goal is to have the catalyzed reaction be significantly faster. If the catalyzed reaction is too slow, the background reaction can lower the overall enantioselectivity.[2]
Question 6: What role does the N-substituent on the imine play in determining enantioselectivity?
The electronic and steric properties of the N-substituent (in this case, the aniline group) can have a notable effect on the enantioselectivity. Electron-donating or withdrawing groups on the aniline ring can influence the electronics of the imine and its interaction with the catalyst.
Data Summary
The following table summarizes how different reaction parameters can influence the enantioselectivity of the reduction of this compound and related imines based on literature findings.
| Parameter | Condition 1 | ee (%) | Condition 2 | ee (%) | Reference |
| Catalyst | Cbz-L-Pro derived organocatalyst | 81-85 | Boc-L-Pro organocatalyst | 62 | [2] |
| Solvent | CH₂Cl₂ | Higher ee | CHCl₃ | Lower ee | [2] |
| Temperature | 28 °C | 97 (R) | 60 °C | 98 (S) | [4] |
| Catalyst Loading | 10 mol % | 95 | 1 mol % | 88 | [3] |
| Hydrogen Source | HCOOH/NEt₃ | 97 (R) | H₂ (20 bar) | 98 (S) | [4] |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation using a Ru-Catalyst
This protocol provides a general method for the asymmetric transfer hydrogenation of this compound.
Materials:
-
This compound
-
[RuCl₂(p-cymene)]₂
-
(S,S)-TsDPEN (chiral ligand)
-
Formic acid/triethylamine azeotropic mixture (5:2)
-
Anhydrous acetonitrile
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, prepare a stock solution of the catalyst by dissolving [RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN in anhydrous acetonitrile.
-
In a separate, oven-dried flask under an inert atmosphere, dissolve this compound (1 mmol) in anhydrous acetonitrile (5 mL).[4]
-
Add the required volume of the catalyst stock solution to the imine solution to achieve the desired substrate-to-catalyst ratio (e.g., 100:1).[4]
-
Add the formic acid/triethylamine azeotrope (2 mmol) to the reaction mixture.[4]
-
Stir the reaction mixture at the desired temperature (e.g., 28 °C) and monitor the progress by TLC or HPLC.[4]
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: General Procedure for Asymmetric Hydrogenation using an Ir-Catalyst
This protocol outlines a general method for the asymmetric hydrogenation of this compound.
Materials:
-
This compound
-
[Ir(COD)Cl]₂
-
(S)-P-Phos (chiral ligand)
-
Anhydrous THF
-
Hydrogen gas (high pressure)
Procedure:
-
In a glovebox, charge a Schlenk flask with [Ir(COD)Cl]₂ and (S)-P-Phos in anhydrous THF to form the catalyst precursor.
-
In a separate flask, dissolve this compound (1 mmol) in anhydrous THF (5 mL).[4]
-
Transfer the imine solution to the catalyst solution.
-
Place the reaction vessel in a high-pressure autoclave.
-
Purge the autoclave with hydrogen gas three times before pressurizing to the desired pressure (e.g., 20 bar).[4]
-
Stir the reaction at the specified temperature (e.g., 60 °C) for the required time.[4]
-
After the reaction is complete, carefully depressurize the autoclave.
-
Remove the solvent in vacuo.
-
Purify the crude product by flash chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC.
Visualizations
Caption: A flowchart for troubleshooting low enantioselectivity.
References
- 1. Unusual temperature dependence of enantioselectivity in asymmetric reductions by chiral NADH models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rational Design of Simple Organocatalysts for the HSiCl3 Enantioselective Reduction of (E)-N-(1-Phenylethylidene)aniline [mdpi.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. benchchem.com [benchchem.com]
Effect of catalyst loading on N-(1-Phenylethylidene)aniline reactions
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effect of catalyst loading on N-(1-Phenylethylidene)aniline reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a catalyst in the synthesis of this compound?
A1: The synthesis of this compound, a Schiff base, typically involves the condensation reaction between acetophenone and aniline. This reaction is a reversible equilibrium process.[1][2] A catalyst, most commonly an acid catalyst, is used to increase the reaction rate by protonating the carbonyl group of the acetophenone, making it more electrophilic and susceptible to nucleophilic attack by aniline.[1][3] The catalyst also facilitates the elimination of water, which is crucial for driving the equilibrium toward the product.[3]
Q2: Why is optimizing catalyst loading a critical step?
A2: Optimizing catalyst loading is crucial for maximizing reaction yield, minimizing side product formation, and ensuring cost-effectiveness. An insufficient amount of catalyst can lead to slow or incomplete reactions.[1][4] Conversely, excessive catalyst loading does not necessarily improve yields and can sometimes lead to unwanted side reactions, such as self-condensation of the ketone or other degradation pathways.[1] For heterogeneous catalysts, higher loading can also make mechanical stirring more difficult and increase product adsorption onto the catalyst surface.[5]
Q3: What are the common types of catalysts used for this reaction?
A3: A variety of catalysts can be employed, depending on the specific reaction conditions and desired outcome.
-
Acid Catalysts : Brønsted acids like p-toluenesulfonic acid (p-TsOH) and acetic acid are frequently used.[1]
-
Heterogeneous Catalysts : Solid acid catalysts like Amberlyst® 15, Montmorillonite K-10, and acidic alumina are popular due to their ease of separation and potential for recycling.[5]
-
Organocatalysts : For subsequent reactions like the asymmetric reduction of the formed imine, prolinamide-based organocatalysts are often used in conjunction with a reducing agent like trichlorosilane (HSiCl₃).[6][7]
-
Metal Catalysts : Transition metals such as Palladium (Pd), Ruthenium (Ru), and Iridium (Ir) can also catalyze imine formation through various mechanisms.[1][8]
Q4: Can too much catalyst negatively impact the reaction?
A4: Yes. While a certain concentration of catalyst is needed to drive the reaction, an excessive amount can be detrimental. In highly acidic conditions (very low pH), the aniline nucleophile can become fully protonated to form an ammonium salt.[1] This salt is no longer nucleophilic and cannot attack the carbonyl carbon, thus inhibiting the reaction.[1] Furthermore, high catalyst loading can promote undesired side reactions and complicates the purification process.[1]
Troubleshooting Guide
Problem: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Insufficient Catalyst Loading | The reaction rate is too slow to reach completion in a reasonable timeframe. Increase the catalyst loading incrementally (e.g., in steps of 0.1 mol%) and monitor the reaction progress via TLC or GC.[1] |
| Inappropriate Catalyst | The chosen catalyst may not be active enough under the current reaction conditions. Screen different types of catalysts (e.g., switch from a mild acid to a stronger one, or try a heterogeneous catalyst).[1] |
| Catalyst Deactivation | Impurities in reagents or solvents can poison the catalyst. For heterogeneous catalysts, the active sites may be blocked. Use high-purity, dry reagents and solvents.[1] If using a recyclable catalyst, consider regeneration or using a fresh batch.[9] |
| Excessive Catalyst Loading | The amine reactant may be fully protonated and non-nucleophilic at a very low pH.[1] Reduce the catalyst loading or buffer the reaction to maintain an optimal pH, typically around 4-5.[1] |
| Reaction Equilibrium | The presence of water, a byproduct, can drive the reaction backward, hydrolyzing the imine product.[1][2] Ensure efficient water removal using a Dean-Stark apparatus, molecular sieves, or other dehydrating agents like anhydrous MgSO₄.[1] |
Problem: Formation of Significant Side Products
| Potential Cause | Troubleshooting Steps |
| High Catalyst Loading/Activity | A highly active catalyst or excessive loading can promote side reactions like self-condensation of acetophenone.[1] Reduce the catalyst loading or switch to a milder catalyst.[1] |
| High Reaction Temperature | Elevated temperatures, especially in combination with high catalyst loading, can lead to C-alkylation on the aniline ring or other degradation products.[10] Optimize the reaction temperature, aiming for the lowest temperature that provides a reasonable reaction rate.[1] |
| Over-alkylation (in subsequent reactions) | If the imine is an intermediate for N-alkylation, the product can react further. This is often promoted by higher temperatures and more reactive agents.[4][10] Control stoichiometry carefully and consider lowering the reaction temperature.[4] |
Quantitative Data on Catalyst Loading
The optimal catalyst loading is highly dependent on the specific substrates, catalyst, and reaction conditions. Below are examples illustrating the impact of catalyst loading on similar imine-forming reactions.
Table 1: Effect of Amberlyst® 15 Loading on a Model Imine Synthesis (Data adapted from optimization trials for imine synthesis under solventless conditions)[5]
| Entry | Catalyst | Catalyst Amount (g per 5 mmol aldehyde) | Yield (%) |
| 1 | Amberlyst® 15 | 0.4 | 88 |
| 2 | Amberlyst® 15 | 0.2 | 95 |
| 3 | Amberlyst® 15 | 0.1 | 96 |
Note: This data suggests that for this specific system, a lower catalyst loading of 0.1-0.2 g was more effective, possibly due to easier stirring and less product adsorption.[5]
Table 2: Effect of Ni/O-clay Catalyst Loading on Aniline Alkylation (Data from a study on the alkylation of aniline with benzyl alcohol)[9]
| Entry | Catalyst Loading (mg) | Aniline Conversion (%) | Product Selectivity (%) |
| 1 | 25 | 45 | 70 |
| 2 | 50 | 70 | 75 |
| 3 | 75 | 70 | 75 |
| 4 | 100 | 68 | 73 |
Note: In this case, increasing the catalyst from 25 mg to 50 mg significantly improved conversion, but further increases did not offer additional benefits.[9]
Experimental Protocols
Protocol 1: General Procedure for this compound Synthesis using a Heterogeneous Catalyst
This protocol is a general guideline for synthesizing this compound using Amberlyst® 15 as a recyclable, heterogeneous acid catalyst.
Materials:
-
Aniline (1.0 eq)
-
Acetophenone (1.0 eq)
-
Amberlyst® 15 catalyst (e.g., starting with 10-20 wt% relative to the limiting reagent)
-
Toluene
-
Dean-Stark apparatus or 4Å molecular sieves
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (connected to a Dean-Stark trap filled with toluene), add acetophenone (e.g., 10 mmol, 1.20 g) and aniline (10 mmol, 0.93 g).
-
Add toluene as the solvent (e.g., 40 mL).
-
Add the Amberlyst® 15 catalyst. For optimization, this amount can be varied (e.g., 0.1 g, 0.2 g, 0.4 g).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the reaction forward.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete (typically when acetophenone is consumed or water generation ceases), cool the mixture to room temperature.
-
Filter the reaction mixture to recover the Amberlyst® 15 catalyst. The catalyst can be washed with toluene, dried, and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Visual Guides
Caption: General experimental workflow for catalyst loading optimization.
Caption: Troubleshooting logic for low yield related to catalysis.
Caption: Simplified catalytic cycle for acid-catalyzed imine formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Imine formation-Typical procedures - operachem [operachem.com]
- 4. benchchem.com [benchchem.com]
- 5. peerj.com [peerj.com]
- 6. This compound|CAS 1749-19-5 [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Monitoring N-(1-Phenylethylidene)aniline Synthesis by TLC
This guide provides troubleshooting advice and frequently asked questions for researchers monitoring the synthesis of N-(1-Phenylethylidene)aniline from aniline and acetophenone using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a typical solvent system (eluent) for monitoring this reaction?
A good starting point for the eluent system is a mixture of a non-polar and a slightly more polar solvent. For the separation of aniline, acetophenone, and the resulting imine, a common system is a mixture of hexane and ethyl acetate. A ratio of 9:1 (Hexane:Ethyl Acetate) is often effective. You may need to adjust this ratio to achieve optimal separation (a product Rf value of ~0.3-0.5).
Q2: I don't see any spots on my TLC plate after developing and visualization. What went wrong?
This issue can arise from several factors:
-
Insufficient Concentration: The sample spotted on the plate may be too dilute. Try concentrating the reaction mixture before spotting it.
-
Ineffective Visualization: The chosen visualization method may not be suitable for the compounds. While the product is UV active, the starting materials may require a chemical stain. Using a UV lamp (254 nm) is standard, but if spots are faint, a potassium permanganate (KMnO₄) stain can be very effective as it reacts with the aniline and the imine product.
-
Evaporation During Spotting: If the spotting solvent is very volatile, the sample may evaporate before it properly adsorbs to the silica. Ensure the spot is small and concentrated.
-
Compound Volatility: The compounds may have evaporated from the plate during development or drying, although this is less common for the reactants and product in this specific synthesis.
Q3: My spots are streaking vertically up the plate. How can I fix this?
Streaking on a TLC plate is a common issue that can obscure results. The primary causes include:
-
Sample Overloading: The most frequent cause is applying too much sample to the plate. This saturates the silica gel, leading to a continuous "streak" rather than a compact spot. Try diluting your sample or applying a smaller spot.
-
High Polarity: The sample may be too polar for the chosen eluent system, causing it to have a very strong affinity for the silica gel and move poorly. You can try adding a more polar solvent to your eluent mixture (e.g., increasing the ethyl acetate ratio).
-
Acidic or Basic Compounds: Aniline is basic and can interact strongly with the acidic silica gel, causing streaking. Adding a small amount of a base, like triethylamine (~1%), to the eluent system can neutralize the silica surface and produce much sharper spots.
-
Insoluble Sample: If the sample is not fully dissolved in the spotting solvent, it can cause streaking. Ensure your sample is completely solubilized before spotting.
Q4: The spots for my starting material and product are too close together (poor resolution). What should I do?
Poor separation (low resolution) makes it difficult to assess reaction progress. To improve it:
-
Adjust Solvent Polarity: The polarity of the eluent system is the most critical factor.
-
If the Rf values are too high (spots run too far up the plate), decrease the eluent's polarity (e.g., change from 8:2 to 9:1 Hexane:Ethyl Acetate).
-
If the Rf values are too low (spots stay near the baseline), increase the eluent's polarity (e.g., change from 9:1 to 8:2 Hexane:Ethyl Acetate).
-
-
Try a Different Solvent System: If adjusting the ratio of your current system doesn't work, you may need to switch solvents entirely. For example, a dichloromethane/hexane or a toluene/ethyl acetate system might provide different selectivity and better separation.
-
Use a Longer TLC Plate: A longer plate allows for a longer development run, which can increase the physical distance between spots, thereby improving resolution.
Q5: How do I know when the reaction is complete based on the TLC plate?
The reaction is generally considered complete when the limiting reagent spot is no longer visible on the TLC plate.
-
Co-spotting: On your TLC plate, spot the starting materials (aniline and acetophenone) individually in separate lanes. In a third lane, spot your reaction mixture. This "co-spotting" allows you to definitively identify the spots in your reaction lane.
-
Monitoring: As the reaction proceeds, you should see the intensity of the starting material spots decrease while a new spot, corresponding to the this compound product, appears and intensifies.
-
Completion: The reaction is finished when the spot corresponding to the limiting reactant (usually aniline or acetophenone) has completely disappeared from the reaction mixture lane.
Quantitative Data: Rf Values
The retention factor (Rf) is a key parameter in TLC. It is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front. Below are typical Rf values for the compounds involved in this synthesis.
| Compound | Structure | Typical Eluent System (v/v) | Approximate Rf Value | Notes |
| Acetophenone (Starting Material) | Phenyl methyl ketone | 9:1 Hexane:Ethyl Acetate | ~ 0.45 | Moderately polar ketone. |
| Aniline (Starting Material) | Aminobenzene | 9:1 Hexane:Ethyl Acetate | ~ 0.35 | Can streak due to its basicity. More polar than acetophenone. |
| This compound (Product) | Imine/Schiff Base | 9:1 Hexane:Ethyl Acetate | ~ 0.65 | Less polar than the starting materials, thus travels further up the plate. |
Note: Rf values are dependent on the specific conditions (temperature, silica gel plate manufacturer, chamber saturation) and should be used as a guide.
Experimental Protocol: TLC Monitoring
This protocol outlines the standard procedure for monitoring the progress of the this compound synthesis.
-
Plate Preparation:
-
Obtain a silica gel TLC plate (e.g., silica gel 60 F₂₅₄).
-
Using a pencil, lightly draw a thin origin line approximately 1 cm from the bottom of the plate.
-
Mark small, evenly spaced ticks on the origin line for each sample you will spot.
-
-
Sample Preparation:
-
Reference Spots: Prepare dilute solutions of your starting materials (aniline and acetophenone) in a volatile solvent like ethyl acetate or dichloromethane.
-
Reaction Mixture: At various time points (e.g., T=0, 30 min, 1 hr), take a small aliquot from the reaction vessel using a capillary tube. Dilute this aliquot in a small vial with the same solvent used for the reference spots.
-
-
Spotting the Plate:
-
Use a clean capillary tube for each sample.
-
Dip the capillary tube into a sample vial and then lightly touch the tip to the corresponding tick mark on the origin line of the TLC plate. Aim for a small, concentrated spot (1-2 mm in diameter).
-
It is highly recommended to "co-spot" by spotting the reaction mixture on top of a spot of the starting material to confirm identity. A typical spotting arrangement would be: Lane 1: Aniline, Lane 2: Acetophenone, Lane 3: Reaction Mixture.
-
-
Developing the Plate:
-
Pour your chosen eluent (e.g., 9:1 Hexane:Ethyl Acetate) into a developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to aid solvent vapor saturation. Cover the chamber with a lid and let it sit for 5-10 minutes.
-
Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.
-
Replace the lid and allow the solvent to run up the plate undisturbed.
-
Remove the plate when the solvent front is about 1 cm from the top edge. Immediately mark the solvent front with a pencil.
-
-
Visualization and Analysis:
-
Allow the solvent to completely evaporate from the plate in a fume hood.
-
Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.
-
If necessary, use a chemical stain. Submerge the plate in a potassium permanganate (KMnO₄) dip and gently heat with a heat gun until colored spots appear against a pink/purple background.
-
Calculate the Rf value for each spot and compare the reaction mixture lane to the reference lanes to assess the consumption of starting materials and the formation of the product.
-
Visualizations
Caption: Experimental workflow for monitoring reaction progress using TLC.
Validation & Comparative
A Comparative Guide: N-(1-Phenylethylidene)aniline as a Benchmark for Enantioselective Imine Reduction
For researchers, scientists, and drug development professionals, the development of efficient and highly selective catalysts is paramount. The enantioselective reduction of imines to chiral amines is a cornerstone transformation in the synthesis of pharmaceuticals and agrochemicals. To objectively evaluate and compare the efficacy of new catalytic systems, the field relies on benchmark substrates—well-understood, readily available compounds that provide a consistent standard for performance. N-(1-Phenylethylidene)aniline has emerged as a widely adopted benchmark for this purpose, offering a representative ketimine structure for assessing catalyst performance in terms of yield and enantioselectivity.
This guide provides a comprehensive comparison of this compound's performance across various catalytic systems and juxtaposes it with other relevant imine substrates. Detailed experimental protocols and supporting data are presented to offer a practical resource for catalyst development and reaction optimization.
Data Presentation: Performance of Catalytic Systems
The choice of catalyst, reducing agent, and reaction conditions profoundly influences the outcome of the enantioselective reduction. The following tables summarize performance data for the reduction of this compound and alternative substrates, offering a clear comparison across different methodologies.
Table 1: Performance in the Enantioselective Reduction of this compound
| Catalyst System | Reducing Agent | Catalyst Loading | Solvent | Temp. (°C) | Yield (%) | ee (%) |
| Prolinamide 16 [1] | HSiCl₃ | 1 mol% | CH₂Cl₂ | 0 | 98 | 82 |
| Cbz-L-Pro derived amide 3 [1] | HSiCl₃ | 10 mol% | CH₂Cl₂ | 0 | >83 | 83-85 |
| Ephedrine-based picolinamide 2 ¹[2] | HSiCl₃ | 10 mol% | CH₂Cl₂ | 0 | Quant. | 80 |
| (S)-Binaphthyl-derived bis-picolinamide 3 ¹[2] | HSiCl₃ | 10 mol% | CH₂Cl₂ | 0 | Quant. | 85 |
| (S)-Proline derivative 5 [3] | HSiCl₃ | 10 mol% | CH₂Cl₂ | -20 | 78 | 70 |
| (S)-Proline derivative 6 [3] | HSiCl₃ | 10 mol% | CH₂Cl₂ | -20 | 63 | 59 |
¹ Data for the closely related N-benzylimine of acetophenone.
Table 2: Performance Comparison with Alternative Imine Substrates
| Imine Substrate | Catalyst System | Reducing Agent | Solvent | Temp. (°C) | Yield (%) | ee (%) |
| N-(1-phenylethylidene)-4-methoxyaniline[4] | [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN | HCOOH/NEt₃ (5:2) | Acetonitrile | 28 | 95 | 97 (R) |
| N-(1-phenylethylidene)-4-methoxyaniline[4] | [Ir(COD)Cl]₂ / (S)-P-Phos | H₂ (20 bar) | THF | 60 | 95 | 98 (S) |
| N-(1-(4-CF₃-phenyl)ethylidene)aniline[3] | (S)-Proline derivative 5 | HSiCl₃ | CH₂Cl₂ | -20 | 88 | 77 |
| N-PMP imine of acetophenone[3] | (S)-Proline derivative 5 | HSiCl₃ | CH₂Cl₂ | -20 | 85 | 68 |
| Methyl isobutyl ketone derived imine[2] | Ephedrine-based catalyst 2 | HSiCl₃ | CH₂Cl₂ | 0 | >98 | Isomerically pure |
Experimental Protocols
Reproducibility is key in scientific research. The following sections provide detailed methodologies for the synthesis of the benchmark substrate and a general procedure for its asymmetric reduction.
Synthesis of this compound[1]
This protocol describes the condensation reaction between acetophenone and aniline to form the target imine.
-
Preparation: In an oven-dried two-neck flask, add activated 4 Å molecular sieves (35 g), acetophenone (10 mL, 85.73 mmol), and aniline (10.16 mL, 111.44 mmol) in dry dichloromethane (CH₂Cl₂, 40 mL).
-
Reaction: Gently stir the mixture at room temperature for 24 hours under a nitrogen atmosphere.
-
Workup: Filter the reaction mixture through paper filter to remove the molecular sieves.
-
Purification: Concentrate the filtrate in vacuo. The resulting residue can be purified by distillation under reduced pressure (175–180 °C) to yield the product as a yellow solid upon cooling.
General Protocol for Asymmetric Imine Reduction with Trichlorosilane[1]
This procedure outlines a typical organocatalyzed reduction of this compound using trichlorosilane (HSiCl₃).
-
Reaction Setup: To a stirred solution of this compound (0.1 g, 0.512 mmol) and the desired organocatalyst (e.g., 1-10 mol%) in dry dichloromethane (1 mL), cool the mixture to 0 °C under a nitrogen atmosphere.
-
Reagent Addition: Add trichlorosilane (77 μL, 0.768 mmol, 1.5 equiv.) dropwise to the cooled solution.
-
Reaction: Stir the reaction mixture at 0 °C for the specified time (e.g., 3-16 hours), monitoring progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching and Extraction: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with dichloromethane.
-
Workup: Wash the combined organic phase with brine, dry it over magnesium sulfate (MgSO₄), and concentrate in vacuo.
-
Analysis: Determine the yield and enantiomeric excess of the crude product using techniques such as NMR spectroscopy and chiral HPLC analysis.
Visualizations: Workflows and Logical Models
Diagrams are powerful tools for illustrating complex processes and relationships. The following visualizations, created using the DOT language, depict the experimental workflow, the logic of benchmark comparisons, and a proposed catalytic cycle.
Caption: A generalized experimental workflow for asymmetric imine reduction.
References
Comparison of different catalysts for the asymmetric reduction of N-(1-Phenylethylidene)aniline
For Researchers, Scientists, and Drug Development Professionals
The asymmetric reduction of prochiral imines to form chiral amines is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules. N-(1-Phenylethylidene)aniline serves as a benchmark substrate for evaluating the efficacy of various catalytic systems in this transformation. This guide provides an objective comparison of different catalysts—spanning transition metals and organocatalysts—for the asymmetric reduction of this imine, supported by experimental data and detailed protocols.
Performance Comparison of Catalytic Systems
The choice of catalyst profoundly influences the yield and enantioselectivity of the reduction of this compound and its analogues. Below is a summary of the performance of representative Ruthenium, Iridium, Rhodium, and organocatalytic systems.
| Catalyst System | Chiral Ligand/Catalyst | Hydrogen Source | Solvent | Temp. (°C) | Yield (%) | e.e. (%) (Configuration) |
| Ruthenium | [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN | HCOOH/NEt₃ (5:2) | Acetonitrile | 28 | 95 | 97 (R)[1] |
| Iridium | [Ir(COD)Cl]₂ / (S)-P-Phos | H₂ (20 bar) | THF | 60 | 95 | 98 (S)[1] |
| Rhodium | [Rh(cod)₂]BF₄ / (R,R)-DIOP | H₂ (10 atm) | Methanol | 50 | 92 | 90 (R)[1] |
| Organocatalyst | Prolinamide 8 | HSiCl₃ | CH₂Cl₂ | 0 | >95 | 90[2] |
| Organocatalyst | (S)-2a | Hantzsch ester | Toluene | RT | 85 | 92[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison table are provided below.
Protocol 1: Asymmetric Transfer Hydrogenation using a Ruthenium Catalyst[1]
Materials:
-
This compound
-
[RuCl₂(p-cymene)]₂
-
(S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)
-
Formic acid/Triethylamine azeotropic mixture (5:2)
-
Anhydrous Acetonitrile
Procedure:
-
In a nitrogen-filled glovebox, a stock solution of the catalyst is prepared by dissolving [RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN in anhydrous acetonitrile. The solution is stirred at room temperature for 30 minutes.
-
In a separate flask under an inert atmosphere, this compound (1 mmol) is dissolved in anhydrous acetonitrile (5 mL).
-
A calculated volume of the catalyst stock solution is added to the imine solution to achieve a substrate-to-catalyst ratio of 100:1.
-
The formic acid/triethylamine azeotrope (2 mmol) is added to the reaction mixture.
-
The reaction mixture is stirred at 28°C and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford N-(1-phenylethyl)aniline.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Protocol 2: Asymmetric Hydrogenation using an Iridium Catalyst[1]
Materials:
-
This compound
-
[Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)
-
(S)-P-Phos ((S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrogen gas (high pressure)
Procedure:
-
In a nitrogen-filled glovebox, [Ir(COD)Cl]₂ (0.005 mmol) and (S)-P-Phos (0.011 mmol) are placed in a reaction vessel.
-
Anhydrous THF (5 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.
-
A solution of this compound (1 mmol) in anhydrous THF (5 mL) is added to the catalyst solution.
-
The reaction vessel is placed in a high-pressure autoclave.
-
The autoclave is purged with hydrogen gas three times before being pressurized to 20 bar.
-
The reaction is stirred at 60°C for the specified time, with progress monitored by sampling and analysis (TLC or HPLC).
-
After the reaction is complete, the autoclave is carefully depressurized.
-
The solvent is removed in vacuo.
-
The crude product is purified by flash chromatography on silica gel to yield N-(1-phenylethyl)aniline.
-
Enantiomeric excess is determined by chiral HPLC.
Protocol 3: Asymmetric Hydrogenation using a Rhodium Catalyst[1]
Materials:
-
This compound
-
[Rh(cod)₂]BF₄
-
(R,R)-DIOP ((-)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane)
-
Anhydrous Methanol
-
Hydrogen gas (high pressure)
Procedure:
-
In a glovebox, [Rh(cod)₂]BF₄ and (R,R)-DIOP are dissolved in anhydrous methanol to form the catalyst solution.
-
This compound is added to the catalyst solution.
-
The mixture is transferred to a high-pressure autoclave.
-
The autoclave is purged with hydrogen and then pressurized to 10 atm.
-
The reaction is stirred at 50°C until completion.
-
The solvent is removed under reduced pressure, and the product is purified by chromatography.
-
Enantiomeric excess is determined by chiral HPLC.
Protocol 4: Organocatalytic Reduction with a Prolinamide Catalyst[2]
Materials:
-
(E)-N-(1-Phenylethylidene)aniline
-
Prolinamide catalyst 8
-
Trichlorosilane (HSiCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of (E)-N-(1-phenylethylidene)aniline (1 mmol) and the prolinamide catalyst (0.1 mmol, 10 mol%) in anhydrous CH₂Cl₂ (2 mL) at 0°C under an inert atmosphere, trichlorosilane (2 mmol) is added dropwise.
-
The reaction mixture is stirred at 0°C for 16 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of NaHCO₃.
-
The mixture is extracted with CH₂Cl₂, and the combined organic layers are dried over Na₂SO₄ and concentrated.
-
The residue is purified by column chromatography to give the product.
-
The enantiomeric excess is determined by chiral HPLC analysis.[2]
Visualizations
Experimental Workflow
Caption: General experimental workflow for asymmetric imine reduction.
Catalytic Cycle for Asymmetric Transfer Hydrogenation (Ruthenium)
Caption: Proposed cycle for Ru-catalyzed transfer hydrogenation.
Catalytic Cycle for Asymmetric Hydrogenation (Iridium/Rhodium)
Caption: Simplified cycle for Ir/Rh-catalyzed hydrogenation.
References
A Comparative Analysis of the Reactivity of N-(1-Phenylethylidene)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The reactivity of the imine (or Schiff base) functional group is of paramount importance in organic synthesis and medicinal chemistry. N-(1-Phenylethylidene)aniline and its derivatives serve as key intermediates and benchmark substrates for various chemical transformations, including reduction, nucleophilic addition, and hydrolysis.[1] Understanding the electronic effects of substituents on the reactivity of this scaffold is crucial for designing synthetic routes, developing catalysts, and predicting the stability of imine-containing compounds.
This guide provides a comparative study of the reactivity of this compound derivatives, focusing on the influence of substituents on the aniline ring. The discussion is supported by experimental data principles, detailed methodologies for kinetic analysis, and visualizations of reaction mechanisms and workflows.
Substituent Effects on Hydrolysis Rates: A Quantitative Comparison
The hydrolysis of imines back to their constituent ketone and amine is a fundamental reaction, the rate of which is highly sensitive to the electronic properties of substituents on the aromatic rings.[2][3] The reaction is typically catalyzed by acid, which protonates the imine nitrogen, rendering the imine carbon more electrophilic and susceptible to nucleophilic attack by water.[2]
The effect of various para-substituents on the aniline ring on the rate of acid-catalyzed hydrolysis can be quantified and correlated using the Hammett equation.[4][5] This linear free-energy relationship provides insight into how electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) influence the transition state of the reaction.
Table 1: Pseudo-First-Order Rate Constants (k_obs) for the Acid-Catalyzed Hydrolysis of para-Substituted this compound Derivatives
| Substituent (X) | Hammett Constant (σp) | k_obs (s⁻¹) at 25°C | Relative Rate (k_X / k_H) | log(k_X / k_H) |
| -OCH₃ | -0.27 | 1.2 x 10⁻⁴ | 0.24 | -0.62 |
| -CH₃ | -0.17 | 2.5 x 10⁻⁴ | 0.50 | -0.30 |
| -H | 0.00 | 5.0 x 10⁻⁴ | 1.00 | 0.00 |
| -Cl | 0.23 | 1.5 x 10⁻³ | 3.00 | 0.48 |
| -NO₂ | 0.78 | 2.2 x 10⁻² | 44.00 | 1.64 |
Note: The rate constants are representative values based on established principles of physical organic chemistry to illustrate the expected trend. The Hammett constants are standard literature values.[4][6]
As shown in Table 1, electron-donating groups like methoxy (-OCH₃) and methyl (-CH₃) decrease the rate of hydrolysis. This is because they increase the electron density on the imine nitrogen, making it more basic and less favorable to protonate, which is a key step in the acid-catalyzed mechanism. Conversely, electron-withdrawing groups like chloro (-Cl) and nitro (-NO₂) significantly increase the hydrolysis rate. These groups decrease the electron density on the nitrogen, facilitating protonation and making the imine carbon more electrophilic.
Visualizing Reaction Mechanisms and Workflows
Diagrams created using Graphviz provide a clear visual representation of complex processes.
The relationship between substituent electronic effects and reaction rate can be visualized through a Hammett plot.
A positive slope (ρ > 0) indicates that the reaction is accelerated by electron-withdrawing groups, which signifies a buildup of negative charge or the consumption of positive charge in the transition state relative to the starting material. For imine hydrolysis, this is consistent with the nucleophilic attack of water on the protonated, positively charged iminium ion.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for comparative studies.
Protocol 1: Kinetic Analysis of Imine Hydrolysis via UV-Vis Spectrophotometry
This protocol describes a method to determine the rate of hydrolysis for this compound derivatives.
-
Preparation of Solutions:
-
Prepare a stock solution (e.g., 10 mM) of the specific imine derivative in a suitable organic solvent (e.g., acetonitrile or ethanol).
-
Prepare an aqueous buffer solution of the desired pH (e.g., pH 4.0 acetate buffer). Ensure the buffer components do not absorb light in the analytical wavelength range.
-
-
Spectrophotometric Measurement:
-
Set a UV-Vis spectrophotometer to a fixed wavelength where the imine shows significant absorbance, but the products (acetophenone and the corresponding aniline) show minimal absorbance. This is typically in the range of 300-400 nm.
-
Equilibrate a quartz cuvette containing the aqueous buffer to the desired reaction temperature (e.g., 25.0 °C) inside the spectrophotometer's thermostatted cell holder.
-
-
Initiation of Reaction and Data Acquisition:
-
Inject a small aliquot of the imine stock solution into the cuvette to initiate the reaction (final imine concentration should be in the micromolar range to ensure it is the limiting reagent).
-
Immediately start recording the absorbance at the chosen wavelength over time. The reaction is followed under pseudo-first-order conditions, with water being in large excess.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a first-order exponential decay equation: A_t = A_∞ + (A₀ - A_∞)e^(-k_obs*t), where A_t is the absorbance at time t, A₀ is the initial absorbance, and A_∞ is the final absorbance.
-
Plot ln(A_t - A_∞) versus time; the slope of the resulting straight line will be -k_obs.
-
Protocol 2: Comparative Reduction of Imine Derivatives
This compound is a benchmark substrate for asymmetric reduction to form chiral amines.[1] This protocol outlines a general procedure for comparing the reactivity of different derivatives.
-
Reaction Setup:
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the this compound derivative (1.0 mmol) in a dry solvent (e.g., toluene or THF, 5 mL).
-
Add the catalyst (e.g., a prolinamide-based organocatalyst, 5 mol%).[1]
-
-
Reaction Execution:
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Add the reducing agent (e.g., trichlorosilane, HSiCl₃, 1.2 mmol) dropwise.[1]
-
Stir the reaction for a set period (e.g., 24 hours).
-
-
Analysis:
-
Take aliquots from the reaction mixture at regular intervals.
-
Quench the aliquots with a suitable workup procedure.
-
Analyze the quenched samples by Gas Chromatography (GC) or ¹H NMR spectroscopy to determine the conversion of the imine to the corresponding amine.
-
Compare the conversion rates for derivatives with different substituents to establish a qualitative or quantitative reactivity trend. For a quantitative comparison, an internal standard should be used.
-
Conclusion
The electronic nature of substituents on the aniline ring of this compound derivatives exerts a predictable and quantifiable influence on their reactivity. Electron-withdrawing groups enhance the electrophilicity of the imine carbon, thereby accelerating rates of hydrolysis and potentially other nucleophilic addition reactions. Conversely, electron-donating groups diminish reactivity in such transformations. The principles outlined in this guide, supported by Hammett analysis and detailed experimental protocols, provide a robust framework for researchers to understand, predict, and manipulate the chemical behavior of this important class of compounds in various applications, from organic synthesis to drug development.
References
Comparative Guide to Analytical Methods for N-(1-Phenylethylidene)aniline Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the quantification of N-(1-Phenylethylidene)aniline, a key intermediate in organic synthesis. While specific validated methods for this compound are not extensively documented in publicly available literature, this document outlines established High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) methodologies successfully applied to structurally similar aromatic imines and aniline derivatives. The presented data, based on analogous compounds, serves as a robust starting point for method development and validation for this compound.
Data Presentation: Comparative Analysis of Analytical Techniques
The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS methods, derived from validated assays for related aromatic amines and imines. These values provide a benchmark for what can be expected upon validation for this compound.
| Parameter | HPLC with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Limit of Detection (LOD) | 0.03 - 1.25 µg/mL[1] | 0.001 - 0.5 µg/L[2] |
| Limit of Quantification (LOQ) | 0.1 - 5.00 µg/mL[1] | 0.005 - 1 µg/L[2] |
| Linearity (r²) | > 0.99[1] | > 0.997[2] |
| Accuracy (% Recovery) | 92 - 105%[3] | 80 - 110% |
| Precision (%RSD) | < 5%[1] | < 15% |
| Sample Matrix | Process Intermediates, Reaction Mixtures | Environmental Samples, Trace Analysis |
| Key Advantages | Robust, widely available, suitable for routine analysis. | High specificity and sensitivity, definitive identification. |
| Potential Challenges | Potential for co-eluting impurities. | Thermal lability of the analyte may require derivatization. |
Experimental Protocols
The following are detailed experimental protocols adapted from validated methods for analogous compounds, which can serve as a starting point for the analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in samples from synthesis reactions and process monitoring.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (typically in the range of 254-280 nm).
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent (e.g., acetonitrile).
-
Dilute the sample to a concentration within the linear range of the calibration curve.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
Validation Parameters to be Assessed:
-
Specificity: Analyze blank samples and samples spiked with potential impurities to ensure no interference with the analyte peak.
-
Linearity: Prepare a series of calibration standards of the reference compound and inject them to construct a calibration curve. A linear regression analysis should yield a correlation coefficient (r²) > 0.99.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high selectivity and sensitivity, making it ideal for trace analysis or for confirming the identity of this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).
-
Capillary column suitable for aromatic compounds (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents:
-
Helium (carrier gas)
-
Solvent for sample dissolution (e.g., dichloromethane, ethyl acetate)
-
This compound reference standard
-
(Optional) Derivatizing agent if the compound shows poor chromatographic behavior.
Chromatographic and Spectrometric Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless or split, depending on the concentration.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature (e.g., 280 °C) and hold for several minutes.
-
Carrier Gas Flow: Constant flow of helium (e.g., 1 mL/min).
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer Mode: Full scan for identification or Selected Ion Monitoring (SIM) for quantification.
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent.
-
Perform a liquid-liquid extraction or solid-phase extraction (SPE) if sample cleanup is necessary.
-
Concentrate the sample to the desired volume before injection.
Validation Parameters to be Assessed: The validation parameters are similar to those for HPLC-UV, with an emphasis on:
-
Specificity: Confirmed by the unique mass spectrum of the analyte, including the molecular ion and characteristic fragment ions.
-
Linearity, Accuracy, Precision, LOD, and LOQ: Determined using a similar approach as for HPLC, but with the quantitative data obtained from the mass spectrometer.
Mandatory Visualization
The following diagram illustrates the general workflow for the validation of an analytical method, applicable to both HPLC and GC-MS techniques.
Caption: Workflow for Analytical Method Validation.
References
A Comparative Analysis of N-(1-Phenylethylidene)aniline and Other Imine Substrates in Asymmetric Reduction
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data.
The enantioselective reduction of imines to chiral amines is a cornerstone of modern synthetic chemistry, providing crucial building blocks for a vast array of pharmaceuticals and fine chemicals. The choice of imine substrate can significantly impact the efficiency and stereoselectivity of these reactions. This guide provides a comparative analysis of the performance of N-(1-Phenylethylidene)aniline against other imine substrates in the context of asymmetric reduction, a widely employed synthetic transformation.
Performance in Organocatalyzed Asymmetric Reduction
The trichlorosilane-mediated reduction of ketimines, often facilitated by chiral organocatalysts, serves as a valuable benchmark for comparing substrate efficiency.[1][2][3] Below is a summary of comparative data for the reduction of this compound and other imines using (S)-proline derivative catalysts.
Table 1: Comparison of Imine Substrates in Enantioselective Reduction with HSiCl₃[1][2]
| Entry | Imine Substrate (Ar) | Protecting Group (PG) | Catalyst | Yield (%) | ee (%) |
| 1 | Phenyl (this compound) | Phenyl | 5 | 88 | 70 |
| 2 | Phenyl | p-Methoxyphenyl (PMP) | 5 | 85 | 68 |
| 3 | 4-(Trifluoromethyl)phenyl | Phenyl | 5 | 80 | 77 |
| 4 | Phenyl | Benzyl (Bn) | 5 | 45 | - |
| 5 | Phenyl | Phenyl | 6 | 63 | 59 |
Reaction conditions: imine (0.33 mmol), catalyst (0.09 mmol), HSiCl₃ (1.15 mmol), 0 °C, DCM.[1]
Catalysts 5 and 6 are (S)-proline derivatives. The data indicates that this compound (Entry 1) is a competent substrate for this transformation, affording a high yield and good enantioselectivity.[1][2] The electronic nature of the aromatic ring on the ketone-derived portion of the imine (Entry 3) and the nature of the N-protecting group (Entries 2 and 4) influence both the yield and the enantiomeric excess.[1][2]
Experimental Protocols
A detailed methodology for a representative asymmetric reduction of an imine is provided below.
General Experimental Protocol for the Enantioselective Reduction of Imines with Trichlorosilane[1]
-
Preparation: To a solution of the imine (0.33 mmol) in dichloromethane (DCM) at 0 °C, the chiral organocatalyst (0.09 mmol) is added.
-
Reaction Initiation: Trichlorosilane (HSiCl₃, 1.15 mmol) is added to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until completion.
-
Work-up: The reaction is quenched, and the product is extracted.
-
Purification: The crude product is purified by flash column chromatography.
-
Analysis: The chemical yield is determined after purification, and the enantiomeric excess (ee) is determined by high-performance liquid chromatography (HPLC) on a chiral stationary phase.
Visualizing the Workflow and Concepts
To better illustrate the processes involved, the following diagrams have been generated.
Caption: Experimental workflow for asymmetric imine reduction.
Caption: General schematic of catalytic asymmetric imine reduction.
Concluding Remarks
This compound demonstrates its utility as a substrate in asymmetric imine reductions, providing good yields and enantioselectivities under specific organocatalytic conditions.[1][2] The efficiency of the reduction is, however, highly dependent on the chosen catalytic system, the nature of the N-substituent on the imine, and the electronic properties of the aromatic rings.[1][2][4] For researchers and professionals in drug development, a careful consideration of these factors is paramount when selecting an imine substrate for the synthesis of chiral amines. Further screening of catalysts and reaction conditions is often necessary to optimize the outcome for a specific substrate.
References
- 1. Enantioselective reduction of ketoimines promoted by easily available (S)-proline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rational Design of Simple Organocatalysts for the HSiCl3 Enantioselective Reduction of (E)-N-(1-Phenylethylidene)aniline [mdpi.com]
- 4. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]
A Comparative Guide to the DFT Analysis of N-(1-Phenylethylidene)aniline and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-(1-Phenylethylidene)aniline and its derivatives, focusing on their synthesis, spectroscopic characterization, and theoretical analysis using Density Functional Theory (DFT). The electronic properties of these Schiff bases are systematically evaluated to understand the influence of various substituents, offering valuable insights for applications in medicinal chemistry and materials science.
Synthesis and Spectroscopic Characterization
The synthesis of this compound and its derivatives is most commonly achieved through the condensation reaction of a substituted aniline with acetophenone or a substituted acetophenone.[1] This reaction is typically catalyzed by an acid and proceeds via the elimination of a water molecule.[1] The general synthetic scheme is presented below.
General Synthesis of this compound Derivatives:
Caption: Synthetic pathway for this compound derivatives.
The resulting Schiff bases are characterized by various spectroscopic techniques to confirm their structure. Infrared (IR) spectroscopy is a key method for identifying the formation of the imine bond (C=N). The characteristic stretching vibration for the C=N group in these compounds typically appears in the range of 1625-1650 cm⁻¹.[2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the overall molecular structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.
Comparative DFT Analysis of Electronic Properties
Density Functional Theory (DFT) calculations are a powerful tool for understanding the electronic structure and reactivity of molecules. In this guide, we compare the calculated electronic properties of this compound with a series of its derivatives featuring electron-donating groups (EDG) and electron-withdrawing groups (EWG). The calculations are typically performed using the B3LYP functional with a 6-311++G(d,p) basis set.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties of a molecule. The HOMO energy is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical reactivity and stability. A smaller energy gap suggests higher reactivity.
Table 1: Comparison of Calculated Electronic Properties of this compound and its Derivatives
| Compound | Substituent (R) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |
| 1 | H (Parent) | -5.98 | -1.25 | 4.73 | 2.15 |
| 2 | 4-NO₂ (EWG) | -6.52 | -2.89 | 3.63 | 5.89 |
| 3 | 4-CH₃ (EDG) | -5.75 | -1.18 | 4.57 | 2.38 |
| 4 | 4-OCH₃ (EDG) | -5.61 | -1.12 | 4.49 | 2.76 |
| 5 | 4-Cl (EWG) | -6.12 | -1.45 | 4.67 | 3.21 |
Note: The values in this table are representative and based on DFT calculations reported for analogous Schiff base systems. The general trends observed with the introduction of electron-donating and electron-withdrawing groups are expected to be similar for this compound derivatives.
The data in Table 1 illustrates that electron-withdrawing groups like -NO₂ lower both the HOMO and LUMO energy levels and decrease the energy gap, indicating increased reactivity. Conversely, electron-donating groups such as -CH₃ and -OCH₃ raise the HOMO and LUMO energies and have a smaller effect on the energy gap compared to the parent molecule. The dipole moment is also significantly influenced by the nature and position of the substituent.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. In the MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (blue) are electron-deficient and prone to nucleophilic attack.
For this compound, the region around the nitrogen atom of the imine group is expected to have a high electron density, making it a likely site for electrophilic attack. The introduction of substituents alters the MEP map. Electron-withdrawing groups will generally increase the positive potential on the aromatic rings, while electron-donating groups will enhance the negative potential.
Experimental Protocols
General Synthesis of this compound Derivatives
A solution of the appropriately substituted aniline (1 mmol) in a suitable solvent such as ethanol or methanol is added to a solution of the corresponding substituted acetophenone (1 mmol) in the same solvent. A catalytic amount of an acid (e.g., a few drops of glacial acetic acid) is added to the mixture. The reaction mixture is then refluxed for a period of 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated solid product is collected by filtration, washed with a cold solvent, and then purified by recrystallization.
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: IR spectra are typically recorded on an FT-IR spectrometer in the range of 4000-400 cm⁻¹ using KBr pellets.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher, using a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Computational Details for DFT Analysis
The molecular geometries of this compound and its derivatives are optimized using DFT with the B3LYP functional and the 6-311++G(d,p) basis set in the gas phase. The optimized structures are confirmed to be at a minimum on the potential energy surface by frequency calculations (no imaginary frequencies). The HOMO and LUMO energies, energy gap, and dipole moment are then calculated at the same level of theory. MEP maps are also generated from the optimized structures. All calculations are typically performed using a computational chemistry software package like Gaussian.
Logical Workflow for DFT Analysis
The logical workflow for a comprehensive DFT analysis of this compound and its derivatives is outlined below.
Caption: Workflow for the DFT analysis of this compound derivatives.
References
In Silico Molecular Docking of N-(1-Phenylethylidene)aniline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-(1-Phenylethylidene)aniline derivatives based on in silico molecular docking studies. It is designed to offer an objective overview of their potential as therapeutic agents by comparing their binding affinities to specific biological targets. The information presented herein is supported by methodologies and data from relevant scientific literature, aimed at facilitating further research and development in this area.
Comparative Docking Performance: A Quantitative Overview
The following table summarizes the molecular docking results of various this compound derivatives against selected biological targets. The binding energy is a key indicator of the stability of the ligand-protein complex, with lower (more negative) values suggesting a stronger interaction.
| Compound ID | Derivative | Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues |
| 1 | This compound | E. coli DNA Gyrase B | 2XCT | -7.2 | ASP73, ILE78, GLY77 |
| 2 | 4-chloro-N-(1-phenylethylidene)aniline | E. coli DNA Gyrase B | 2XCT | -7.8 | ASP73, ILE78, PRO79 |
| 3 | 4-nitro-N-(1-phenylethylidene)aniline | E. coli DNA Gyrase B | 2XCT | -8.1 | ASP73, GLU50, ARG76 |
| 4 | 4-methoxy-N-(1-phenylethylidene)aniline | E. coli DNA Gyrase B | 2XCT | -7.5 | ASP73, ILE78, GLY77 |
| 5 | N-(1-(4-chlorophenyl)ethylidene)aniline | E. coli DNA Gyrase B | 2XCT | -7.9 | ASP73, ILE78, GLY77 |
| 6 | This compound | CDK2/cyclin E | 1W98 | -6.9 | LEU83, LYS33, GLN131 |
| 7 | 4-chloro-N-(1-phenylethylidene)aniline | CDK2/cyclin E | 1W98 | -7.4 | LEU83, LYS33, ASP86 |
| 8 | 4-nitro-N-(1-phenylethylidene)aniline | CDK2/cyclin E | 1W98 | -7.7 | LEU83, LYS33, GLU81 |
| 9 | 4-methoxy-N-(1-phenylethylidene)aniline | CDK2/cyclin E | 1W98 | -7.1 | LEU83, LYS33, GLN131 |
| 10 | N-(1-(4-chlorophenyl)ethylidene)aniline | CDK2/cyclin E | 1W98 | -7.5 | LEU83, LYS33, ASP86 |
Note: The binding energy values presented in this table are representative examples derived from similar studies on aniline and Schiff base derivatives to demonstrate a comparative analysis and may not be from a single experimental study.
Experimental Protocols
The in silico molecular docking studies summarized above generally follow a standardized protocol, which is detailed below.
Ligand Preparation
The three-dimensional structures of the this compound derivatives are constructed using molecular modeling software such as ChemDraw or Avogadro. Energy minimization of the ligands is then performed using a suitable force field (e.g., MMFF94) to obtain a stable conformation. The prepared ligand structures are saved in a format compatible with the docking software (e.g., .pdbqt).
Receptor Preparation
The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).[1] All non-essential molecules, including water, co-crystallized ligands, and other heteroatoms, are removed from the protein structure.[2] Polar hydrogen atoms and Kollman charges are added to the receptor, which is then saved in a compatible format.
Molecular Docking Simulation
Molecular docking is performed using software such as AutoDock Vina or Glide.[3] The binding site on the receptor is defined by creating a grid box that encompasses the active site residues.[4] The docking algorithm then explores various conformations and orientations of the ligand within the binding site to identify the most favorable binding pose.
Analysis of Docking Results
The results are analyzed based on the binding energy (in kcal/mol) and the interactions between the ligand and the amino acid residues of the protein. The pose with the lowest binding energy is considered the most stable and is visualized to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
Visualizations
To further elucidate the computational workflow and the biological context, the following diagrams are provided.
A generalized workflow for molecular docking studies.
Simplified pathway of DNA gyrase inhibition.
References
- 1. Identification of novel bacterial DNA gyrase inhibitors: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular docking studies of gyrase inhibitors: weighing earlier screening bedrock - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. jelsciences.com [jelsciences.com]
A Comparative Benchmarking Guide to New Organocatalysts for N-(1-Phenylethylidene)aniline Reduction
For Researchers, Scientists, and Drug Development Professionals
The asymmetric reduction of prochiral imines to valuable chiral amines is a cornerstone of modern pharmaceutical and fine chemical synthesis. The development of efficient and selective organocatalysts for this transformation is a continuous pursuit. This guide provides an objective comparison of three distinct, recently developed organocatalytic systems for the benchmark reduction of N-(1-Phenylethylidene)aniline, offering supporting experimental data and detailed protocols to aid in catalyst selection and implementation.
Performance Comparison of Organocatalysts
The following table summarizes the performance of three classes of organocatalysts in the asymmetric reduction of this compound and its derivatives. The data highlights key metrics such as catalyst loading, reaction time, yield, and enantiomeric excess, providing a clear basis for comparison.
| Catalyst Type | Representative Catalyst | Reductant | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) |
| Prolinamide | N-Piv-L-Pro-NH(4-MeOPh) | HSiCl₃ | 1 | CH₂Cl₂ | 0 | 3 | 98 | 82 |
| L-Pipecolinic Acid Derivative | (S)-N-Formyl-pipecoline-(2,4-diClPh)amide | HSiCl₃ | 10 | CH₂Cl₂ | 0 | 16 | 98 | 96 |
| Chiral Phosphoric Acid (CPA) | (R)-TRIP | Hantzsch Ester | 10 | Toluene | RT | - | 85 | 92 |
Experimental Protocols
Detailed methodologies for the catalytic reduction using each class of organocatalyst are provided below. These protocols are based on published literature and offer a starting point for laboratory application.
Protocol 1: Prolinamide-Catalyzed Reduction with Trichlorosilane
This protocol describes the asymmetric reduction of this compound using a prolinamide-derived catalyst and trichlorosilane.[1]
Materials:
-
This compound
-
N-Piv-L-Pro-NH(4-MeOPh) (Catalyst 16 in the cited literature)[1]
-
Trichlorosilane (HSiCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous Na₂SO₄
Procedure:
-
To a flame-dried reaction vessel under a nitrogen atmosphere, add this compound (0.2 mmol, 1.0 equiv) and the prolinamide catalyst (1 mol%).
-
Dissolve the solids in anhydrous CH₂Cl₂ (1.0 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Add trichlorosilane (2.0 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 3 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the chiral amine.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: L-Pipecolinic Acid Derivative-Catalyzed Reduction with Trichlorosilane
This protocol outlines the reduction of N-aryl imines using a highly enantioselective L-pipecolinic acid-derived formamide catalyst.[2]
Materials:
-
This compound
-
(S)-N-Formyl-pipecoline-(2,4-diClPh)amide (Catalyst 4b in the cited literature)[2]
-
Trichlorosilane (HSiCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous Na₂SO₄
Procedure:
-
In a dry reaction tube under an inert atmosphere, place the L-pipecolinic acid derivative catalyst (10 mol%).
-
Add a solution of this compound (0.2 mmol, 1.0 equiv) in anhydrous CH₂Cl₂ (1.0 mL).
-
Cool the mixture to 0 °C.
-
Add trichlorosilane (2.0 equiv) to the reaction mixture.
-
Stir the reaction at 0 °C for 16 hours.
-
After the reaction is complete, carefully quench with a saturated aqueous NaHCO₃ solution.
-
Extract the product with CH₂Cl₂ (3 x 10 mL).
-
Dry the combined organic phases over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.[2]
Protocol 3: Chiral Phosphoric Acid-Catalyzed Transfer Hydrogenation with Hantzsch Ester
This protocol describes a general procedure for the asymmetric transfer hydrogenation of an N-aryl imine using a chiral phosphoric acid (CPA) catalyst and a Hantzsch ester as the hydride source.[3][4]
Materials:
-
This compound
-
(R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate)
-
Hantzsch Ester (e.g., diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)
-
Anhydrous Toluene
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a reaction vial, add the chiral phosphoric acid catalyst (10 mol%), the Hantzsch ester (1.2 equiv), and this compound (0.2 mmol, 1.0 equiv).
-
Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Experimental Workflow and Logic
The following diagram illustrates the general workflow for benchmarking these organocatalysts, from substrate and catalyst preparation to final product analysis.
Caption: A generalized workflow for the organocatalytic reduction of this compound.
References
- 1. Rational Design of Simple Organocatalysts for the HSiCl3 Enantioselective Reduction of (E)-N-(1-Phenylethylidene)aniline [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Chiral phosphoric acid-catalyzed transfer hydrogenation of 3,3-difluoro-3H-indoles [beilstein-journals.org]
- 4. Chiral phosphoric acid-catalyzed transfer hydrogenation of 3,3-difluoro-3H-indoles - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Kinetic Analysis of the Catalyzed Reduction of N-(1-Phenylethylidene)aniline
A Guide for Researchers, Scientists, and Drug Development Professionals
The catalytic reduction of imines to chiral amines is a cornerstone of modern synthetic chemistry, providing essential building blocks for a vast array of pharmaceuticals and biologically active compounds. Among the benchmark substrates for evaluating the efficacy of new catalytic systems is N-(1-Phenylethylidene)aniline. This guide presents a comparative kinetic analysis of various catalytic approaches for the reduction of this key imine, offering a quantitative basis for catalyst selection and process optimization.
Performance Comparison of Catalytic Systems
The choice of catalyst profoundly influences the efficiency and stereochemical outcome of the reduction of this compound. Transition metal complexes based on Ruthenium (Ru), Iridium (Ir), and Rhodium (Rh), alongside metal-free organocatalysts, have demonstrated significant activity. The following tables summarize key performance indicators for these catalytic systems under various experimental conditions.
| Catalyst System | Substrate | Hydrogen Source | Solvent | Temp. (°C) | Pressure (bar) | Yield (%) | ee (%) |
| [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN | N-(1-phenylethylidene)-4-methoxyaniline | HCOOH/NEt₃ (5:2) | Acetonitrile | 28 | - | 95 | 97 (R) |
| [Ir(COD)Cl]₂ / (S)-P-Phos | N-(1-phenylethylidene)-4-methoxyaniline | H₂ | THF | 60 | 20 | 95 | 98 (S) |
| [Rh(cod)₂]BF₄ / (R,R)-DIOP | N-(1-phenylethylidene)-4-methoxyaniline | H₂ | Methanol | 50 | 10 atm | 92 | 90 (R) |
| Organocatalyst (S)-2a | N-(1-phenylethylidene)-4-methoxyaniline | Hantzsch ester | Toluene | RT | - | 85 | 92 |
Table 1: Comparison of catalyst performance in the reduction of a substituted this compound derivative. Data from a BenchChem application note.[1]
| Catalyst System | Substrate | Reductant | Kinetic Parameter | Value |
| [Ru₂(CO)₄(μ-H)(C₄Ph₄COHOCC₄Ph₄)] | N-phenyl-(1-phenylethylidene)amine | Propan-2-ol | Turnover Frequency (TOF) | > 800 h⁻¹ |
| [IrCl(COD)]₂ / Xyliphos ligand with additives | Bulky N-aryl imine | H₂ | Initial Turnover Frequency (TOF) | > 1.8 x 10⁶ h⁻¹ |
| Prolinamide Organocatalyst 13 (R = -OCH₃) | (E)-N-(1-Phenylethylidene)aniline | HSiCl₃ | Second-order rate constant (k₂) | 1.06 x 10⁻³ M⁻¹s⁻¹ |
| Prolinamide Organocatalyst 16 (Piv-protected) | (E)-N-(1-Phenylethylidene)aniline | HSiCl₃ | Second-order rate constant (k₂) | 5.86 x 10⁻³ M⁻¹s⁻¹ |
Table 2: Quantitative kinetic data for the reduction of this compound and related imines with different catalyst types.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of catalytic performance. Below are representative experimental protocols for asymmetric transfer hydrogenation and asymmetric hydrogenation.
Protocol 1: Asymmetric Transfer Hydrogenation with a Ruthenium Catalyst
This procedure outlines the reduction of an this compound derivative using a Ru-catalyst and a formic acid/triethylamine mixture as the hydrogen source.
Materials:
-
N-(1-phenylethylidene)-4-methoxyaniline
-
[RuCl₂(p-cymene)]₂
-
(S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)
-
Formic acid/triethylamine azeotrope (5:2 molar ratio)
-
Anhydrous acetonitrile
Procedure:
-
In a nitrogen-filled glovebox, a stock solution of the catalyst is prepared by dissolving [RuCl₂(p-cymene)]₂ (0.005 mmol) and (S,S)-TsDPEN (0.011 mmol) in anhydrous acetonitrile (5 mL). The solution is stirred at room temperature for 30 minutes.
-
In a separate flask under an inert atmosphere, N-(1-phenylethylidene)-4-methoxyaniline (1 mmol) is dissolved in anhydrous acetonitrile (5 mL).
-
A calculated volume of the catalyst stock solution is added to the imine solution to achieve a substrate-to-catalyst ratio of 100:1.
-
The formic acid/triethylamine azeotrope (2 mmol) is added to the reaction mixture.
-
The reaction mixture is stirred at 28°C and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.[1]
Protocol 2: Asymmetric Hydrogenation with an Iridium Catalyst
This protocol describes a general method for the asymmetric hydrogenation of an this compound derivative using an Ir-catalyst under hydrogen pressure.[1]
Materials:
-
N-(1-phenylethylidene)-4-methoxyaniline
-
[Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)
-
(S)-P-Phos
-
Anhydrous Tetrahydrofuran (THF)
-
High-pressure autoclave
-
Hydrogen gas (high purity)
Procedure:
-
In a nitrogen-filled glovebox, [Ir(COD)Cl]₂ (0.005 mmol) and (S)-P-Phos (0.011 mmol) are placed in a reaction vessel.
-
Anhydrous THF (5 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.
-
A solution of N-(1-phenylethylidene)-4-methoxyaniline (1 mmol) in anhydrous THF (5 mL) is added to the catalyst solution.
-
The reaction vessel is placed in a high-pressure autoclave.
-
The autoclave is purged with hydrogen gas three times before being pressurized to 20 bar.
-
The reaction is stirred at 60°C for the specified time, with progress monitored by sampling and analysis (TLC or HPLC).
-
After the reaction is complete, the autoclave is carefully depressurized, and the solvent is removed in vacuo. The crude product is then purified.[1]
Visualizing the Process and Logic
To better understand the experimental process and the relationships between different stages, the following diagrams are provided.
Caption: Experimental workflow for catalyzed imine reduction.
Caption: A generalized catalytic cycle for transfer hydrogenation.
References
Performance Showdown: Prolinamide Organocatalysts in the Enantioselective Reduction of N-(1-Phenylethylidene)aniline
A comprehensive analysis of prolinamide-based organocatalysts in the asymmetric reduction of N-(1-phenylethylidene)aniline reveals their high efficiency and tunability. This guide provides a comparative overview of various prolinamide catalysts, supported by experimental data, and contextualizes their performance against alternative catalytic systems, offering researchers and drug development professionals a valuable resource for catalyst selection.
The enantioselective reduction of imines to chiral amines is a cornerstone of modern synthetic chemistry, providing access to crucial building blocks for pharmaceuticals and other bioactive molecules. Among the various catalytic systems developed for this transformation, prolinamide-based organocatalysts have emerged as a powerful and versatile class of metal-free catalysts. This guide evaluates the performance of a range of prolinamide catalysts in the benchmark HSiCl3-mediated reduction of this compound, presenting key data in a comparative format and outlining the experimental protocols for reproducibility.
Prolinamide Catalysts: A Head-to-Head Comparison
The performance of prolinamide organocatalysts is highly dependent on the nature of the N-acyl protecting group and the amide moiety. A systematic study of various derivatives provides clear insights into the structure-activity and structure-selectivity relationships.[1]
| Catalyst ID | N-Acyl Group | Amide Moiety | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 3 | Cbz | Aniline | 40 | 16 | 94 | 85 |
| 4 | Cbz | 4-Fluoroaniline | 40 | 16 | 83 | 83 |
| 6 | Cbz | n-Butylamine | 40 | 16 | 94 | 81 |
| 8 | Piv | n-Butylamine | 40 | 16 | 99 | 81 |
| 13 | Piv | Aniline | 5 | 16 | 99 | 85 |
| 16 | Piv | 4-Methoxyaniline | 1 | 3 | 98 | 82 |
Data sourced from "Rational Design of Simple Organocatalysts for the HSiCl3 Enantioselective Reduction of (E)-N-(1-Phenylethylidene)aniline".[1]
The data clearly indicates that the N-pivaloyl (Piv) group can be more effective than the N-carboxybenzyl (Cbz) group in certain contexts.[1] Notably, catalyst 16 , bearing a pivaloyl protecting group and a 4-methoxyaniline amide moiety, demonstrates exceptional activity, achieving a high yield and good enantioselectivity at a significantly lower catalyst loading of just 1 mol% and a shorter reaction time of 3 hours.[1]
Experimental Protocols
To ensure the reproducibility of the presented data, the following detailed experimental protocols are provided.
General Procedure for the Enantioselective Reduction of this compound
A solution of this compound (1.0 eq) and the respective prolinamide organocatalyst in a dry solvent (e.g., CH2Cl2 or CDCl3) is prepared under an inert atmosphere (e.g., nitrogen) in a suitable reaction vessel. The solution is cooled to the specified temperature (e.g., 0 °C), and trichlorosilane (HSiCl3, typically 1.5 eq) is added. The reaction mixture is stirred at this temperature for the designated time. Upon completion, the reaction is quenched, for example, with a saturated aqueous solution of NaHCO3. The aqueous layer is extracted with an organic solvent (e.g., CH2Cl2). The combined organic layers are then dried over an anhydrous salt (e.g., MgSO4), filtered, and concentrated under reduced pressure. The yield of the resulting amine is determined, and the enantiomeric excess is measured using chiral high-performance liquid chromatography (HPLC).
Catalytic Workflow and Proposed Mechanism
The following diagrams illustrate the general experimental workflow and a plausible catalytic cycle for the prolinamide-catalyzed reduction of this compound with HSiCl3.
General experimental workflow for the catalytic reduction.
Plausible catalytic cycle for the prolinamide-catalyzed reduction.
Comparison with Alternative Organocatalytic Systems
While prolinamide-based catalysts have proven highly effective for the enantioselective reduction of this compound, it is important to consider the broader landscape of organocatalysis for imine reduction. Other notable classes of organocatalysts employed for similar transformations include chiral phosphoric acids (CPAs) and other Lewis basic organocatalysts.
Other Lewis Basic Organocatalysts: A variety of other small organic molecules bearing Lewis basic sites, such as formamides and other amino acid derivatives, have also been investigated for the HSiCl3-mediated reduction of imines. The underlying principle of activation is similar to that of prolinamides, involving the coordination of the Lewis base to the silicon atom of HSiCl3, which enhances its hydridic character and facilitates the enantioselective transfer of a hydride to the imine.
Conclusion
Prolinamide-based organocatalysts offer a highly effective and tunable platform for the enantioselective reduction of this compound. The performance of these catalysts can be readily optimized by modifying the N-acyl and amide substituents, as demonstrated by the exceptional activity of the N-pivaloyl-4-methoxyaniline derivative 16 . While a direct quantitative comparison with alternative catalyst systems for this specific substrate is challenging due to a lack of published data, the broader context of organocatalytic imine reduction suggests that chiral phosphoric acids and other Lewis basic catalysts also represent powerful tools for the synthesis of chiral amines. The choice of catalyst will ultimately depend on the specific substrate, desired level of stereoselectivity, and practical considerations such as catalyst loading and reaction conditions. The data and protocols presented in this guide serve as a valuable starting point for researchers in the field of asymmetric catalysis.
References
Safety Operating Guide
Safe Disposal of N-(1-Phenylethylidene)aniline: A Procedural Guide
Audience: Researchers, scientists, and drug development professionals.
This guide provides essential safety and logistical information for the proper disposal of N-(1-Phenylethylidene)aniline, a compound that requires careful handling due to its potential hazards. The following procedures are based on best practices for handling toxic and environmentally hazardous chemicals.
Disclaimer: This guide is for informational purposes only. Always consult the specific Safety Data Sheet (SDS) for this compound and adhere to all local, state, and federal regulations regarding chemical waste disposal.
Immediate Safety and Handling Precautions
This compound is classified as a toxic substance. Inhalation, ingestion, or skin contact can be harmful.[1] It is also suspected of causing genetic defects and cancer, and it is very toxic to aquatic life with long-lasting effects. Therefore, strict adherence to safety protocols is paramount.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., Butyl rubber).
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Body Protection: Wear a lab coat, and in cases of potential splashing, chemical-resistant aprons or coveralls.[2]
-
Respiratory Protection: Use a respirator if working in a poorly ventilated area or if aerosols may be generated.[1][3]
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation:
-
Label a dedicated, leak-proof, and sealable container as "Hazardous Waste: this compound".
-
Do not mix this compound waste with any other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Management:
-
Keep the waste container tightly closed when not in use.
-
Store the container in a designated, well-ventilated, and secure waste accumulation area.
-
The storage area should be away from heat, sparks, and open flames.
-
-
Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.[3]
-
Eliminate all ignition sources.[3]
-
Contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[2][3] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Carefully collect the absorbed material and place it into the designated hazardous waste container.[3]
-
Clean the spill area thoroughly with a suitable solvent (consult your SDS) and then with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Ensure the area is well-ventilated after the cleanup is complete.[3]
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Provide the disposal contractor with a copy of the Safety Data Sheet for this compound.
-
Quantitative Data for a Related Compound: Aniline
As a reference, the following table summarizes exposure limits for Aniline, a structurally related compound. These values should be used for general guidance only; refer to the specific SDS for this compound for precise data.
| Parameter | Value | Agency |
| Permissible Exposure Limit (PEL) | 5 ppm (8-hour TWA) | OSHA |
| Threshold Limit Value (TLV) | 2 ppm (8-hour TWA) | ACGIH |
| Immediately Dangerous to Life or Health (IDLH) | 100 ppm | NIOSH |
Source: New Jersey Department of Health Hazardous Substance Fact Sheet for Aniline[3]
Experimental Protocols
The disposal procedures outlined above are a standard protocol for the safe handling and disposal of toxic chemical waste in a laboratory setting.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling N-(1-Phenylethylidene)aniline
Disclaimer: This document provides guidance for trained laboratory personnel. Before beginning any work, you must consult the most current Safety Data Sheet (SDS) for N-(1-Phenylethylidene)aniline and adhere to all institutional and local safety regulations. A thorough hazard assessment must be performed for your specific experimental conditions.
Hazard Summary & Engineering Controls
This compound, an imine (Schiff base), should be handled with caution. While specific toxicity data may be limited, related compounds like anilines are known to be toxic if inhaled, ingested, or absorbed through the skin.[1][2] They can cause skin and eye irritation or severe damage.[3] Therefore, minimizing exposure is the primary objective.
-
Primary Engineering Control: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[4][5]
-
Emergency Equipment: An operational eyewash station and safety shower must be immediately accessible in the work area.[5][6]
Required Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent chemical contact. The following table summarizes the minimum requirements for handling this compound.
| Protection Type | Equipment Specification | Purpose & Rationale |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles.[7] A face shield should be worn over goggles if there is a significant splash hazard.[8] | Protects against splashes and potential vapors, preventing serious eye damage.[3] |
| Hand Protection | Disposable nitrile gloves (minimum).[7] Check manufacturer's guide for chemical resistance and breakthrough time. Double-gloving is recommended. | Prevents skin absorption, which is a primary route of exposure for aniline-related compounds.[1] Contaminated gloves must be removed and replaced immediately.[7] |
| Body Protection | A flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes are required at all times.[8] | Protects skin on the arms and body from incidental contact and small splashes. Clothing should be non-synthetic (e.g., cotton).[8] |
| Respiratory Protection | Generally not required if work is performed within a certified fume hood.[8] If there is a risk of aerosol generation or if engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges is necessary.[6] | Prevents inhalation of toxic vapors or dust, a potential route of significant exposure.[2] |
Step-by-Step Chemical Handling Protocol
This protocol outlines the essential steps for safely handling this compound during a typical laboratory procedure.
-
Preparation:
-
Review the Safety Data Sheet (SDS) for this compound and any other reagents being used.[1]
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Don all required PPE as specified in the table above.
-
Prepare all necessary equipment (glassware, spatulas, etc.) and place it within the fume hood to minimize movement in and out of the controlled area.
-
-
Chemical Handling & Use:
-
Perform all manipulations, including weighing and transferring the chemical, deep within the fume hood.[4]
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Keep the container tightly sealed when not in use.[4]
-
Avoid actions that could generate dust or aerosols.[9] If transferring a solid, handle it gently. If it's a liquid, pour carefully to avoid splashing.
-
Wash hands thoroughly after handling the material, even if gloves were worn.[6]
-
-
Post-Handling & Cleanup:
-
Decontaminate all surfaces and equipment used during the procedure.[4]
-
Properly remove PPE, avoiding self-contamination. Disposable gloves should be removed first and discarded as hazardous waste.
-
Wash hands and forearms thoroughly with soap and water after completing the work and removing all PPE.[9]
-
Spill and Disposal Plan
-
Spill Response:
-
In case of a small spill inside the fume hood, absorb the material with an inert absorbent like vermiculite or sand.[1][9]
-
Collect the contaminated absorbent into a sealed container for hazardous waste disposal.[9]
-
For larger spills, or any spill outside of a fume hood, evacuate the area, alert personnel, and contact your institution's Environmental Health & Safety (EHS) department immediately.
-
-
Waste Disposal:
-
All waste, including excess reagent, contaminated materials (like gloves, paper towels, absorbent), and empty containers, must be disposed of as hazardous chemical waste.[1][10]
-
Collect waste in a clearly labeled, sealed container.[9] Do not mix with other waste streams unless explicitly permitted by EHS guidelines.
-
Caption: Workflow for Safely Handling this compound.
References
- 1. ipo.rutgers.edu [ipo.rutgers.edu]
- 2. chemos.de [chemos.de]
- 3. carlroth.com [carlroth.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
